molecular formula C28H42ClN5O6S B560587 (S,R,S)-AHPC-PEG2-NH2 hydrochloride

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

货号: B560587
分子量: 612.2 g/mol
InChI 键: SYAOHFUUVWFWJH-ZBXLSASTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E3 ligase Ligand-Linker Conjugates 6 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Mechanism of a Key VHL Ligand-Linker Conjugate for PROTAC Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action of (S,R,S)-AHPC-PEG2-NH2 hydrochloride. This molecule is a crucial building block in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2][3] It comprises two key components: the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a primary amine.[4] This amine group serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the creation of a heterobifunctional PROTAC.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC synthesized from this compound is to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. This process is catalytic and can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC ligand), forming a ternary complex.[5] The formation of a stable ternary complex is a critical determinant of PROTAC efficacy.[6]

  • Ubiquitination of the Target Protein : Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • Recycling of the PROTAC : Following the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that rely on occupancy-driven mechanisms.[4]

Quantitative Data on VHL-Recruiting PROTACs

While specific data for a PROTAC synthesized with the exact this compound linker is not publicly available, the following tables present representative quantitative data for well-characterized VHL-recruiting PROTACs, illustrating the typical parameters used to evaluate their efficacy.

Table 1: Degradation Potency of VHL-Recruiting PROTACs against Various Targets

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
LC-2KRAS G12CNCI-H2030590~75[5]
LC-2KRAS G12CMIA PaCa-2320~75[5]
ACBI2SMARCA2MOLM-137846[7]
GP262p110αMDA-MB-231227.471.3[8]
GP262p110γMDA-MB-23142.2388.6[8]
GP262mTORMDA-MB-23145.474.9[8]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Key Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for essential experiments.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental technique to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and add the ECL substrate. Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][10]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase and other necessary components of the UPS.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (VHL)

  • Recombinant ubiquitin and target protein

  • ATP

  • Ubiquitination buffer

  • PROTAC stock solution (in DMSO)

  • SDS-PAGE gels and Western blot reagents

  • Antibody specific to the target protein

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the purified target protein.

  • Initiation of Reaction: Add the E3 ligase complex and the PROTAC at various concentrations (or DMSO as a vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Boil the samples and analyze them by Western blot using an antibody specific for the target protein.

  • Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[11]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation of the ternary complex.

ITC measures the heat changes associated with binding events to determine the thermodynamics of ternary complex formation and cooperativity.

Protocol Outline:

  • Binary Binding: First, determine the binding affinity (Kd) of the PROTAC to the target protein and to the E3 ligase independently.

  • Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.

  • Data Analysis: Analyze the resulting thermogram to determine the apparent Kd for ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[12]

SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (ka and kd) and affinity (Kd).

Protocol Outline:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip surface.

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.[13]

This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase within living cells.

Protocol Outline:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (acceptor) in cells.

  • Labeling: Add a fluorescent HaloTag® ligand to the cells.

  • PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

  • Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.

  • Data Analysis: An increase in the BRET ratio (acceptor signal / donor signal) indicates PROTAC-dependent ternary complex formation.[14]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Western Blot Experimental Workflow

In_Vitro_Ubiquitination_Workflow reagents Combine: E1, E2, Ubiquitin, ATP, Target Protein, VHL, PROTAC incubation Incubate at 37°C reagents->incubation quench Quench Reaction incubation->quench wb_analysis Western Blot Analysis (Anti-Target Protein Ab) quench->wb_analysis result Visualize Polyubiquitination (High MW Bands) wb_analysis->result

In Vitro Ubiquitination Assay Workflow

References

An In-depth Technical Guide to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a critical E3 ligase ligand-linker conjugate employed in the rapidly evolving field of targeted protein degradation (TPD). This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Concepts and Mechanism of Action

This compound is a synthetic construct comprising three key components:

  • The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[1] The (S,R,S)-AHPC core, also known as VH032, competitively inhibits the interaction between VHL and its natural substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α).[2]

  • A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and provides flexibility to the molecule. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]

  • A Terminal Amine Group (as a hydrochloride salt): This primary amine serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The hydrochloride salt form enhances the stability and handling of this otherwise reactive amine.[1]

The overarching mechanism of action for a PROTAC synthesized using this compound is depicted in the signaling pathway below.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer VHL VHL E3 Ligase E2->VHL Ub Transfer Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Amino_Acids Amino Acids (Recycled) Proteasome->Amino_Acids Peptide Fragments PROTAC (S,R,S)-AHPC-PEG2-Target Ligand (PROTAC) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

This section summarizes the key quantitative data for this compound and its core VHL ligand, VH032.

PropertyValueNotes
Chemical Formula C₂₈H₄₂ClN₅O₆SAs the hydrochloride salt.[4]
Molecular Weight 612.18 g/mol As the hydrochloride salt.[4]
CAS Number 2097973-72-1For the hydrochloride salt.
Appearance White to off-white powder or crystals
Purity ≥95%As reported by various suppliers.
Storage Temperature -20°CFor long-term storage.[5]
Binding Affinity (Kd) of VH032 to VHL 185 nMFor the parent VHL ligand, (S,R,S)-AHPC.[6]
Solubility Soluble in Water, DMSO, and DMFQualitative data for similar compounds.[7] Specific quantitative data for the hydrochloride salt is not readily available.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use in PROTAC formation.

Synthesis of this compound

The synthesis is a multi-step process that can be conceptually broken down as follows:

Synthesis_Workflow Start1 VH032 Amine Step1 Amide Coupling (e.g., HATU, DIPEA, DMF) Start1->Step1 Start2 Boc-NH-PEG2-COOH Start2->Step1 Intermediate Boc-(S,R,S)-AHPC-PEG2-NH2 Step1->Intermediate Step2 Boc Deprotection (e.g., 4M HCl in Dioxane) Intermediate->Step2 Final_Product (S,R,S)-AHPC-PEG2-NH2 Hydrochloride Step2->Final_Product

Caption: General synthetic workflow.

Protocol 1: Amide Coupling of VH032 Amine with Boc-NH-PEG2-COOH

This protocol describes the formation of the amide bond between the VHL ligand and the protected PEG linker.

  • Materials:

    • (S,R,S)-AHPC amine (VH032 amine)

    • Boc-NH-PEG2-COOH

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-NH-PEG2-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve (S,R,S)-AHPC amine (1.0 equivalent) in anhydrous DMF.

    • Add the (S,R,S)-AHPC amine solution to the activated linker solution, followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-(S,R,S)-AHPC-PEG2-NH2.

Protocol 2: Boc Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to furnish the final product.[8][9]

  • Materials:

    • Boc-(S,R,S)-AHPC-PEG2-NH2

    • 4M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)

    • Anhydrous Dichloromethane (DCM) or 1,4-dioxane

    • Diethyl ether (cold)

  • Procedure:

    • Dissolve Boc-(S,R,S)-AHPC-PEG2-NH2 (1.0 equivalent) in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask.

    • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).

    • Stir the reaction mixture at room temperature for 1-4 hours. The product will often precipitate as the hydrochloride salt.

    • Monitor the reaction for the complete consumption of the starting material by LC-MS or TLC.

    • Upon completion, add cold diethyl ether to the reaction mixture to facilitate further precipitation of the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to yield this compound as a solid.

Conjugation to a Target Protein Ligand

The terminal primary amine of this compound can be coupled to a carboxylic acid on a target protein ligand using standard amide bond formation chemistries, such as the HATU-mediated coupling described in Protocol 1.

Conjugation_Workflow Start1 (S,R,S)-AHPC-PEG2-NH2 Hydrochloride Step1 Amide Coupling (e.g., HATU, DIPEA, DMF) Start1->Step1 Start2 Target Ligand-COOH Start2->Step1 Final_Product Final PROTAC Molecule Step1->Final_Product

Caption: PROTAC synthesis workflow.

Concluding Remarks

This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of VHL-based PROTACs. Its well-defined structure, which includes a potent VHL ligand, a solubilizing PEG linker, and a reactive amine handle, facilitates the modular construction of these powerful therapeutic agents. A thorough understanding of its properties, synthesis, and application is paramount for the successful development of novel protein degraders. Future advancements in this area will likely focus on the development of new linker chemistries and E3 ligase ligands to further expand the scope and efficacy of targeted protein degradation.

References

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: An In-Depth Technical Guide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its core properties, provides exemplary experimental protocols for PROTAC synthesis and evaluation, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]

This compound is a pre-synthesized chemical entity that combines two of the three essential components of a PROTAC:

  • An E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

  • A Chemical Linker: A two-unit polyethylene (B3416737) glycol (PEG2) spacer is connected to the AHPC ligand. PEG linkers are frequently employed in PROTAC design to enhance solubility and provide flexibility.[4] This linker terminates in a primary amine (-NH2), which serves as a reactive handle for conjugation to a ligand for the protein of interest.[3]

  • Hydrochloride Salt: The hydrochloride salt form of the molecule enhances its stability and improves its handling characteristics, making it more amenable for use in organic synthesis.[3]

By providing a ready-to-use VHL ligand and linker, this compound streamlines the synthesis of VHL-recruiting PROTACs, allowing researchers to focus on the development and attachment of a suitable warhead for their specific protein of interest.

Core Properties and Specifications

The key properties of this compound are summarized in the table below. These specifications are critical for designing and executing the chemical synthesis of PROTACs.

PropertyValueReference(s)
Molecular Formula C₂₈H₄₁N₅O₆S · xHCl
Molecular Weight 575.72 g/mol (free base)
Appearance Powder or crystals
Functional Group Primary Amine[3]
Reactivity The terminal primary amine is reactive towards electrophiles such as carboxylic acids (requiring activation), NHS esters, isocyanates, and aldehydes, enabling the formation of stable amide or other covalent bonds.[3]
E3 Ligase Recruited von Hippel-Lindau (VHL)[3]
Storage Conditions 2-8°C

PROTAC Synthesis and Evaluation: Experimental Protocols

The following section outlines detailed methodologies for the synthesis of a PROTAC using this compound and a generic protein of interest (POI) ligand containing a carboxylic acid, followed by protocols for the evaluation of the resulting PROTAC's activity.

PROTAC Synthesis: Amide Coupling of a Carboxylic Acid-Containing Warhead

This protocol describes a standard procedure for the amide coupling of a POI ligand (warhead) bearing a carboxylic acid to the terminal amine of this compound.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Reverse-phase preparative HPLC system

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and the peptide coupling agent (e.g., HATU, 1.2-1.5 equivalents) in anhydrous DMF.

  • Base Addition: To the solution from step 1, add DIPEA (3-4 equivalents) dropwise at 0°C. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the consumption of starting materials and the formation of the desired PROTAC product.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).

Evaluation of PROTAC-Mediated Protein Degradation

3.2.1. Western Blot Analysis

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (for stock solution preparation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from low nanomolar to high micromolar) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

3.2.2. Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein degradation is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor is performed.

Procedure:

  • Pre-treat the cells with a proteasome inhibitor (e.g., MG132 at a final concentration of 10-20 µM) for 1-2 hours.

  • Add the PROTAC at a concentration known to induce significant degradation and co-incubate for the desired treatment duration.

  • Lyse the cells and perform western blot analysis as described above.

  • A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the PROTAC-induced degradation is proteasome-dependent.

Quantitative Data and Performance Metrics

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Linker TypeReference(s)
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based[5]
Pal-pomCDK4/6TNBC cells20 - 50N/AAlkyl chain
An ERRα PROTACERRαTNBC and Her2+ BC cells77N/APEG-based[1]
A p38α PROTACp38αMammalian cell linesNanomolar rangeN/AN/A[6]

Note: The performance of a PROTAC is highly dependent on the specific target protein, the warhead used, and the cell line being tested. The data presented here is for illustrative purposes.

Visualization of Pathways and Workflows

Diagrams created using the DOT language are provided below to visualize key concepts in PROTAC technology.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation MAPK_Pathway_PROTAC cluster_pathway KRAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS Oncogenic KRAS (e.g., G12C) RTK->KRAS Activation RAF RAF KRAS->RAF Activation Degradation KRAS Degradation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion PROTAC KRAS G12C PROTAC (e.g., LC-2) PROTAC->KRAS Binds & Degrades Experimental_Workflow Start Start: Design PROTAC Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification (Prep-HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell-Based Assay: Treatment Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Active PROTAC Identified Data_Analysis->End

References

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for VHL-Based PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2][4] As a fundamental building block, it enables the covalent attachment of a target protein ligand, thereby creating a heterobifunctional PROTAC capable of inducing the degradation of specific proteins of interest. This guide provides an in-depth overview of its function, relevant experimental protocols, and the underlying signaling pathways.

Core Function: VHL E3 Ligase Recruitment in PROTAC Technology

The primary function of (S,R,S)-AHPC-PEG2-NH2 is to engage the VHL E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[5][6] In the context of a PROTAC, this ligand serves as the "hook" that brings the VHL complex into close proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The PEG2 linker provides a flexible spacer to allow for optimal orientation of the VHL ligase and the target protein for efficient ubiquitination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₈H₄₁N₅O₆S · HCl[1][2]
Molecular Weight 612.18 g/mol [1][2]
Appearance White to off-white solidInferred from typical small molecules of this class
Solubility Soluble in DMSO and water[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-PEG2-NH2 involves hijacking the natural ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC synthesized from this ligand.

PROTAC Signaling Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC (S,R,S)-AHPC-PEG2-Target Ligand PROTAC VHL VHL E3 Ligase Complex PROTAC->VHL Binds TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds TernaryComplex POI-PROTAC-VHL Ternary Complex VHL->TernaryComplex TargetProtein->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->TernaryComplex Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow General Experimental Workflow for PROTAC Characterization Start Synthesize PROTAC using (S,R,S)-AHPC-PEG2-NH2 BindingAssay Biophysical Binding Assays (SPR, ITC) Start->BindingAssay Characterize Binary Binding TernaryComplexAssay Ternary Complex Formation (Co-IP, FRET) BindingAssay->TernaryComplexAssay Confirm Ternary Complex DegradationAssay Cellular Degradation Assay (Western Blot, DC50) TernaryComplexAssay->DegradationAssay Assess Cellular Activity UbiquitinationAssay Ubiquitination Assay DegradationAssay->UbiquitinationAssay Confirm Mechanism DataAnalysis Data Analysis and PROTAC Optimization DegradationAssay->DataAnalysis UbiquitinationAssay->DataAnalysis

Caption: A typical workflow for characterizing a novel PROTAC.

Experimental Protocols

The following are generalized protocols for key experiments in the characterization of a PROTAC synthesized using this compound. Researchers should optimize these protocols for their specific target protein and cell lines.

VHL Binding Affinity Determination (Surface Plasmon Resonance - SPR)

This protocol outlines the steps to determine the binding affinity of the VHL ligand portion of the PROTAC to the VHL protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified VHL-ElonginB-ElonginC (VBC) complex

  • (S,R,S)-AHPC-PEG2-NH2 based PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

  • Immobilization of VBC:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the VBC protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VBC surface, starting from the lowest concentration.

    • Allow for sufficient association and dissociation time.

    • Regenerate the sensor surface between each concentration injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]

Ternary Complex Formation (Co-Immunoprecipitation - Co-IP)

This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL) in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

  • Cell lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)

  • Antibody against the target protein or VHL

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to be effective. Include a vehicle control (e.g., DMSO).

    • Lyse the cells and collect the supernatant containing the protein lysates.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody (anti-target protein or anti-VHL) to form antibody-protein complexes.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the target protein and VHL to detect their presence in the immunoprecipitated complex.

Target Protein Degradation (Western Blot)

This is the standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

Conclusion

This compound is a valuable and versatile tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and flexible PEG linker provide a solid foundation for the development of potent and selective protein degraders. The experimental protocols outlined in this guide offer a framework for the systematic characterization of novel PROTACs, from initial binding studies to the confirmation of cellular protein degradation. While specific binding affinity data for this ligand-linker conjugate is not currently available, the provided methodologies will enable researchers to generate this critical information for their specific PROTAC constructs.

References

The Fulcrum of Function: Unpacking the Role of the PEG2 Linker in (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are meticulously engineered to hijack the cell's natural ubiquitin-proteasome system, leading to the selective elimination of disease-causing proteins. The (S,R,S)-AHPC-PEG2-NH2 hydrochloride molecule is a pivotal building block in the construction of these molecular machines. While the (S,R,S)-AHPC moiety serves as the anchor to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the terminal amine (-NH2) provides the reactive handle for conjugation, it is the often-understated PEG2 linker that critically dictates the ultimate efficacy and drug-like properties of the final PROTAC. This technical guide provides an in-depth analysis of the multifaceted role of the PEG2 linker, supported by representative data, detailed experimental protocols, and functional diagrams to empower researchers in the rational design of next-generation protein degraders.

The Core Architecture: Deconstructing (S,R,S)-AHPC-PEG2-NH2

This compound is a synthetically derived E3 ligase ligand-linker conjugate.[1][2] It is comprised of three distinct functional units:

  • (S,R,S)-AHPC (VH032): This hydroxyproline-based ligand binds with high affinity and selectivity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, acting as the "anchor" that recruits the cellular degradation machinery.[3][4]

  • PEG2 Linker: A two-unit polyethylene (B3416737) glycol chain that covalently connects the VHL ligand to the terminal amine. Far from being a mere spacer, this component is a critical determinant of the PROTAC's overall performance.[5][6]

  • Terminal Amine (-NH2): A primary amine functional group that serves as a versatile chemical handle. It is designed to react efficiently with an activated carboxyl group on a target protein ligand, enabling the final assembly of the heterobifunctional PROTAC molecule.[4][7]

The logical relationship between these components is foundational to the PROTAC strategy, as illustrated below.

cluster_0 PROTAC Building Block: (S,R,S)-AHPC-PEG2-NH2 cluster_1 PROTAC Assembly AHPC (S,R,S)-AHPC (VHL Ligand) PEG2 PEG2 Linker AHPC->PEG2 NH2 Terminal Amine (-NH2) PEG2->NH2 PROTAC Final PROTAC Molecule NH2->PROTAC Amide Bond Formation Target_Ligand Target Protein Ligand (with -COOH group) Target_Ligand->PROTAC Coupling Reaction

Figure 1: Modular assembly of a PROTAC.

The Multifaceted Role of the PEG2 Linker

The PEG2 linker is instrumental in bridging the VHL ligand and the target protein ligand, and its chemical properties directly influence the PROTAC's behavior at a molecular and cellular level. Its role can be dissected into four key functions:

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein, the PROTAC itself, and the E3 ligase.[8][9] The length and flexibility of the linker are paramount. An optimal linker length, such as that provided by the PEG2 unit, is essential for achieving the correct proximity and orientation between the E3 ligase and the target protein, which is necessary for efficient ubiquitin transfer.[10] A linker that is too short can cause steric hindrance, preventing complex formation, while an excessively long linker may lead to unproductive binding modes and a decrease in effective concentration.[11] The flexibility inherent to the PEG structure allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[12]

Modulating Physicochemical Properties and Solubility

PROTACs are often large molecules that fall "beyond the Rule of 5," presenting challenges in terms of solubility and permeability.[13] The PEG2 linker, being composed of repeating ethylene (B1197577) glycol units, imparts significant hydrophilicity to the molecule.[14] This is crucial for several reasons:

  • Enhanced Aqueous Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments, which is critical for handling, formulation, and bioavailability.[3][9]

  • Tuning Lipophilicity: The inclusion of a PEG linker helps to balance the overall lipophilicity of the final PROTAC, which is often high due to the two complex ligand moieties. This balance is key for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Influencing Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a unique advantage.[3][15] Studies have shown that flexible linkers can allow the PROTAC to adopt folded, more compact conformations in a nonpolar environment.[6][15] This "chameleonic" behavior can shield the molecule's polar surface area, creating a transiently more lipophilic structure that is better able to traverse the cell membrane.[3][13] However, excessive PEGylation can be detrimental, making the shorter PEG2 linker a rational starting point for optimization.[3]

Providing a Stable and Versatile Synthetic Scaffold

The PEG2 linker is chemically stable and provides a robust connection between the two ends of the PROTAC. The terminal amine allows for a straightforward and well-established amide bond formation with a carboxylic acid-containing target ligand, streamlining the synthesis process.[7] The commercial availability of building blocks like (S,R,S)-AHPC-PEG2-NH2 facilitates a modular approach to PROTAC development, allowing for the rapid generation of libraries with varying target ligands.[7]

Data Presentation: The Impact of Linker Composition

While a direct, peer-reviewed comparative study for a series of PROTACs using (S,R,S)-AHPC with systematically varied PEG linker lengths is not publicly available, the principles of linker optimization are well-established. The following tables synthesize representative data from the literature to illustrate the expected impact of varying PEG linker length on the physicochemical properties and degradation performance of a hypothetical VHL-based BRD4 degrader.[3][5][10]

Table 1: Predicted Impact of PEG Linker Length on Physicochemical Properties

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
Alkyl C4~8904.2165410
PEG2 ~920 3.8 174 4 12
PEG4~10083.1193414
PEG6~10962.4212416
Data is illustrative, compiled from established principles in PROTAC design. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.

Table 2: Representative Impact of PEG Linker Length on Biological Activity

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
Alkyl C450>90High
PEG2 25 >95 Moderate-High
PEG475>90Moderate
PEG620085Low
Data is illustrative and compiled from various sources in the literature.[10] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and target-dependent. PAMPA: Parallel Artificial Membrane Permeability Assay.

These tables highlight the critical trade-offs in linker design. While longer PEG chains decrease lipophilicity (lower cLogP) and increase the topological polar surface area (TPSA), potentially improving solubility, they can also negatively impact cell permeability and disrupt the optimal geometry for ternary complex formation, leading to a less potent PROTAC (higher DC₅₀). The PEG2 linker often represents a "sweet spot," providing a balance of solubility, permeability, and an effective length for potent degradation.[16]

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to a target protein ligand containing a carboxylic acid.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Addition of Building Block: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Coupling Reaction: Add the solution from step 3 to the activated ligand solution from step 2.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

start Start dissolve_ligand Dissolve Target Ligand and HATU in DMF start->dissolve_ligand activate Activate Carboxylic Acid (15-20 min) dissolve_ligand->activate couple Combine Solutions & Stir at RT (2-4h) activate->couple dissolve_ahpc Dissolve (S,R,S)-AHPC-PEG2-NH2 and DIPEA in DMF dissolve_ahpc->couple monitor Monitor by LC-MS couple->monitor monitor->couple Incomplete workup Quench with Water, Extract, and Dry monitor->workup Complete purify Purify by HPLC workup->purify characterize Characterize by HRMS and NMR purify->characterize end_node End characterize->end_node

Figure 2: Workflow for PROTAC synthesis.
Protocol for Western Blotting to Quantify Protein Degradation

This protocol is a standard method to measure the reduction in target protein levels following treatment with the synthesized PROTAC.

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa, MCF-7)

  • Synthesized PROTAC stock solution in DMSO

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and treat with the different PROTAC concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.

  • Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: PROTAC-mediated degradation pathway.

Conclusion and Future Perspectives

The PEG2 linker within the this compound building block is a critical design element that profoundly influences the performance of the resulting PROTAC. It is not a passive spacer but an active modulator of ternary complex formation, solubility, and cell permeability. The two-unit ethylene glycol chain often provides a favorable balance between the flexibility required for potent degradation and the physicochemical properties needed for a drug-like molecule. As the field of targeted protein degradation moves towards more rational, structure-guided design, a deep understanding of the role of each component, particularly the linker, is essential. The strategic selection of linker chemistry and length will continue to be a cornerstone for developing PROTACs with superior potency, selectivity, and therapeutic potential.

References

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a PEG2 linker, and provides detailed experimental methodologies for its application in targeted protein degradation.

Core Chemical Properties

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which serves as a ligand for the VHL E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3][4][5][6][7] The hydrochloride salt form enhances the compound's stability and handling properties.[7] This molecule is a key component in the synthesis of heterobifunctional PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4][5][6][7]

PropertyValue
Synonyms VH032-PEG2-NH2 hydrochloride, VHL Ligand-Linker Conjugates 3 hydrochloride, E3 ligase Ligand-Linker Conjugates 6
Molecular Formula C₂₈H₄₂ClN₅O₆S
Molecular Weight 612.18 g/mol
CAS Number 2097973-72-1
Appearance White to yellow solid
Purity ≥95% to 99.77% (as reported by various suppliers)
Solubility Water: 175 mg/mL (285.86 mM; requires sonication) DMSO: 100 mg/mL (163.35 mM; requires sonication)
Storage Store at 4°C for short-term, and at -20°C to -80°C for long-term storage in a sealed container, away from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Mechanism of Action in PROTACs: The Ubiquitin-Proteasome System

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein (e.g., BRD4) PROTAC (S,R,S)-AHPC-PEG2-NH2 -based PROTAC Target_Protein->PROTAC VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Ubiquitinated_Target Polyubiquitinated Target Protein VHL_Complex->Ubiquitinated_Target Ub transfer to target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation E1_E2 E1/E2 Enzymes + Ubiquitin E1_E2->VHL_Complex Ub activation & transfer Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid functional group, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of the Target Ligand:

    • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the activated target ligand solution to the (S,R,S)-AHPC-PEG2-NH2 solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight. Monitor the reaction by LC-MS until the starting materials are consumed.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris-HCl.

    • Dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

PROTAC_Synthesis_Workflow Start Start Activate_Ligand Activate Target Ligand (COOH) with EDC/NHS Start->Activate_Ligand Prepare_Linker Dissolve (S,R,S)-AHPC-PEG2-NH2 (primary amine) Start->Prepare_Linker Conjugation Conjugation Reaction (Amide bond formation) Activate_Ligand->Conjugation Prepare_Linker->Conjugation Purification Purification by RP-HPLC Conjugation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization End Final PROTAC Characterization->End

PROTAC Synthesis Workflow
Western Blot Analysis of Target Protein Degradation

This protocol details the procedure to assess the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC synthesized using this compound.[8][9]

Materials:

  • Cell line expressing the target protein (e.g., HeLa or MDA-MB-231 for BRD4)[8][10]

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Signaling Pathway: BRD4 Degradation

PROTACs utilizing this compound can be designed to target Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a critical regulator of gene expression, including the proto-oncogene c-Myc.[11][12] By inducing the degradation of BRD4, these PROTACs can effectively downregulate c-Myc expression, leading to anti-proliferative effects in cancer cells.[11][12]

BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC (with (S,R,S)-AHPC-PEG2-NH2) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination BRD4 Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation cMyc_Downregulation Downregulation of c-Myc Transcription BRD4_Degradation->cMyc_Downregulation leads to Cellular_Effects Anti-proliferative Effects in Cancer Cells cMyc_Downregulation->Cellular_Effects

BRD4 Degradation Signaling Pathway

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, which includes a potent VHL ligand and a flexible PEG linker with a reactive amine, facilitates the rational design and synthesis of PROTACs for the targeted degradation of a wide array of disease-relevant proteins. The experimental protocols and mechanistic insights provided in this guide are intended to support the effective utilization of this compound in advancing the field of targeted protein degradation.

References

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. This document details the molecular structure, chemical properties, and application of this versatile linker-ligand conjugate in the synthesis of VHL-based PROTACs.

Core Molecular and Chemical Properties

This compound, also known as VH032-PEG2-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[][2] The hydrochloride salt form enhances the compound's stability and handling.[3]

The primary amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), facilitating the creation of a heterobifunctional PROTAC.[3][4] The PEG2 spacer provides hydrophilicity and an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[3]

Quantitative Data Summary
PropertyValueReferences
Synonyms VH032-PEG2-NH2 hydrochloride, VHL Ligand-Linker Conjugates 3 hydrochloride[][2]
Molecular Formula C₂₈H₄₂ClN₅O₆S[2][5]
Molecular Weight 612.18 g/mol [][5]
CAS Number 2097973-72-1[2][6]
Purity ≥95%[6]
Appearance Powder or crystals[6]
Storage Temperature 2-8°C[6]
SMILES String O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)--INVALID-LINK--C3">C@HN3C(--INVALID-LINK--NC(COCCOCCN)=O)=O.Cl[6]
InChI Key SYAOHFUUVWFWJH-ZBXLSASTSA-N[5][6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the selective degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-PEG2-NH2 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP -> AMP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation signaling pathway.

Experimental Protocols

The following section provides a representative protocol for the synthesis and evaluation of a PROTAC using this compound.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a protein of interest (POI) ligand that possesses a carboxylic acid functional group.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for flash chromatography (e.g., DCM/Methanol (B129727) gradient)

Procedure:

  • Dissolution of Reagents: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add this compound (1.1 equivalents) and an additional equivalent of DIPEA to the reaction mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by NMR (Nuclear Magnetic Resonance) spectroscopy and high-resolution mass spectrometry (HRMS).

Evaluation of PROTAC Activity: Western Blotting for Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.

Experimental and Developmental Workflow

The development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and biological evaluation. The following diagram illustrates a typical workflow for the development of a PROTAC using this compound.

PROTAC_Development_Workflow PROTAC Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation Target_Selection Target Protein (POI) Selection Ligand_Selection POI Ligand Selection (with carboxylic acid handle) Target_Selection->Ligand_Selection PROTAC_Synthesis PROTAC Synthesis (Amide Coupling with (S,R,S)-AHPC-PEG2-NH2) Ligand_Selection->PROTAC_Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, HRMS) PROTAC_Synthesis->Purification_Characterization Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Purification_Characterization->Degradation_Assay Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC) Degradation_Assay->Ternary_Complex_Formation Ubiquitination_Assay Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay Cellular_Activity Cellular Activity Assays (e.g., Proliferation, Apoptosis) Ubiquitination_Assay->Cellular_Activity Selectivity_Profiling Selectivity Profiling (Proteomics) Cellular_Activity->Selectivity_Profiling PK_PD_Studies Pharmacokinetics & Pharmacodynamics (In Vivo) Selectivity_Profiling->PK_PD_Studies Optimization Lead Optimization PK_PD_Studies->Optimization Optimization->PROTAC_Synthesis Iterative Redesign

A typical workflow for PROTAC development.

References

The Chemistry and Application of (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine, it serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application in PROTAC development, and a discussion of the underlying biological pathways.

Introduction to this compound

This compound, with the CAS number 2097973-72-1 , is a synthetic molecule designed for the modular construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][4] This approach offers a powerful strategy to eliminate disease-causing proteins, including those traditionally considered "undruggable."

The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the VHL E3 ligase. The PEG2 linker provides a desirable length and hydrophilicity to the molecule, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and improve the pharmacokinetic properties of the final PROTAC. The terminal primary amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
CAS Number 2097973-72-1
Molecular Formula C₂₈H₄₂ClN₅O₆S
Molecular Weight 612.18 g/mol
Purity ≥95%
Form Powder or crystals
Storage Temperature 2-8°C

The PROTAC-Mediated Protein Degradation Pathway

The central mechanism of action for PROTACs synthesized from this compound is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG2-NH-Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

PROTAC Synthesis: Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to this compound.

Workflow Diagram:

Synthesis_Workflow Start Start Step1 Dissolve POI-Ligand-COOH and Coupling Agents in DMF Start->Step1 Step2 Add (S,R,S)-AHPC-PEG2-NH2 and Base Step1->Step2 Step3 Stir at Room Temperature (4-12 hours) Step2->Step3 Step4 Monitor by LC-MS Step3->Step4 Decision Reaction Complete? Step4->Decision Decision->Step3 No Step5 Quench with Water Decision->Step5 Yes Step6 Purify by Preparative HPLC Step5->Step6 Step7 Characterize by HRMS and NMR Step6->Step7 End Final PROTAC Step7->End

Figure 2: PROTAC Synthesis Workflow.

Materials:

  • This compound

  • POI-ligand with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Water

  • Solvents for HPLC purification

  • NMR and HRMS instrumentation

Procedure:

  • In a clean, dry reaction vessel, dissolve the POI-ligand-carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • To this mixture, add a solution of this compound (1.0 equivalent) and DIPEA (3.0 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Target Ubiquitination Validation by Immunoprecipitation

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) for a shorter time (e.g., 1-4 hours).

  • Proteasome Inhibition: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western blot protocol.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads.

    • Perform a Western blot on the eluted samples using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.

Cell Viability Assays

These assays determine the functional consequence of target protein degradation on cell proliferation and health.

Procedure (using CellTiter-Glo® as an example):

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (half-maximal growth inhibition).

Conclusion

This compound is a valuable and versatile reagent for the development of VHL-based PROTACs. Its well-defined structure and reactivity provide a solid foundation for the synthesis of novel protein degraders. The experimental protocols outlined in this guide offer a robust framework for researchers to design, synthesize, and validate the activity of new PROTAC molecules, thereby accelerating the discovery of novel therapeutics in the exciting field of targeted protein degradation.

References

A Comprehensive Technical Guide to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride and its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This heterobifunctional molecule serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This in-depth guide provides a comprehensive overview of this compound, its synonyms, its mechanism of action within the PROTAC framework, detailed experimental protocols for its application, and quantitative data from relevant studies.

Core Concepts and Synonyms

This compound is a conjugate molecule comprising a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. The hydrochloride salt form enhances its stability and solubility.

This compound is known by several synonyms in scientific literature and commercial catalogs:

  • VH032-PEG2-NH2 hydrochloride [1]

  • VHL Ligand-Linker Conjugates 3 hydrochloride [1]

  • E3 ligase Ligand-Linker Conjugates 6 [1]

  • (2S,4R)-1-((S)-2-(2-(2-(2-Aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (IUPAC name)[2]

The Chemical Abstracts Service (CAS) number for the hydrochloride salt is 2097973-72-1 , and for the free base is 2010159-60-9 .

Mechanism of Action: The PROTAC Approach

This compound is a critical component in the construction of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.

The (S,R,S)-AHPC moiety of the molecule specifically binds to the VHL E3 ligase. The terminal amine group serves as a reactive handle for conjugation to a ligand that targets a specific protein for degradation. The PEG2 linker provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-AHPC-PEG2-NH2 based PROTAC POI->PROTAC Binds to POI Ligand VHL VHL E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->VHL Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Mechanism of PROTAC-induced protein degradation.

Data Presentation

The efficacy of PROTACs synthesized using this compound or similar linkers is typically evaluated by measuring their ability to degrade the target protein in cellular assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs targeting the BET bromodomain protein BRD4, which often utilize VHL ligands and PEG linkers.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa~100>90Zengerle et al., 2015
AT1BRD4HeLa~30>90Gadd et al., 2017
Compound 13Estrogen Receptor-αMCF7<100~90Cyrus et al., 2011[3]

Note: The specific linker in each of these PROTACs may vary slightly, but they represent the application of VHL ligands with short PEG linkers.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: liberation of the free amine from the hydrochloride salt, followed by amide coupling with a carboxylic acid-functionalized ligand for the protein of interest.

General Protocol for PROTAC Synthesis

Step 1: Free Amine Liberation

  • Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add a mild base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.

Step 2: Amide Coupling

  • In a separate reaction vessel, dissolve the carboxylic acid-functionalized ligand for the protein of interest in an appropriate aprotic solvent (e.g., DMF).

  • Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an amine base like DIPEA.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the solution containing the free amine of (S,R,S)-AHPC-PEG2-NH2 to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The final PROTAC product is then purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC follows a structured workflow to determine its biological activity.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis using (S,R,S)-AHPC-PEG2-NH2 Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cellular Treatment (Dose-response and time-course) Purification->Cell_Treatment Western_Blot Western Blot Analysis (Quantification of POI levels) Cell_Treatment->Western_Blot Data_Analysis Data Analysis (Calculation of DC50 and Dmax) Western_Blot->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Gene Expression) Data_Analysis->Downstream_Assays

Experimental workflow for PROTAC synthesis and evaluation.

Detailed Method for Western Blot Analysis:

  • Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the protein of interest. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. The percentage of protein remaining compared to the vehicle-treated control is then calculated for each PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound and its synonyms are indispensable tools for the development of VHL-recruiting PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG2 linker with a reactive amine, facilitates the modular synthesis of a wide array of protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The continued exploration of this and similar chemical building blocks will undoubtedly fuel further advancements in the exciting field of targeted protein degradation.

References

VH032-PEG2-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VH032-PEG2-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a bifunctional molecule, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This configuration makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are engineered molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides an in-depth overview of the basic information, mechanism of action, and experimental applications of VH032-PEG2-NH2 hydrochloride, serving as a comprehensive resource for researchers in drug discovery and chemical biology.

Core Compound Information

VH032-PEG2-NH2 hydrochloride, also known by its systematic name (S,R,S)-AHPC-PEG2-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is specifically designed for the construction of PROTACs that hijack the VHL E3 ligase.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of VH032-PEG2-NH2 hydrochloride is presented in Table 1.

PropertyValueReference(s)
Synonyms This compound, VHL Ligand-Linker Conjugates 3 hydrochloride[2]
CAS Number 2097973-72-1[2]
Molecular Formula C28H42ClN5O6S[3]
Molecular Weight 612.18 g/mol [3]
Purity Typically ≥95%, with some suppliers offering >99%[2][4]
Appearance Off-white to light yellow solid[5]
Solubility

The solubility of VH032-PEG2-NH2 hydrochloride in common laboratory solvents is crucial for its use in various experimental settings (Table 2).

SolventSolubilityReference(s)
Water 175 mg/mL (285.86 mM) (requires sonication)[2]
DMSO 100 mg/mL (163.35 mM) (requires sonication)[2]

Note: The hygroscopic nature of DMSO can affect solubility; using fresh, anhydrous DMSO is recommended.

Storage and Handling

Proper storage is essential to maintain the integrity of VH032-PEG2-NH2 hydrochloride.

ConditionDurationReference(s)
Powder (4°C) Sealed, away from moisture[2]
In Solvent (-80°C) 6 months[2]
In Solvent (-20°C) 1 month[2]

For aqueous stock solutions, it is recommended to filter and sterilize the solution before use.[2]

Mechanism of Action in Targeted Protein Degradation

VH032-PEG2-NH2 hydrochloride serves as a critical component in the assembly of PROTACs. The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process for protein degradation in eukaryotic cells. It involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the proteasome. E3 ubiquitin ligases are key enzymes in this pathway, as they provide substrate specificity for ubiquitination.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

PROTAC-Mediated Protein Degradation

A PROTAC synthesized using VH032-PEG2-NH2 hydrochloride is a heterobifunctional molecule. One end binds to the VHL E3 ligase via the VH032 moiety, while the other end is conjugated to a ligand that specifically binds to a protein of interest (POI). This simultaneous binding forms a ternary complex (POI-PROTAC-VHL), bringing the POI into close proximity with the E3 ligase. This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VH032-Linker-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC synthesized from VH032-PEG2-NH2.

The VHL-HIF Signaling Pathway

The VHL protein is a crucial component of the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to its ubiquitination and degradation. In low oxygen conditions (hypoxia), HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By providing a ligand for VHL, VH032-PEG2-NH2 hydrochloride allows for the hijacking of this natural regulatory pathway for targeted protein degradation.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa_N HIF-α PHD Prolyl Hydroxylases (PHDs) HIFa_N->PHD O2 OH_HIFa Hydroxylated HIF-α PHD->OH_HIFa VHL_E3 VHL E3 Ligase Complex OH_HIFa->VHL_E3 Proteasome_N Proteasome VHL_E3->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-α HIF_Complex HIF-α/β Complex HIFa_H->HIF_Complex HIFb HIF-β HIFb->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Transcription

Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

VH032-PEG2-NH2 hydrochloride is primarily used in the synthesis of PROTACs. The following sections provide a general protocol for PROTAC synthesis and a method for confirming the activity of the resulting PROTAC.

Synthesis of a PROTAC via Amide Coupling

The primary amine on the PEG linker of VH032-PEG2-NH2 hydrochloride allows for straightforward conjugation to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) via an amide bond formation.

Materials:

  • VH032-PEG2-NH2 hydrochloride

  • POI ligand with a terminal carboxylic acid (POI-COOH)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of POI-COOH: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) in the anhydrous solvent. Add the amide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI-COOH mixture, add a solution of VH032-PEG2-NH2 hydrochloride (1.0-1.2 equivalents) and an additional equivalent of the organic base in the anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow POI_COOH POI-COOH Activated_POI Activated POI POI_COOH->Activated_POI Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Activated_POI PROTAC_Crude Crude PROTAC Activated_POI->PROTAC_Crude VH032 VH032-PEG2-NH2·HCl VH032->PROTAC_Crude Purification Purification (Chromatography) PROTAC_Crude->Purification PROTAC_Final Final PROTAC Purification->PROTAC_Final

Caption: Workflow for the synthesis of a PROTAC using VH032-PEG2-NH2 hydrochloride.

Confirmation of Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[1]

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., a dose-response from 1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.

Conclusion

VH032-PEG2-NH2 hydrochloride is a versatile and indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a readily functionalizable PEG linker, facilitates the efficient synthesis of novel protein degraders. This technical guide provides essential information and protocols to aid in the successful application of VH032-PEG2-NH2 hydrochloride in the exciting and rapidly evolving field of targeted therapeutics.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and Development of AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that commandeers the cell's own machinery to eliminate disease-causing proteins. Among the various classes of PROTACs, those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have garnered significant attention. These molecules recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, initiating a cascade of events that leads to the selective degradation of a target protein. This technical guide provides a comprehensive overview of the discovery, development, and evaluation of AHPC-based PROTACs, offering a valuable resource for professionals in the field of drug discovery.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

AHPC-based PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an AHPC-based ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two. The fundamental principle behind their action is to induce proximity between the POI and the VHL E3 ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.

The process begins with the PROTAC simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the tagged protein into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC AHPC-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades KRAS_G12C_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PROTAC Intervention cluster_3 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C RTK->KRAS Activates RAF RAF KRAS->RAF Degradation KRAS G12C Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes PROTAC AHPC-based KRAS G12C PROTAC PROTAC->KRAS Induces Degradation STING_Signaling_Pathway cluster_0 Cytosolic DNA Sensing cluster_1 STING Activation cluster_2 PROTAC Intervention cluster_3 Downstream Effects cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Degradation STING Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 IFN Type I Interferon (e.g., IFNβ) Transcription pIRF3->IFN Promotes PROTAC AHPC-based STING PROTAC PROTAC->STING Induces Degradation PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Coupling and Purification cluster_2 Characterization AHPC_Ligand Synthesis of AHPC-Linker Intermediate Coupling Coupling of AHPC-Linker and Warhead AHPC_Ligand->Coupling Warhead Synthesis/Procurement of POI Warhead Warhead->Coupling Purification Purification of Crude PROTAC (e.g., HPLC) Coupling->Purification Characterization Structural Characterization (e.g., NMR, LC-MS) Purification->Characterization

An In-depth Technical Guide to V-H-L E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of von Hippel-Lindau (VHL) E3 ligase ligands, their mechanism of action, and their critical role in the development of Proteolysis Targeting Chimeras (PROTACs). It includes detailed experimental protocols for key binding assays and a summary of quantitative data for prominent VHL ligands.

Introduction to the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that identifies and marks specific proteins for destruction.[1][2] It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[3][4] This complex is a key player in the ubiquitin-proteasome system (UPS), the cell's primary pathway for degrading intracellular proteins.[1][3] The UPS cascade involves three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase.[1][4] The E3 ligase is responsible for recognizing the specific target protein and facilitating the transfer of ubiquitin to it, thereby tagging it for degradation by the 26S proteasome.[1][4][5]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome that increases the risk for tumors in various parts of the body, including the kidneys, pancreas, and central nervous system.[6][7][8][9] This has made the VHL protein a subject of intense research and an attractive target for therapeutic intervention.[3]

The VHL Signaling Pathway: Regulation of HIF-1α

Under normal oxygen conditions (normoxia), the primary role of the VHL E3 ligase complex is to regulate the levels of Hypoxia-Inducible Factor-alpha (HIF-α).[3] HIF-α is a transcription factor that controls the expression of genes involved in the cellular response to low oxygen (hypoxia), such as angiogenesis and glucose metabolism.[10][11][12]

The regulatory process is as follows:

  • Prolyl Hydroxylation: In the presence of oxygen, prolyl hydroxylase domain-containing enzymes (PHDs) hydroxylate specific proline residues on HIF-1α.[3][11]

  • VHL Recognition: The hydroxylated proline acts as a recognition signal for the VHL protein.[3][5]

  • Ubiquitination: VHL binds to the hydroxylated HIF-1α, bringing it to the rest of the E3 ligase complex, which then attaches a polyubiquitin (B1169507) chain to HIF-1α.[1][5][11]

  • Proteasomal Degradation: The polyubiquitinated HIF-1α is recognized and degraded by the 26S proteasome, preventing the activation of hypoxic response genes.[3][5][11]

Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it escapes degradation by VHL.[13] It then accumulates, translocates to the nucleus, and activates the transcription of target genes.[13]

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF HIF-1α PHD Prolyl Hydroxylases (PHDs) + O2 HIF->PHD Hydroxylation hHIF Hydroxylated HIF-1α (OH-HIF-1α) PHD->hHIF VHL_complex CRL2-VHL E3 Ligase Complex hHIF->VHL_complex Recognition & Binding Ub_HIF Polyubiquitinated HIF-1α VHL_complex->Ub_HIF Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation HIF_hyp HIF-1α Nucleus Nucleus HIF_hyp->Nucleus Accumulation & Translocation PHD_inactive PHDs (Inactive) - O2 Gene_expression Activation of Hypoxic Response Genes (e.g., VEGF, EPO) Nucleus->Gene_expression

Caption: The VHL-mediated degradation pathway of HIF-1α.

VHL Ligands: From Inhibitors to PROTAC Recruiters

The discovery of small molecules that could mimic the hydroxylated proline motif of HIF-1α and bind to VHL was a significant breakthrough.[1][14] These molecules act as inhibitors of the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α even under normal oxygen conditions.[15][16]

This inhibitory activity has therapeutic potential for conditions like anemia and ischemia. However, the true paradigm shift came with the application of these VHL ligands in the field of Targeted Protein Degradation (TPD).[1][2]

PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][5] A PROTAC consists of three components:

  • A warhead that binds to the protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[1]

VHL ligands are among the most widely used E3 ligase recruiters in PROTAC design due to their well-characterized binding and the widespread expression of VHL in various tissues.[1][17][18]

Mechanism of VHL-based PROTACs

A VHL-based PROTAC works by inducing proximity between the VHL E3 ligase and a target protein that VHL would not normally recognize. This leads to the formation of a ternary complex (POI-PROTAC-VHL).[5] Once this complex is formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[1][5] A key feature of PROTACs is their catalytic mode of action; after inducing the degradation of one target protein molecule, the PROTAC is released and can engage another, allowing for sustained protein suppression at low doses.[16][19]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound VHL_complex CRL2-VHL E3 Ligase VHL_bound CRL2-VHL VHL_complex->VHL_bound PROTAC PROTAC (VHL Ligand - Linker - Warhead) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound Warhead Binding PROTAC_bound->VHL_bound VHL Ligand Binding Recycle PROTAC Recycling PROTAC_bound->Recycle Release Ub_POI Polyubiquitinated POI VHL_bound->Ub_POI Ubiquitination of POI Ub Ubiquitin Ub->VHL_bound Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Quantitative Data for VHL Ligands

The binding affinity of a ligand for the VHL E3 ligase is a critical parameter for the efficacy of a PROTAC. Several small-molecule VHL ligands have been developed and characterized. Below is a summary of binding affinity data for some of the most common ligands.

LigandBinding Affinity (Kd or Ki)Assay MethodReference
VH032 Ki = 4.49 nMTR-FRET[20][21]
Ki = 20.1 nMFP (FAM-HIF-1α)[20]
VH298 Kd = 80-90 nM(Not Specified)[15][22]
Ki = 18.9 nMTR-FRET[20][21]
Ki = 110.4 nMFP (BODIPY FL VH032)[20]
MZ1 Ki = 6.3 nMTR-FRET[21]

Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols for Characterizing VHL Ligands

Several biophysical and biochemical assays are routinely used to measure the binding affinity of ligands to VHL and to characterize the formation of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive and robust method for studying molecular interactions in a homogeneous format, making it suitable for high-throughput screening.[15][20]

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium or Europium) and an acceptor fluorophore (e.g., BODIPY FL or Cy5).[20][23] When a VHL protein tagged with a donor (e.g., via an anti-tag antibody) and a fluorescently labeled VHL ligand (acceptor) are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. A non-labeled competitor ligand will displace the fluorescent ligand, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant VHL complex (e.g., His-tagged VBC: VHL, Elongin B, Elongin C).[24]

    • TR-FRET Donor: Terbium- or Europium-labeled anti-His antibody.[24]

    • TR-FRET Acceptor: Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032 or CELT-150).[20][24]

    • Test Compounds: Serial dilutions of the VHL ligand to be tested.

    • Assay Buffer: e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20.[24]

    • TR-FRET compatible microplates (e.g., 384-well low volume, non-binding).[23][24]

    • Plate reader capable of TR-FRET measurements.

  • Assay Procedure:

    • Prepare a master mix containing the VHL complex and the donor anti-His antibody in assay buffer.

    • Add the test compound dilutions to the assay plate.

    • Add the fluorescently labeled VHL ligand (acceptor) to all wells (except negative controls).

    • Add the VHL/donor antibody master mix to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 30 to 300 minutes), protected from light.[20][24]

    • Measure the TR-FRET signal on a plate reader, typically with excitation around 340 nm and reading emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[23]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.

TRFRET_Workflow start Start step1 Prepare serial dilutions of test compound in 384-well plate start->step1 step3 Add Master Mix to all wells step1->step3 step2 Prepare Master Mix: - His-VBC Complex - Anti-His-Eu Antibody - Fluorescent Ligand (Acceptor) step2->step3 step4 Incubate plate (protected from light) step3->step4 step5 Read TR-FRET signal on plate reader step4->step5 step6 Analyze data: - Calculate FRET ratio - Plot dose-response curve - Determine IC50 step5->step6 end End step6->end

Caption: General workflow for a competitive TR-FRET binding assay.
Fluorescence Polarization (FP) Assay

FP is another homogeneous binding assay that is well-suited for screening and characterizing ligand binding.[25]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled VHL ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is largely depolarized. When bound to the much larger VHL protein complex, its tumbling is slowed, and the emitted light remains highly polarized. A competitor compound will displace the tracer, causing a decrease in fluorescence polarization.[25][26]

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant VHL complex (e.g., ELOB/ELOC/VHL).[25]

    • Fluorescent Tracer: A high-affinity fluorescently labeled VHL ligand (e.g., BDY FL VH032 or a FAM-labeled HIF-1α peptide).[25][27]

    • Test Compounds: Serial dilutions of the VHL ligand to be tested.

    • Assay Buffer.

    • Black, low-binding microplates.[28]

    • Plate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • To the wells of the microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the serial dilutions of the test compound.

    • Initiate the reaction by adding the VHL protein complex.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the plate reader.

  • Data Analysis:

    • The change in millipolarization (mP) is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a competitive binding equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (k_on_) and dissociation (k_off_) rates, in addition to the equilibrium dissociation constant (Kd).

Principle: One binding partner (e.g., the VHL protein complex) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., the VHL ligand or a PROTAC) is flowed over the surface. Binding changes the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Methodology:

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Recombinant VHL protein complex.

    • Test compounds (analytes).

    • Running buffer.

    • Immobilization reagents (e.g., EDC/NHS).

  • Assay Procedure:

    • Immobilization: The VHL protein is covalently attached to the surface of the sensor chip.

    • Binding Analysis:

      • Binary Interaction: A series of concentrations of the test compound (analyte) is injected over the immobilized VHL surface. The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

      • Ternary Complex (for PROTACs): To measure the affinity of a ternary complex, a pre-incubated mixture of the PROTAC and the target protein can be injected over the immobilized VHL.[5]

    • Regeneration: A regeneration solution is injected to remove the bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_on_ and k_off_).

    • The equilibrium dissociation constant (Kd) is calculated as k_off_ / k_on_.

Conclusion

VHL E3 ligase ligands have evolved from being simple inhibitors of the VHL/HIF-α interaction to becoming indispensable tools in the field of targeted protein degradation.[1][2] Their ability to be incorporated into PROTACs has opened up new avenues for targeting proteins previously considered "undruggable".[5][17] A thorough understanding of their mechanism of action, coupled with rigorous characterization using quantitative biophysical and biochemical assays, is essential for the rational design and development of novel and effective protein degraders. The methodologies and data presented in this guide provide a foundational framework for researchers and scientists working to advance this promising therapeutic modality.

References

The Core of PROTAC Efficacy: An In-depth Technical Guide to Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[3] This technical guide delves into the core of PROTAC technology—the linker—providing a comprehensive overview of its design principles, impact on biological activity, and the experimental methodologies used for its evaluation.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by coopting the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] This intricate process involves a three-enzyme cascade that tags substrate proteins with ubiquitin, a small regulatory protein.[5]

  • E1 Activating Enzyme: Ubiquitin is first activated in an ATP-dependent manner by an E1 enzyme, forming a thioester bond.[6]

  • E2 Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 conjugating enzyme.[6]

  • E3 Ligase: An E3 ligase, the substrate recognition component of the system, then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[6]

The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[7] The proteasome, a large multi-protein complex, then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[4] PROTACs effectively hijack this natural process by bringing a specific POI into close proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation.[]

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway

The Multifaceted Role of the Linker in PROTAC Design

The linker is a critical component that dictates the overall efficacy and drug-like properties of a PROTAC.[9] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[2][10]

Linker Composition: Balancing Flexibility, Solubility, and Permeability

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[9][11] They can improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[12][13] The flexibility of PEG linkers can also be advantageous for cell permeability, as they can adopt folded conformations that shield the polar surface area of the PROTAC, facilitating passage across the cell membrane.[9] However, excessive PEGylation can sometimes hinder passive diffusion.[9]

  • Alkyl Linkers: These are hydrocarbon chains that offer a high degree of conformational flexibility and are synthetically accessible.[1][] Their lipophilic nature can enhance membrane permeability.[] However, this can also lead to poor solubility.[11]

  • Rigid Linkers: To reduce the entropic penalty associated with the flexibility of PEG and alkyl chains upon ternary complex formation, more rigid linkers incorporating motifs like alkynes, triazoles, piperazines, and piperidines have been developed.[2][11] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve selectivity.[1][11]

Linker Length: A Critical Parameter for Ternary Complex Formation

The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[1]

  • Too Short: A linker that is too short may sterically prevent the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[10]

  • Too Long: Conversely, an excessively long linker can lead to an increase in unproductive binding modes and may not effectively bring the two proteins into the proximity required for efficient ubiquitination.[1][10] This can also lead to a "hook effect," where the formation of binary complexes is favored over the ternary complex.[1]

Linker Attachment Points: The "Exit Vectors"

The points at which the linker is attached to the POI and E3 ligase ligands, known as "exit vectors," are critical.[1] The linker should be connected at a solvent-exposed region of each ligand when bound to its respective protein to avoid disrupting key binding interactions.[1][15] The choice of attachment point can significantly impact the stability and conformation of the ternary complex and, consequently, the degradation efficiency and selectivity of the PROTAC.[15]

Quantitative Impact of Linker Properties on PROTAC Performance

The optimization of linker properties has a direct and measurable impact on the biological activity of PROTACs. The following tables summarize key quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PROTAC linkers.

Linker TypeTargetE3 LigaseKey FindingsReference(s)
PEG BRD4VHLIncreased hydrophilicity and flexibility can improve ternary complex formation and degradation efficiency.[9]
Alkyl BTKVHLLonger alkyl linkers can lead to potent degradation (DC50 1-40 nM), but may lack positive cooperativity in ternary complex formation.[2]
Rigid (Piperazine/Piperidine) ARVHLRigid, polar linkers can improve pharmacokinetic properties and lead to potent AR depletion (DC50 < 1 nM).[2]
Clickable (Triazole) BRD4CRBNFacilitates rapid synthesis of PROTAC libraries for linker optimization.[2][]
ParameterLinker ModificationEffect on PROTAC PerformanceExampleReference(s)
Length Increasing linker length from 7 to 29 atomsEnabled degradation of TBK1 (no degradation observed below 12 atoms).Arvinas TBK1 PROTACs[2]
Composition Replacing a PEG unit with a disubstituted phenyl ringImpaired degradation potency of an AR-targeting PROTAC.Shibata et al.[2]
Attachment Point Varying the linker attachment point on the foretinib (B612053) scaffoldConferred differential substrate selectivity for MAPK family members.Crews group[2]
Conformation Introduction of a ferrocene (B1249389) "molecular hinge"Promoted a more folded conformation in apolar environments, improving cell permeability.FerroTACs[16]

Experimental Protocols for PROTAC Evaluation

A robust and systematic evaluation of PROTACs is essential for successful drug development. This involves a series of in vitro and in-cell assays to assess ternary complex formation, target degradation, and cellular effects.

General Experimental Workflow

The development and evaluation of a PROTAC typically follows a structured workflow:

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Refinement

A Typical Workflow for PROTAC Design and Evaluation
Detailed Methodologies for Key Experiments

4.2.1. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[17] Several biophysical techniques can be used to characterize the formation and stability of this complex.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): This live-cell assay measures the proximity of two proteins.[17]

    • Principle: One protein (e.g., the POI) is tagged with a NanoLuc luciferase (the donor), and the other protein (e.g., the E3 ligase) is tagged with a fluorescent label (the acceptor). Upon addition of a PROTAC, the formation of a ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.[17]

    • Protocol Outline:

      • Co-transfect cells with plasmids encoding the NanoLuc-tagged POI and the fluorescently-labeled E3 ligase.

      • Incubate cells with varying concentrations of the PROTAC.

      • Add the NanoLuc substrate and measure the luminescence at two wavelengths (donor and acceptor emission).

      • Calculate the BRET ratio to quantify ternary complex formation.[17]

  • Surface Plasmon Resonance (SPR): This in vitro technique measures the binding kinetics and affinity of molecular interactions in real-time.[18]

    • Principle: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein (the POI) and the PROTAC is flowed over the surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response.[18]

    • Protocol Outline:

      • Immobilize the purified E3 ligase onto an SPR sensor chip.

      • Inject a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC over the sensor surface.

      • Monitor the association and dissociation phases of the binding events.

      • Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and binding affinity (KD) of the ternary complex.[18]

4.2.2. Target Degradation Assays

These assays are used to quantify the extent of POI degradation induced by the PROTAC.

  • Western Blotting: A widely used technique to detect and quantify a specific protein in a complex mixture.

    • Principle: Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI. The amount of protein is then quantified by densitometry.

    • Protocol Outline:

      • Treat cells with the PROTAC for a specified time course.

      • Lyse the cells and determine the total protein concentration.

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Incubate the membrane with a primary antibody against the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the signal using a chemiluminescent substrate and quantify the band intensity.

  • Quantitative Mass Spectrometry-based Proteomics: This provides a global and unbiased view of changes in the proteome upon PROTAC treatment.

    • Principle: Proteins from cell lysates are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of peptides from the POI and other proteins is quantified.

    • Protocol Outline:

      • Treat cells with the PROTAC.

      • Lyse the cells and digest the proteins into peptides.

      • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional).

      • Analyze the peptide mixture by LC-MS/MS.

      • Identify and quantify the proteins using specialized software to determine the extent of degradation of the POI and assess off-target effects.

4.2.3. Cellular Viability and Phenotypic Assays

These assays determine the functional consequences of POI degradation.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability.

    • Principle: These assays rely on the conversion of a substrate (e.g., MTT, luciferin) into a detectable product by metabolically active cells.

    • Protocol Outline:

      • Plate cells in a multi-well plate and treat with a range of PROTAC concentrations.

      • Incubate for a specified period (e.g., 24, 48, 72 hours).

      • Add the assay reagent and measure the absorbance or luminescence.

      • Calculate the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.

Future Directions: Towards Rational Linker Design

The "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[9] Advances in computational modeling and structural biology are providing unprecedented insights into the structure and dynamics of PROTAC-induced ternary complexes.[2] These approaches will be instrumental in predicting the optimal linker length, composition, and attachment points for a given POI and E3 ligase pair, thereby accelerating the development of next-generation protein degraders. The use of innovative linker technologies, such as photoswitchable or "clickable" linkers for in-cell synthesis, further promises to enhance the spatiotemporal control and therapeutic potential of PROTACs.[2][19]

References

The Architect's Blueprint for Cellular Demolition: An In-depth Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins. By co-opting the cell's intrinsic protein disposal machinery, TPD technologies can overcome limitations of conventional drugs, enabling the targeting of proteins previously considered "undruggable."[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the fundamental mechanisms, present key quantitative data, provide detailed experimental protocols for critical assays, and visualize the intricate signaling pathways and workflows.

Core Principles of Targeted Protein Degradation

The majority of TPD strategies leverage the Ubiquitin-Proteasome System (UPS) , the primary cellular pathway for regulated protein degradation.[3] This intricate system maintains protein homeostasis by identifying and eliminating misfolded, damaged, or short-lived regulatory proteins.[4][5] The UPS operates through a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

  • E3 Ubiquitin Ligase: Recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[6][7]

The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a molecular signal for the 26S proteasome .[4][8] This multi-protein complex then recognizes, unfolds, and degrades the tagged protein into small peptides.[4][8]

TPD technologies essentially "hijack" this natural process to selectively destroy proteins of interest (POIs).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9][10] The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[9] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[2][9]

Molecular Glues

Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[11][12] Unlike the rational design of PROTACs, molecular glues have often been discovered serendipitously.[12] They function by altering the surface of the E3 ligase or the target protein, creating a new interface that promotes their association.[11] This leads to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[13]

Quantitative Data in Targeted Protein Degradation

The efficacy of protein degraders is characterized by several key parameters:

  • DC50: The concentration of the degrader at which 50% of the target protein is degraded.

  • Dmax: The maximum percentage of protein degradation achievable with a given degrader.

  • Kd: The dissociation constant, which measures the binding affinity of the degrader to its target protein and the E3 ligase.

The following tables summarize quantitative data for selected PROTACs and molecular glues.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference(s)
ARV-110 Androgen Receptor (AR)VHLVCaP1>95[2]
dBET1 BRD4CRBN22Rv11.8>98[2]
NC-1 BTKCRBNMino2.297[2]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLSNU-119.77>95[14]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLHPAF-II52.96Not Reported[14]
PROTAC KRAS G12D degrader 1 KRAS G12DVHLAGS7.4995[14]
XZ9002 (HDAC3 PROTAC) HDAC3VHLHCT1160.44 µM77[15]
Molecular GlueTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference(s)
PVTX-405 IKZF2CRBNNot Specified0.791[16]
GSPT1 degrader-4 GSPT1CRBNCAL5125.4Not Reported[16]
QXG-6442 CK1αCRBNMOLM-145.790[16]
SJ6986 GSPT1/2CRBNNot Specified2.199[16]
DEG-77 IKZF2CRBNNot Specified15.3Not Reported[16]
DEG-77 CK1αCRBNNot Specified10Not Reported[16]
HbF inducer 3 WIZNot SpecifiedPrimary human erythroid precursor cell13Not Reported[16]
CR8 Cyclin KDDB1Not SpecifiedNot ReportedNot Reported[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of TPD. The following diagrams were generated using the Graphviz DOT language.

Ubiquitin_Proteasome_System cluster_activation Ubiquitin Activation & Conjugation cluster_ligation Ubiquitin Ligation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Molecular_Glue_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-Glue-E3 Ternary Complex POI->Ternary_Complex Glue Molecular Glue E3 E3 Ligase Glue->E3 Alters Surface E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a molecular glue degrader.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Optimization Design PROTAC/Glue Design Synthesis Chemical Synthesis Design->Synthesis ITC ITC (Binding Affinity) Synthesis->ITC TR_FRET TR-FRET/AlphaLISA (Ternary Complex Formation) Synthesis->TR_FRET Western Western Blot (DC50/Dmax) Synthesis->Western HiBiT HiBiT/NanoBRET (Degradation Kinetics) Synthesis->HiBiT SAR Structure-Activity Relationship (SAR) ITC->SAR TR_FRET->SAR Ub_Assay In Vitro Ubiquitination Western->Ub_Assay Cell_Ub_Assay Cellular Ubiquitination Western->Cell_Ub_Assay Viability Cell Viability Assay Western->Viability Western->SAR HiBiT->SAR SAR->Design Iterative Optimization

Caption: General experimental workflow for the development of targeted protein degraders.

Detailed Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

Objective: To quantify the dose-dependent degradation of a target protein induced by a degrader molecule.

Materials:

  • Cell line expressing the target protein of interest.

  • Complete cell culture medium.

  • Degrader compound stock solution (e.g., in DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the degrader compound in complete cell culture medium. The final DMSO concentration should be kept constant (typically ≤ 0.1%) across all wells, including the vehicle control.[17]

  • Remove the existing medium and add the medium containing the different concentrations of the degrader. Incubate for the desired time period (e.g., 24 hours).[17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.[]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane and separate by SDS-PAGE.[]

    • Transfer the proteins to a PVDF membrane.[]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane with TBST.

    • Incubate with ECL substrate and capture the chemiluminescent signal.[17]

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.[17]

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[]

Protocol 2: In Vitro Ubiquitination Assay

Objective: To determine if a degrader can induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme.

  • Recombinant E3 ligase.

  • Recombinant target protein.

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • Degrader compound.

  • SDS-PAGE gels and running buffer.

  • Western blot reagents (as in Protocol 1).

  • Antibody against the target protein or an antibody against ubiquitin.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.[15]

  • Compound Addition: Add the degrader compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[6]

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the target protein to visualize a ladder of higher molecular weight species corresponding to the ubiquitinated protein. Alternatively, probe with an anti-ubiquitin antibody.[6]

Protocol 3: Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To detect the ubiquitination of a target protein in cells following treatment with a degrader.

Materials:

  • Cells treated with the degrader and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.[13]

  • Lysis buffer (e.g., RIPA buffer with 1% SDS) containing protease and deubiquitinase inhibitors (e.g., NEM).[6]

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer.

  • Elution buffer or Laemmli sample buffer.

  • Western blot reagents.

  • Antibody against ubiquitin.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the degrader and MG132. Lyse the cells in a denaturing lysis buffer to disrupt non-covalent protein interactions.[6][13]

  • Immunoprecipitation:

    • Dilute the lysate to reduce the SDS concentration.

    • Incubate the lysate with an antibody against the target protein to form an antibody-antigen complex.[4]

    • Add Protein A/G agarose beads to capture the complex.[4]

    • Wash the beads extensively to remove non-specific binding proteins.[4]

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[4]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Objective: To measure the thermodynamic parameters (Kd, ΔH, n) of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein.

  • Purified E3 ligase.

  • PROTAC compound.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[8]

  • Binary Interactions:

    • PROTAC to E3 Ligase: Titrate the PROTAC into the E3 ligase solution in the ITC cell to determine the binding affinity (Kd1).[8]

    • PROTAC to Target Protein: Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd2).

  • Ternary Complex Formation:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[8]

    • Alternatively, pre-saturate the E3 ligase with the target protein and then titrate the PROTAC into this binary complex.[8]

  • Data Analysis:

    • Analyze the titration data using the instrument's software to determine the binding affinity (Kd,ternary), enthalpy (ΔH), and stoichiometry (n).[8]

    • Calculate the cooperativity factor (α = Kd1 / Kd,ternary) to assess the stability of the ternary complex.[8]

Protocol 5: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a high-throughput format.

Procedure Outline:

  • Reagent Preparation: Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Use corresponding terbium-labeled anti-tag antibody (donor) and a fluorescently labeled anti-tag antibody (acceptor).[19]

  • Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.[19]

  • Incubation: Incubate the mixture to allow for ternary complex formation.[19]

  • Detection: Add the donor and acceptor antibodies. If a ternary complex is formed, the donor and acceptor will be in close proximity, resulting in a FRET signal.[19]

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed.

Conclusion

Targeted protein degradation represents a powerful and versatile strategy in drug discovery with the potential to address a wide range of diseases. By understanding the fundamental principles of the ubiquitin-proteasome system and the mechanisms of action of PROTACs and molecular glues, researchers can effectively design and evaluate novel degraders. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting and rapidly advancing field. The continued exploration of new E3 ligases, the development of novel degrader modalities, and the refinement of analytical techniques will undoubtedly expand the therapeutic reach of targeted protein degradation in the years to come.

References

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a key building block in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation. As a heterobifunctional linker, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a terminal amine group, facilitating the synthesis of PROTACs.[1][2][3][4][] This guide provides a comprehensive overview of the safety and handling protocols essential for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

This compound, also known as VH032-PEG2-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate.[2] The hydrochloride salt form enhances its stability and simplifies handling.[6]

PropertyValueSource
CAS Number 2097973-72-1[1][7]
Molecular Formula C₂₈H₄₂ClN₅O₆S[][7]
Molecular Weight 612.18 g/mol [][7]
Appearance White to Yellow Solid[]
Purity ≥95%[1][6]

Hazard Identification and Safety Precautions

While some suppliers suggest no particular hazards are associated with this compound, it is crucial to adhere to the precautionary measures outlined by others to ensure laboratory safety.[8] The compound is classified as an irritant and is harmful if swallowed.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

Signal Word: Warning[1]

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following workflow outlines the key steps from receiving the compound to its disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Packaging for Damage Receive->Inspect Store Store at Recommended Temperature (-20°C or -80°C) Inspect->Store If Intact Protect Protect from Light and Moisture Store->Protect PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Weigh Weigh in a Ventilated Area PPE->Weigh Dissolve Dissolve in Anhydrous Solvents (e.g., DMSO, DMF) Weigh->Dissolve Dispose Dispose of Waste According to Institutional and Local Regulations Dissolve->Dispose

Figure 1: General workflow for the safe handling and storage of this compound.

Storage Recommendations:

  • Long-term (Powder): Store lyophilized at -20°C for up to 3 years or at -80°C for 6 months, keeping it desiccated and protected from light.[2][3][4][6]

  • In Solution: Store at -20°C and use within 3 months, or at -80°C for up to 1 year.[2][3][4] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[3]

  • Use anhydrous solvents such as DMSO and DMF for preparing solutions.[6][9]

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical. The following decision-making process outlines the steps to be taken.

cluster_exposure Accidental Exposure cluster_actions First Aid Measures cluster_medical Medical Attention Exposure Exposure Occurs Skin Skin Contact: Wash with plenty of soap and water. Exposure->Skin Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Exposure->Eyes Eyes Ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor. Exposure->Ingestion Ingestion Inhalation Inhalation: Move person to fresh air. Exposure->Inhalation Inhalation SeekMedical Seek Medical Attention if Symptoms Persist or are Severe Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical Inhalation->SeekMedical

Figure 2: Decision-making process for accidental exposure to this compound.

Spill or Leak Procedures

In case of a spill, the material can be collected by gently sweeping it into a suitable container for proper disposal.[8] Alternatively, a wet cloth can be used to collect the spilled material.[8] Ensure appropriate personal protective equipment is worn during cleanup.

Toxicological Information

Experimental Protocols

Specific experimental protocols for the synthesis or use of this compound in PROTAC development are proprietary and not detailed in safety-focused documentation. Researchers should refer to relevant scientific literature for methodologies related to PROTAC synthesis and application. The primary reactivity of the terminal amine on the PEG linker is with electrophiles such as NHS esters, isocyanates, and aldehydes.[6]

By adhering to the guidelines outlined in this technical guide, researchers can safely handle and store this compound, ensuring both personal safety and the integrity of their research.

References

Methodological & Application

Synthesis Protocol for (S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-PEG2-NH2 hydrochloride is a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[1] This application note provides a detailed protocol for the chemical synthesis of this VHL ligand-linker conjugate.

The synthesis is performed in three main stages:

  • Synthesis of the (S,R,S)-AHPC VHL Ligand Core: Preparation of the key VHL-binding moiety.

  • Synthesis of the Boc-NH-PEG2-COOH Linker: Formation of the polyethylene (B3416737) glycol linker with a protected amine.

  • Coupling and Deprotection: Amide bond formation between the VHL ligand and the linker, followed by the removal of the Boc protecting group to yield the final product.

Signaling Pathway and Mechanism of Action

PROTACs containing the (S,R,S)-AHPC moiety function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process effectively removes the target protein from the cellular environment.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein PROTAC (S,R,S)-AHPC-PEG2-Target Ligand PROTAC Target_Protein->PROTAC Ternary_Complex Target-PROTAC-VHL VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Experimental Protocols

Stage 1: Synthesis of (S,R,S)-AHPC VHL Ligand Core

The synthesis of the (S,R,S)-AHPC core, chemically named (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that can be accomplished starting from commercially available materials. Due to the complexity of this multi-step synthesis, for the purpose of this protocol, we will start from the commercially available (S,R,S)-AHPC hydrochloride.

Stage 2: Synthesis of Boc-NH-PEG2-COOH Linker

This stage involves the synthesis of the PEGylated linker with a Boc-protected amine and a terminal carboxylic acid.

Protocol: Synthesis of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate

This procedure outlines the synthesis of a key precursor to the final linker.

  • Combine 600 ml of ethylenediamine, 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide in a suitable reaction vessel.

  • Stir the mixture at room temperature under an argon atmosphere.

  • Slowly add a solution of 327 g of di-t-butyl dicarbonate (B1257347) in 1.5 L of dioxane dropwise over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.

  • The resulting residue is then repeatedly extracted with hot ether. The combined ether extracts are dried and filtered.

  • Concentrate the ethereal solution to yield a yellow oil.

  • Purify the oil by high vacuum distillation to obtain tert-butyl (2-aminoethyl)carbamate as a colorless oil.[2]

Note: Further functionalization to introduce the carboxylic acid moiety is required to obtain Boc-NH-PEG2-COOH. This can be achieved through reaction with an appropriate anhydride (B1165640) or halo-ester followed by hydrolysis. For this protocol, we will proceed with commercially available Boc-NH-PEG2-COOH.

Stage 3: Coupling and Deprotection

Protocol: Amide Coupling of (S,R,S)-AHPC and Boc-NH-PEG2-COOH

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,R,S)-AHPC hydrochloride (1.0 equivalent) and Boc-NH-PEG2-COOH (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.1 equivalents) to the reaction mixture and continue stirring for another 15 minutes.

  • Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected conjugate.

  • Purify the crude product by flash column chromatography.

Protocol: Boc Deprotection to Yield this compound

  • Dissolve the purified Boc-(S,R,S)-AHPC-PEG2-NH2 (1.0 equivalent) in a minimal amount of anhydrous dioxane.

  • To the stirred solution, add a 4M solution of HCl in dioxane (10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[3][4][5][6][7]

Synthetic Workflow

Synthesis_Workflow cluster_Stage1 Stage 1: VHL Ligand Synthesis cluster_Stage2 Stage 2: Linker Synthesis cluster_Stage3 Stage 3: Coupling & Deprotection AHPC (S,R,S)-AHPC (VHL Ligand Core) Coupling Amide Coupling (HATU, DIPEA) AHPC->Coupling Linker_Precursor Ethylenediamine Boc_Linker_NH2 Boc-NH-PEG2-NH2 Linker_Precursor->Boc_Linker_NH2 Boc Protection Boc_Linker_COOH Boc-NH-PEG2-COOH Boc_Linker_NH2->Boc_Linker_COOH Carboxylation Boc_Linker_COOH->Coupling Boc_PROTAC Boc-(S,R,S)-AHPC-PEG2-NH2 Coupling->Boc_PROTAC Deprotection Boc Deprotection (HCl in Dioxane) Boc_PROTAC->Deprotection Final_Product (S,R,S)-AHPC-PEG2-NH2 Hydrochloride Deprotection->Final_Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting Material(s)Key ReagentsProductExpected Purity
Stage 2 Ethylenediamine, Di-t-butyl dicarbonateDioxane, Water, MgOtert-butyl (2-(2-aminoethoxy)ethyl)carbamate>95%
Stage 3a (S,R,S)-AHPC HCl, Boc-NH-PEG2-COOHHATU, DIPEA, DMFBoc-(S,R,S)-AHPC-PEG2-NH2>95% (after purification)
Stage 3b Boc-(S,R,S)-AHPC-PEG2-NH24M HCl in Dioxane(S,R,S)-AHPC-PEG2-NH2 HCl>95%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C28H41N5O6S · xHCl
Molecular Weight 575.72 g/mol (free base)[8]
Appearance White to off-white solid
Purity (LC-MS) ≥95%
Storage Store at -20°C, desiccated

Note on Analytical Data: Detailed ¹H NMR and ¹³C NMR spectra should be acquired for the final product and key intermediates to confirm their identity and purity. The expected spectra would show characteristic peaks for the aromatic protons of the thiazole (B1198619) and phenyl rings, the aliphatic protons of the pyrrolidine (B122466) and PEG linker, and the tert-butyl group in the protected intermediate. LC-MS analysis should confirm the expected molecular weight of the product.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block for the development of VHL-recruiting PROTACs. The described three-stage synthesis is a reproducible method for obtaining this key intermediate in high purity. Adherence to the outlined procedures and analytical characterization will ensure the successful synthesis of this important tool for targeted protein degradation research.

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-NH2 to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 is a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a two-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in a primary amine.[1][2][3] This terminal amine serves as a versatile reactive handle for conjugation to a target ligand, enabling the creation of novel PROTACs for targeted protein degradation.

These application notes provide detailed protocols for three common bioconjugation strategies to covalently link (S,R,S)-AHPC-PEG2-NH2 to a target ligand:

  • Amide Bond Formation: For target ligands containing a carboxylic acid group.

  • Reductive Amination: For target ligands bearing an aldehyde or ketone functional group.

  • Thiourea (B124793) Linkage: For target ligands with an isothiocyanate group.

Data Presentation

The following tables summarize key quantitative parameters for the described conjugation and analysis protocols.

Table 1: Reaction Conditions for Amide Bond Formation via EDC/NHS Chemistry

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylated target ligand.[4]
(S,R,S)-AHPC-PEG2-NH2 1.0 - 1.2 eq.Molar equivalents relative to the carboxylated target ligand.
Activation Buffer MES, pH 4.5-6.0For the initial activation of the carboxylic acid.
Conjugation Buffer Phosphate, Bicarbonate, Borate, HEPES, pH 7.2-8.5Must be free of primary amines (e.g., Tris).[4]
Reaction Temperature Room TemperatureFor both activation and conjugation steps.[5]
Activation Time 15 - 30 minutes[4]
Conjugation Time 2 - 24 hoursReaction progress should be monitored (e.g., by LC-MS).[6][7]
Quenching Agent Hydroxylamine or Tris buffer (final conc. 20-50 mM)To hydrolyze unreacted NHS esters.[4]

Table 2: Reaction Conditions for Reductive Amination

ParameterValueNotes
Reducing Agent Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)NaBH3CN is suitable for aqueous reactions; NaBH(OAc)3 is used in anhydrous organic solvents.[8]
(S,R,S)-AHPC-PEG2-NH2 1.1 - 1.5 eq.Molar equivalents relative to the aldehyde/ketone ligand.
Reaction Buffer/Solvent Phosphate buffer (pH 6.0-7.0) for NaBH3CN; Anhydrous DCE, DCM, THF, or Dioxane for NaBH(OAc)3The choice of solvent is critical for the stability and reactivity of the reducing agent.[8]
Reaction Temperature Room Temperature
Reaction Time 12 - 24 hoursMonitor reaction progress by LC-MS.

Table 3: Reaction Conditions for Thiourea Formation

ParameterValueNotes
(S,R,S)-AHPC-PEG2-NH2 1.0 - 1.2 eq.Molar equivalents relative to the isothiocyanate ligand.
Reaction Buffer/Solvent Bicarbonate or Borate buffer (pH 8.0-9.0); or anhydrous DMF/DMSO with a non-nucleophilic base (e.g., DIPEA)Alkaline pH facilitates the reaction with the primary amine.
Reaction Temperature Room Temperature
Reaction Time 2 - 12 hoursMonitor reaction progress by LC-MS.

Table 4: Purification and Analysis Parameters

MethodTypical ParametersPurpose
Reverse-Phase HPLC (RP-HPLC) C18 column; Water/Acetonitrile gradient with 0.1% TFA or Formic AcidPurification of the final conjugate and analysis of reaction progress.
Size-Exclusion Chromatography (SEC) Appropriate for larger target ligands (e.g., proteins)Removal of unreacted small molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) ESI source; detection of expected molecular weight of the conjugateConfirmation of successful conjugation and assessment of purity.[9][10]
Nuclear Magnetic Resonance (NMR) 1H, 13CStructural confirmation of the final conjugate.[9]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol is suitable for target ligands containing a carboxylic acid functional group. The reaction proceeds in two steps: activation of the carboxylic acid with EDC and Sulfo-NHS to form a semi-stable NHS ester, followed by the reaction of the NHS ester with the primary amine of (S,R,S)-AHPC-PEG2-NH2.[4][11]

Materials:

  • Target ligand with a carboxylic acid group

  • (S,R,S)-AHPC-PEG2-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction vessels and stirring equipment

  • Analytical instruments (LC-MS, RP-HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylated target ligand in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.

    • Dissolve (S,R,S)-AHPC-PEG2-NH2 in Conjugation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.[12]

  • Activation of the Target Ligand:

    • To the solution of the carboxylated target ligand, add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS.[4]

    • Stir the reaction mixture at room temperature for 15-30 minutes.[4]

  • Conjugation Reaction:

    • Add 1.0 - 1.2 molar equivalents of the (S,R,S)-AHPC-PEG2-NH2 solution to the activated target ligand.

    • Adjust the pH of the reaction mixture to 7.5 with the Conjugation Buffer if necessary.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or RP-HPLC.[6][7]

  • Quenching the Reaction:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[4]

  • Purification and Analysis:

    • Purify the resulting conjugate using RP-HPLC.

    • Characterize the purified conjugate by LC-MS to confirm the expected molecular weight and by NMR for structural verification.[9][10]

Protocol 2: Reductive Amination

This method is applicable for target ligands that possess an aldehyde or ketone functional group. The primary amine of (S,R,S)-AHPC-PEG2-NH2 reacts with the carbonyl group to form an intermediate imine or Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent.[13]

Materials:

  • Target ligand with an aldehyde or ketone group

  • (S,R,S)-AHPC-PEG2-NH2

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • Reaction Buffer/Solvent: 0.1 M Phosphate buffer (pH 6.0-7.0) for NaBH3CN; or anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) for NaBH(OAc)3.[8]

  • Reaction vessels and stirring equipment

  • Analytical instruments (LC-MS, RP-HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the aldehyde or ketone-containing target ligand and 1.1 - 1.5 molar equivalents of (S,R,S)-AHPC-PEG2-NH2 in the appropriate reaction buffer or solvent.

  • Conjugation Reaction:

    • To the solution from the previous step, add 1.5 - 2.0 molar equivalents of the chosen reducing agent (NaBH3CN or NaBH(OAc)3).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Work-up and Purification:

    • For aqueous reactions, quench by adjusting the pH to ~4 with dilute HCl, then basify to ~9 with a suitable base and extract the product with an organic solvent like ethyl acetate.

    • For organic reactions, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by RP-HPLC.

  • Analysis:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR.[9][10]

Protocol 3: Thiourea Linkage Formation

This protocol is designed for target ligands that have been functionalized with an isothiocyanate group. The primary amine of (S,R,S)-AHPC-PEG2-NH2 acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea linkage.

Materials:

  • Target ligand with an isothiocyanate group

  • (S,R,S)-AHPC-PEG2-NH2

  • Reaction Buffer/Solvent: 0.1 M Bicarbonate or Borate buffer (pH 8.0-9.0); or anhydrous DMF or DMSO with a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Reaction vessels and stirring equipment

  • Analytical instruments (LC-MS, RP-HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the isothiocyanate-functionalized target ligand in the chosen reaction buffer or solvent.

    • Dissolve 1.0 - 1.2 molar equivalents of (S,R,S)-AHPC-PEG2-NH2 in the same buffer or solvent.

  • Conjugation Reaction:

    • Combine the solutions of the target ligand and (S,R,S)-AHPC-PEG2-NH2.

    • If using an organic solvent, add 2-3 molar equivalents of DIPEA.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification and Analysis:

    • Purify the conjugate by RP-HPLC.

    • Characterize the purified product by LC-MS to verify the molecular weight and by NMR for structural confirmation.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_monitoring Monitoring & Quenching cluster_purification Purification & Analysis prep_ligand Prepare Target Ligand Solution conjugation Combine Reactants and Initiate Conjugation Reaction prep_ligand->conjugation prep_ahpc Prepare (S,R,S)-AHPC-PEG2-NH2 Solution prep_ahpc->conjugation monitoring Monitor Reaction Progress (LC-MS / RP-HPLC) conjugation->monitoring quenching Quench Reaction (Optional) monitoring->quenching purification Purify Conjugate (RP-HPLC / SEC) quenching->purification analysis Characterize Final Product (LC-MS, NMR) purification->analysis

Caption: General experimental workflow for the conjugation of (S,R,S)-AHPC-PEG2-NH2.

signaling_pathways cluster_amide Amide Bond Formation cluster_reductive Reductive Amination cluster_thiourea Thiourea Formation ligand_cooh Target Ligand (-COOH) activated_ligand Activated Ligand (-NHS Ester) ligand_cooh->activated_ligand Activation edc_nhs EDC / Sulfo-NHS amide_conjugate PROTAC Conjugate (Amide Bond) activated_ligand->amide_conjugate Conjugation ahpc_amine1 (S,R,S)-AHPC-PEG2-NH2 ahpc_amine1->amide_conjugate ligand_cho Target Ligand (-CHO or -C=O) imine Imine/Schiff Base Intermediate ligand_cho->imine ahpc_amine2 (S,R,S)-AHPC-PEG2-NH2 ahpc_amine2->imine amine_conjugate PROTAC Conjugate (Secondary Amine) imine->amine_conjugate Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) ligand_ncs Target Ligand (-N=C=S) thiourea_conjugate PROTAC Conjugate (Thiourea Bond) ligand_ncs->thiourea_conjugate ahpc_amine3 (S,R,S)-AHPC-PEG2-NH2 ahpc_amine3->thiourea_conjugate

Caption: Chemical pathways for the conjugation of (S,R,S)-AHPC-PEG2-NH2 to a target ligand.

References

Application Notes and Protocols for VH032-PEG2-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of VH032-PEG2-NH2 hydrochloride, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, protocols for the synthesis and evaluation of PROTACs, and presents representative data for VHL-based protein degraders.

Introduction

VH032-PEG2-NH2 hydrochloride is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This reagent is instrumental in the modular synthesis of PROTACs, a class of heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2]

A PROTAC molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the VH032 moiety for VHL), and a chemical linker that connects the two. By bringing the POI in proximity to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Mechanism of Action of VH032-Based PROTACs

VH032-based PROTACs orchestrate the degradation of a target protein through a catalytic cycle. The PROTAC first binds to both the VHL E3 ligase and the POI, forming a ternary complex. This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Degradation PROTAC VH032-PROTAC Ternary_Complex POI::PROTAC::VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer E2 E2 Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a VH032-based PROTAC.

Data Presentation

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for ARV-771, a VHL-based PROTAC that degrades Bromodomain and Extra-Terminal (BET) proteins, to illustrate typical performance metrics. While ARV-771 does not use the exact VH032-PEG2-NH2 linker, its performance is indicative of what can be achieved with VHL-based BET degraders.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771BRD2, BRD3, BRD422Rv1< 5> 90[3]
ARV-771BRD4VCaP< 1> 90[4]

Experimental Protocols

The following are detailed protocols for the synthesis of a PROTAC using VH032-PEG2-NH2 hydrochloride and its subsequent biological evaluation.

Protocol 1: Synthesis of a VH032-Based PROTAC

This protocol describes the coupling of VH032-PEG2-NH2 hydrochloride to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

PROTAC_Synthesis_Workflow Start Start Materials: VH032-PEG2-NH2·HCl POI-COOH Step1 Step 1: Amide Coupling - POI-COOH - Coupling agents (e.g., HATU, DIPEA) - VH032-PEG2-NH2·HCl - Anhydrous DMF Start->Step1 Step2 Step 2: Reaction Monitoring - LC-MS analysis Step1->Step2 Step3 Step 3: Work-up - Dilution with organic solvent - Aqueous washes Step2->Step3 Step4 Step 4: Purification - Preparative HPLC Step3->Step4 End Final PROTAC Step4->End

Caption: Workflow for the synthesis of a VH032-based PROTAC.

Materials:

  • VH032-PEG2-NH2 hydrochloride

  • POI-COOH (ligand for the protein of interest with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Dissolve POI-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve VH032-PEG2-NH2 hydrochloride (1.2 equivalents) in anhydrous DMF and add DIPEA (1.5 equivalents) to neutralize the hydrochloride salt.

  • Add the VH032-PEG2-NH2 solution to the activated POI-COOH solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In-Cell Ubiquitination Assay by Immunoprecipitation

This protocol is used to confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

  • Dilution buffer (e.g., RIPA buffer without SDS)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibody against ubiquitin for western blotting

  • Other reagents for western blotting as in Protocol 2

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a short time (e.g., 1-4 hours).

    • Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis (Denaturing):

    • Lyse cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.

    • Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Add the primary antibody against the target protein to the supernatant and incubate overnight at 4°C.

    • Add fresh Protein A/G beads to pull down the antibody-antigen complexes.

    • Wash the beads extensively.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in Laemmli sample buffer.

    • Perform a western blot on the eluted samples as described in Protocol 2.

    • Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.

Conclusion

VH032-PEG2-NH2 hydrochloride is a versatile and valuable tool for the development of VHL-based PROTACs. The protocols provided herein offer a framework for the synthesis and cellular evaluation of these targeted protein degraders. Successful application of these methods will enable researchers to effectively explore the potential of PROTACs in their respective fields of study.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NH2 hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] This molecule is a crucial building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The PEG linker enhances hydrophilicity and provides spacing, while the hydrochloride salt form is intended to improve stability and handling.[4][5]

These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro assays.

Data Presentation

Solubility of this compound

The solubility of this compound in common solvents used for in vitro assays is summarized in the table below. It is important to note that the use of freshly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[2][6] For aqueous solutions, ultrasonication may be required to achieve complete dissolution.[2]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water175285.86Requires sonication for dissolution.[2]
DMSO100163.35Use of fresh, anhydrous DMSO is recommended.[2][6]
Stock Solution Preparation

The following table provides the volumes of solvent required to prepare stock solutions of this compound (Molecular Weight: 612.18 g/mol ) at various concentrations.

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM1.6335 mL8.1675 mL16.3351 mL
5 mM0.3267 mL1.6335 mL3.2670 mL
10 mM0.1634 mL0.8168 mL1.6335 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of the compound.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, add 163.4 µL of DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution for a brief period.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. At -20°C, the solution is stable for up to 1 month, and at -80°C, it is stable for up to 6 months.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • For example, to prepare a 10 µM working solution, first, create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

  • Add the appropriate volume of the working solution to your cell culture plates. For instance, if you add 10 µL of the 10 µM working solution to 1 mL of media in a well, the final concentration will be 100 nM.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Protocol 3: Preparation of an Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile water.

  • Sonicate the mixture until the compound is fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.[2]

  • Aliquot and store at -80°C for up to 6 months.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VHL_HIF_Pathway VHL-Hypoxia Inducible Factor (HIF) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-α HIF-α PHDs Prolyl Hydroxylases (PHDs) + O2, Fe(II), 2-OG HIF-α->PHDs Hydroxylation Hydroxylated HIF-α Hydroxylated HIF-α PHDs->Hydroxylated HIF-α VHL VHL E3 Ligase Complex Hydroxylated HIF-α->VHL Recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-α_hypoxia HIF-α HIF_Complex HIF-α/HIF-β Dimer HIF-α_hypoxia->HIF_Complex HIF-β HIF-β HIF-β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes

Caption: VHL-HIF signaling under normoxic and hypoxic conditions.

PROTAC_Workflow PROTAC Experimental Workflow cluster_preparation Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solutions in Cell Culture Medium Stock_Solution->Working_Solution Treatment Treat Cells with PROTAC and Vehicle Control Working_Solution->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot / ELISA (Target Protein Levels) Lysis->Western_Blot qPCR RT-qPCR (Target Gene mRNA Levels) Lysis->qPCR

Caption: General workflow for in vitro PROTAC experiments.

PROTAC_MoA PROTAC Mechanism of Action PROTAC (S,R,S)-AHPC-based PROTAC VHL VHL E3 Ligase PROTAC->VHL Recycling Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of targeted protein degradation by a PROTAC.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs Utilizing (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of a PROTAC is contingent on its ability to cross the cell membrane to engage its intracellular target and the E3 ubiquitin ligase. Due to their high molecular weight and complex structures, cell permeability is a critical challenge in PROTAC development.

This document provides detailed application notes and experimental protocols for assessing the cell permeability of PROTACs, with a specific focus on those synthesized using the (S,R,S)-AHPC-PEG2-NH2 linker. This linker incorporates the (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ligase and a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of a PEG linker can influence a PROTAC's physicochemical properties, including solubility and cell permeability. While specific permeability data for a PROTAC utilizing the exact (S,R,S)-AHPC-PEG2-NH2 linker is not publicly available, this guide presents representative data for VHL-recruiting PROTACs with similar short PEG linkers to illustrate the experimental outputs.

The Role of the (S,R,S)-AHPC-PEG2-NH2 Linker in PROTAC Design

The (S,R,S)-AHPC-PEG2-NH2 component is a bifunctional molecule that serves as a cornerstone in the construction of VHL-recruiting PROTACs.

  • (S,R,S)-AHPC (Aryl Hydroxyproline-Based VHL Ligand): The specific stereochemistry of the hydroxyproline (B1673980) scaffold is crucial for high-affinity and selective binding to the VHL E3 ligase, a key step in initiating targeted protein degradation.

  • PEG2 Linker: The short, two-unit polyethylene glycol (PEG) spacer offers several advantages:

    • Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the overall PROTAC molecule, which is often a challenge for these large molecules.[1][2][3]

    • Flexibility: The flexibility of the PEG linker can allow the PROTAC to adopt a conformation that is favorable for traversing the cell membrane.[2] Some studies suggest that flexible linkers can enable PROTACs to form folded conformations that shield their polar surface area, aiding in passive diffusion across the lipid bilayer.[4]

    • Vectorial Properties: The length and composition of the linker are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The terminal amine (-NH2) group provides a reactive handle for conjugation to a ligand that binds the protein of interest, completing the heterobifunctional PROTAC structure.

Quantitative Data on Cell Permeability of Representative VHL-Recruiting PROTACs

The following tables summarize permeability data for representative VHL-based PROTACs with short linkers, as specific data for PROTACs using the (S,R,S)-AHPC-PEG2-NH2 linker is not available in the cited literature. This data is intended to provide a comparative baseline for researchers developing novel PROTACs.

Table 1: Caco-2 Permeability of Representative VHL-Based PROTACs with PEG Linkers

PROTAC IDLinker CompositionApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Apparent Permeability (Papp, B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
PROTAC 20b PEG-based0.350.240.7[1]
PROTAC 14 PEG-based1.714.18.3[1]

Note: Data is representative of VHL-PROTACs with PEG linkers and is intended for illustrative purposes. PROTAC 20b shows low permeability with no significant efflux, while PROTAC 14 exhibits moderate permeability but is subject to significant efflux by cellular transporters.

Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for VHL-Based PROTACs

PROTAC IDLinker TypePAMPA Permeability (Pe) (10⁻⁶ cm/s)Reference
Compound 7 PEG-based0.6[5]
Compound 9 PEG-based0.006[5]
Compound 15 1-unit PEG~0.004 (estimated from graph)[6]
Compound 17 Alkyl0.002[6]

Note: This data illustrates the wide range of permeabilities that can be observed even within a series of structurally related PROTACs. The specific composition and length of the linker can dramatically impact passive permeability.[5][6]

Experimental Protocols

Herein are detailed protocols for commonly employed assays to evaluate the cell permeability of PROTACs.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a useful initial screen for predicting passive permeability.[7]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound

  • Reference compounds (high and low permeability controls)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Donor Plate:

    • Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute in PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.

  • Coat the Donor Plate Membrane:

    • Carefully add the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the PAMPA Sandwich:

    • Add PBS to the acceptor plate wells.

    • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the PBS in the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe):

    • The effective permeability (Pe) can be calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where:

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • [C_A(t)] is the concentration in the acceptor well at time t.

      • [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered more biologically relevant than PAMPA as it can assess both passive diffusion and active transport processes.[5][7] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24- or 96-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test PROTAC compound

  • Lucifer Yellow (for assessing monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate tight junction formation.

    • Alternatively, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral compartment. Low permeability to Lucifer Yellow confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test PROTAC compound dissolved in HBSS to the apical (A) compartment.

    • Add fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • To assess active efflux, perform the experiment in the reverse direction. Add the PROTAC to the basolateral compartment and sample from the apical compartment.

  • Quantification:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C_0) where:

      • dQ/dt is the rate of permeation of the compound across the monolayer.

      • A is the surface area of the membrane.

      • C_0 is the initial concentration of the compound in the donor compartment.

  • Calculate Efflux Ratio:

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Target Ligand) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_outside Extracellular PROTAC PROTAC_outside->PROTAC Cell Permeation

Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-PEG2 linker.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_workflow Caco-2 Assay Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days for differentiation A->B C 3. Verify monolayer integrity (TEER / Lucifer Yellow) B->C D 4. Apply PROTAC to Apical (A) or Basolateral (B) side C->D E 5. Incubate at 37°C D->E F 6. Sample from receiver compartment at time points E->F G 7. Quantify PROTAC concentration (LC-MS/MS) F->G H 8. Calculate Papp and Efflux Ratio G->H

Caption: Step-by-step workflow for the Caco-2 cell permeability assay.

Conclusion

Assessing the cell permeability of PROTACs is a critical step in their development as therapeutic agents. The use of a well-defined linker, such as (S,R,S)-AHPC-PEG2-NH2, provides a consistent platform for building and testing new degraders. By employing a combination of in vitro permeability assays like PAMPA and cell-based methods such as the Caco-2 assay, researchers can gain valuable insights into the structure-permeability relationships of their PROTACs. This information is essential for optimizing linker design to achieve the desired cellular uptake and, ultimately, potent and selective protein degradation.

References

Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This targeted protein degradation strategy offers a powerful means to address proteins that have been historically considered "undruggable."[1]

Western blotting is a cornerstone technique for validating the efficacy of PROTACs by directly measuring the reduction in the levels of the target protein.[3][4] This application note provides a detailed protocol for performing Western blot analysis to quantify PROTAC-mediated protein degradation, along with guidance on data presentation and troubleshooting.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex, which brings a target protein into close proximity with an E3 ubiquitin ligase. This proximity allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

This section details the methodology for assessing PROTAC-mediated degradation of a target protein using Western blotting.

Materials and Reagents
  • Cell Line: A human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[2]

  • PROTAC: Stock solution in DMSO.

  • Control Compounds: DMSO (vehicle control), and optionally a non-degrading inhibitor for the target protein as a negative control.[2]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Sample Buffer: 4X Laemmli sample buffer.[2]

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weight of the target protein.

  • Transfer Buffer: For wet or semi-dry protein transfer.

  • Membranes: PVDF or nitrocellulose membranes.[2]

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]

  • Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: For capturing chemiluminescent signals.

Experimental Workflow

The overall workflow for a PROTAC Western blot experiment involves cell treatment, sample preparation, protein separation and transfer, immunodetection, and data analysis.

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Workflow for Western blot analysis of PROTAC-mediated degradation.
Step-by-Step Protocol

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[2]

  • Allow cells to adhere overnight.

  • For a dose-response experiment , treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours).[1][5]

  • For a time-course experiment , treat cells with a fixed, effective concentration of the PROTAC for various time points (e.g., 0, 4, 8, 16, 24 hours).[1][2]

  • Include a vehicle control (DMSO) for all experiments.[5]

2. Cell Lysis and Protein Quantification:

  • After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.[1][2]

  • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1][2]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][2]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2][5]

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.[2]

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]

  • Boil the samples at 95°C for 5-10 minutes.[2]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[2]

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][2]

  • Confirm successful transfer by staining the membrane with Ponceau S.[2]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[2]

  • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]

  • Wash the membrane three times for 10 minutes each with TBST.[1][2]

6. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[2]

  • Capture the chemiluminescent signal using an imaging system.[1][2]

  • If necessary, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[1][5]

  • Quantify band intensities using densitometry software.[6]

  • Normalize the target protein band intensity to the loading control band intensity.[6]

  • Calculate the percentage of protein remaining relative to the vehicle control.[6]

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Dose-Response of a Hypothetical PROTAC on Target Protein Degradation

PROTAC Concentration (nM)Target Protein Level (% of Vehicle Control)Standard Deviation
0 (Vehicle)1005.2
1854.1
10523.5
50232.8
100151.9
500182.1
1000253.0

Note: The increase in protein levels at higher concentrations may be indicative of the "hook effect," a phenomenon characteristic of PROTACs where the formation of productive ternary complexes is impaired at excessive concentrations.[7]

Table 2: Time-Course of Target Protein Degradation by a Hypothetical PROTAC

Time (hours)Target Protein Level (% of Vehicle Control)Standard Deviation
01006.1
4785.5
8454.3
16213.1
24122.4
48152.9

From this data, key parameters such as DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) can be determined.[6]

Troubleshooting

A systematic approach is crucial when troubleshooting unexpected Western blot results in PROTAC experiments.

Troubleshooting_Workflow Start No or Weak Degradation Observed Q1 Is the PROTAC cell-permeable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there target engagement? A1_Yes->Q2 Action1 Optimize PROTAC properties (e.g., reduce polarity) A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the ternary complex forming? A2_Yes->Q3 Action2 Confirm binding with CETSA or NanoBRET assays A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the target protein ubiquitinated? A3_Yes->Q4 Action3 Verify with Co-IP or in vitro proximity assays A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Degradation Pathway Issue Identified A4_Yes->End Action4 Perform in-cell ubiquitination assay A4_No->Action4

Systematic troubleshooting workflow for lack of PROTAC activity.

Common issues and potential solutions include:

  • Weak or No Signal:

    • Low Target Protein Abundance: Increase the amount of protein loaded per lane or enrich the target protein through immunoprecipitation.[8][9]

    • Inefficient Antibody Binding: Optimize primary antibody concentration and incubation time.[8]

    • Poor Protein Transfer: Ensure proper transfer setup and consider using a wet transfer system for large proteins.[9][10]

  • High Background:

    • Insufficient Blocking: Increase blocking time or try a different blocking agent.[10]

    • High Antibody Concentration: Reduce the concentration of primary or secondary antibodies.[8]

    • Inadequate Washing: Increase the number and duration of wash steps.[8]

  • Non-specific Bands:

    • Antibody Cross-reactivity: Use a more specific primary antibody.

    • Protein Degradation: Ensure protease inhibitors are added to the lysis buffer and keep samples on ice.[10]

By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize Western blotting to validate and characterize the activity of PROTAC molecules.

References

Determining PROTAC Potency and Efficacy: A Guide to DC50 and Dmax Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell entirely. To characterize the effectiveness of these novel molecules, two key parameters are essential: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). This document provides detailed application notes and protocols for determining these critical values, enabling robust evaluation and optimization of PROTAC candidates.

Core Concepts: DC50 and Dmax

DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein. It is a measure of the PROTAC's potency; a lower DC50 value indicates a more potent compound.

Dmax is the maximum percentage of protein degradation that can be achieved with a given PROTAC. It reflects the efficacy of the degrader.

These two parameters are crucial for structure-activity relationship (SAR) studies and for ranking the effectiveness of different PROTAC molecules.[1]

Experimental Workflow for DC50 and Dmax Determination

The general workflow for determining the DC50 and Dmax of a PROTAC involves treating cultured cells with a range of PROTAC concentrations, followed by quantification of the remaining target protein.

PROTAC DC50 Dmax Workflow cluster_0 Cell Culture & Seeding cluster_1 PROTAC Treatment cluster_2 Protein Quantification cluster_3 Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in Plates cell_culture->cell_seeding prepare_dilutions 3. Prepare PROTAC Serial Dilutions cell_seeding->prepare_dilutions treat_cells 4. Treat Cells with PROTAC prepare_dilutions->treat_cells cell_lysis 5. Lyse Cells treat_cells->cell_lysis quantification_assay 6. Perform Quantification Assay (e.g., Western Blot, ELISA, etc.) cell_lysis->quantification_assay data_normalization 7. Normalize Data to Loading Control quantification_assay->data_normalization dose_response 8. Plot Dose-Response Curve data_normalization->dose_response calculate_params 9. Calculate DC50 & Dmax dose_response->calculate_params PROTAC_Mechanism_of_Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->TernaryComplex

References

Application Note & Protocol: Synthesis of a PROTAC Library with (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6]

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility of PROTACs.[1][2][5]

This application note provides a detailed protocol for the synthesis of a PROTAC library utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated to a PEG linker with a terminal amine, specifically (S,R,S)-AHPC-PEG2-NH2.[1] This building block allows for the straightforward coupling of a diverse library of "warheads" (POI ligands) to generate a corresponding library of PROTACs for screening and optimization.

Signaling Pathway of PROTAC Action

The synthesized PROTACs will hijack the VHL E3 ubiquitin ligase to induce the degradation of a target protein. The general mechanism is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released & Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.

Experimental Workflow

The synthesis of the PROTAC library will follow a systematic workflow, starting from the commercially available (S,R,S)-AHPC-PEG2-NH2 building block and a library of carboxylic acid-functionalized warheads targeting a protein of interest.

Synthesis_Workflow cluster_workflow PROTAC Library Synthesis Workflow Start Starting Materials: - (S,R,S)-AHPC-PEG2-NH2·HCl - Warhead-COOH Library Coupling Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Library PROTAC Library (For Biological Screening) Characterization->Library

Caption: High-level workflow for the parallel synthesis of a PROTAC library.

Detailed Experimental Protocol

This protocol outlines the synthesis of a PROTAC library by coupling (S,R,S)-AHPC-PEG2-NH2 hydrochloride with a library of carboxylic acid-functionalized warheads. As a representative example, a hypothetical library of kinase inhibitors will be used.

Materials

  • This compound (Commercially available)

  • Warhead-COOH library (e.g., a diverse set of kinase inhibitors with a carboxylic acid handle)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) for NMR

Equipment

  • Magnetic stirrer with stir bars

  • Analytical balance

  • Automated liquid handler (optional, for high-throughput synthesis)

  • Reaction vials (e.g., 2 mL HPLC vials)

  • Centrifugal vacuum concentrator

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step 1: Preparation of Stock Solutions
  • Warhead-COOH Library: Prepare 100 mM stock solutions of each warhead in anhydrous DMF.

  • (S,R,S)-AHPC-PEG2-NH2·HCl: Prepare a 100 mM stock solution in anhydrous DMF.

  • HATU: Prepare a 400 mM stock solution in anhydrous DMF.

  • DIPEA: Prepare a 800 mM stock solution in anhydrous DMF.

Step 2: Parallel Amide Coupling Reaction

The following procedure is for a single reaction in a 96-well plate format or individual vials and should be repeated for each warhead in the library.

  • To a 2 mL reaction vial, add 50 µL (5 µmol, 1.0 eq) of the 100 mM warhead-COOH stock solution.

  • Add 55 µL (5.5 µmol, 1.1 eq) of the 100 mM (S,R,S)-AHPC-PEG2-NH2·HCl stock solution.

  • Add 15 µL (6 µmol, 1.2 eq) of the 400 mM HATU stock solution.

  • Add 15 µL (12 µmol, 2.4 eq) of the 800 mM DIPEA stock solution.

  • Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.[1]

Step 3: Purification by Preparative HPLC
  • Once the reaction is complete, quench each reaction mixture with 100 µL of water.

  • Filter the samples to remove any particulates.

  • Purify the crude PROTACs using a preparative reverse-phase HPLC system with a C18 column. A typical gradient is 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes.

  • Collect the fractions containing the desired product, identified by UV absorbance and confirmed by LC-MS analysis of the fractions.

  • Combine the pure fractions and remove the solvent using a centrifugal vacuum concentrator to yield the final PROTAC as a TFA salt.

Step 4: Characterization
  • LC-MS Analysis: Confirm the identity and purity of the final PROTACs. The expected mass corresponding to [M+H]+ should be observed. Purity should be >95% by UV integration at a relevant wavelength (e.g., 254 nm).

  • NMR Spectroscopy: For key library members or for initial validation of the synthetic protocol, acquire ¹H and ¹³C NMR spectra to confirm the structure.

Data Presentation: Representative PROTAC Library Data

The following table summarizes representative data for a small, hypothetical PROTAC library synthesized using the described protocol, targeting a hypothetical kinase.

PROTAC IDWarhead StructureMolecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-01Inhibitor A-COOH850.0245>982592
PROTAC-02Inhibitor B-COOH875.0538>9915085
PROTAC-03Inhibitor C-COOH832.9852>97895
PROTAC-04Inhibitor D-COOH891.0841>98>1000<10

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Conversion - Inactive coupling reagent.- Presence of moisture.- Steric hindrance from the warhead.- Use fresh HATU.- Ensure all solvents and reagents are anhydrous.- Increase reaction time and/or temperature (e.g., to 40 °C).- Consider a different coupling reagent (e.g., HOBt/EDC).
Multiple Byproducts - Side reactions of the warhead.- Epimerization.- Lower the reaction temperature.- Reduce the amount of base (DIPEA).- Ensure the warhead is stable under the reaction conditions.
Poor Purity after HPLC - Co-elution of impurities.- Degradation of the PROTAC on the column.- Optimize the HPLC gradient (e.g., make it shallower).- Use a different column chemistry.- Avoid acidic conditions if the PROTAC is acid-labile (use a formic acid modifier instead of TFA).
No Product Formation - Incorrect reagents or concentrations.- Degradation of starting materials.- Verify the identity and quality of all starting materials.- Double-check the calculations for stock solution concentrations.

Conclusion

The use of pre-functionalized E3 ligase ligand-linker constructs like (S,R,S)-AHPC-PEG2-NH2 provides an efficient and modular approach to the synthesis of PROTAC libraries.[7][8] This strategy allows for the rapid generation of a diverse set of PROTAC molecules, facilitating the exploration of structure-activity relationships and the identification of potent and selective protein degraders. The protocol described herein offers a robust and reproducible method for researchers engaged in the discovery and development of novel PROTAC-based therapeutics.

References

Biophysical Assays to Confirm Ternary Complex Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a ternary complex, where two distinct molecules are brought together by a third, bridging molecule, is a cornerstone of many biological processes and a pivotal mechanism in modern drug discovery. This is particularly relevant in the field of targeted protein degradation, where heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[1] The characterization and confirmation of this ternary complex are critical for the development of effective therapeutics.

These application notes provide an overview and detailed protocols for several key biophysical assays used to confirm and quantify ternary complex formation. The selection of an appropriate assay depends on various factors, including the specific biological system, the required throughput, and the nature of the data needed (e.g., kinetic, thermodynamic, or in-cell confirmation).

I. Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring biomolecular interactions.[2] It is a powerful tool for characterizing the kinetics and affinity of both binary and ternary complex formation.[3] In a typical SPR experiment to study ternary complexes, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the bridging molecule (e.g., a PROTAC) and the second protein (the target) is then flowed over the chip. The formation of the ternary complex on the sensor surface results in a change in the refractive index, which is detected as a response in the sensorgram.[4] This allows for the determination of association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[3] A key parameter that can be derived from SPR data is the cooperativity (α), which is the ratio of the binary to the ternary complex binding affinity and indicates the stability of the ternary complex.[2]

Experimental Workflow Diagram

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Ligand Immobilize E3 Ligase on Sensor Chip Association Inject Target + PROTAC (Association) Immobilize Ligand->Association Prepare Analytes Prepare Target Protein and PROTAC solutions Prepare Analytes->Association Dissociation Flow running buffer (Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit data to binding model (e.g., 1:1 Langmuir) Sensorgram->Fitting Parameters Determine kon, koff, KD, and Cooperativity (α) Fitting->Parameters

SPR Experimental Workflow for Ternary Complex Analysis.
Protocol

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20, pH 7.4)[3]

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Purified, biotinylated E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

2. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • For amine coupling, activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the E3 ligase (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., ~100 RU for ternary complex analysis).[3]

  • Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

  • For streptavidin (SA) chips, inject the biotinylated E3 ligase until the desired immobilization level is reached.

3. Ternary Complex Binding Assay (Single-Cycle Kinetics):

  • Prepare a dilution series of the PROTAC in running buffer.

  • Prepare a constant concentration of the target protein in running buffer.

  • Mix the PROTAC dilutions with the target protein solution.

  • Inject the PROTAC/target protein mixtures sequentially over the immobilized E3 ligase surface, from the lowest to the highest concentration, without a regeneration step in between.

  • After the final injection, allow for a long dissociation phase by flowing running buffer over the chip.[3]

  • Perform a final regeneration step to remove all bound components.

4. Data Analysis:

  • Reference subtract the data from a control flow cell.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir with mass transport considerations) to determine kon, koff, and KD.

  • Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary), where KD(binary) is the affinity of the PROTAC for the E3 ligase in the absence of the target protein.[2]

II. Bio-Layer Interferometry (BLI)

Application Note

Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures biomolecular interactions in real-time.[5] Similar to SPR, BLI monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[6] For ternary complex analysis, one of the proteins is typically biotinylated and immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into wells containing the other protein and the bridging molecule. BLI is often considered higher throughput than SPR and requires less sample consumption.[3] However, it may have lower sensitivity, making it more suitable for confirming ternary complex formation and less so for detailed binary interaction studies of small molecules.[3]

Experimental Workflow Diagram

Hydration Hydrate Biosensor Tips Baseline1 Establish Initial Baseline (in buffer) Hydration->Baseline1 Immobilization Immobilize Biotinylated Protein Baseline1->Immobilization Baseline2 Establish Second Baseline (in buffer) Immobilization->Baseline2 Association Associate with Target Protein + Bridging Molecule Baseline2->Association Dissociation Dissociate in Buffer Association->Dissociation Analysis Analyze Binding Curves (kon, koff, KD) Dissociation->Analysis

BLI Experimental Workflow for Ternary Complex Analysis.
Protocol

1. Materials and Reagents:

  • BLI instrument (e.g., Octet) and streptavidin (SA) biosensors

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5)[3]

  • Biotinylated protein (e.g., E3 ligase)

  • Target protein

  • Bridging molecule (e.g., PROTAC)

  • 96-well or 384-well microplates

2. Assay Setup:

  • Hydrate the SA biosensors in assay buffer for at least 10 minutes.

  • Prepare a 96-well plate with the following solutions (200 µL/well):

    • Column 1: Assay buffer for initial baseline.

    • Column 2: Biotinylated protein for immobilization.

    • Column 3: Assay buffer for a second baseline.

    • Columns 4-10: Serial dilutions of the bridging molecule mixed with a constant concentration of the target protein for association.

    • Column 11: Assay buffer for dissociation.

    • Column 12: A control with only the target protein (no bridging molecule).

3. BLI Experiment:

  • Baseline 1: Dip the biosensors in the assay buffer (Column 1) for 60 seconds.

  • Immobilization: Move the biosensors to the biotinylated protein solution (Column 2) for a defined time to achieve a desired loading level (e.g., 1-2 nm shift).

  • Baseline 2: Transfer the biosensors to the assay buffer (Column 3) for 60 seconds.

  • Association: Move the biosensors to the wells containing the target protein and bridging molecule dilutions (Columns 4-10) for 300-600 seconds.

  • Dissociation: Transfer the biosensors to the assay buffer (Column 11) for 600-1200 seconds.

4. Data Analysis:

  • Subtract the reference sensor data (target protein only).

  • Align the curves to the baseline step.

  • Fit the association and dissociation curves globally to a 1:1 binding model to obtain kon, koff, and KD.

III. Isothermal Titration Calorimetry (ITC)

Application Note

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8] For ternary complex analysis, a solution of one component (e.g., the bridging molecule and one protein) is titrated into a solution of the other protein in the calorimeter cell.[9] ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts.[10] However, it is a low-throughput technique that requires relatively large amounts of sample.[3] The data generated are invaluable for understanding the driving forces behind ternary complex formation.

Signaling Pathway/Molecular Interaction Diagram

cluster_binary1 Binary Interaction 1 cluster_binary2 Binary Interaction 2 cluster_ternary Ternary Complex Formation cluster_thermo Thermodynamic Parameters P Target Protein PL P-L Complex P->PL + L L PROTAC E E3 Ligase EL E-L Complex E->EL + L L2 PROTAC PL_t P-L Complex PLE P-L-E Ternary Complex PL_t->PLE + E E_t E3 Ligase Thermo ΔG = ΔH - TΔS KD, n PLE->Thermo

Thermodynamic Characterization of Ternary Complex Formation by ITC.
Protocol

1. Materials and Reagents:

  • Isothermal calorimeter

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)

  • Purified proteins (E3 ligase and target protein)

  • Bridging molecule (e.g., PROTAC) dissolved in dialysis buffer with matched DMSO concentration

2. Sample Preparation:

  • Dialyze both proteins extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.[8]

  • Determine the accurate concentrations of the protein and ligand solutions.

  • Degas all solutions before use to prevent air bubbles in the calorimeter cell and syringe.[8]

3. ITC Experiment:

  • Binary Titration (Control):

    • Fill the sample cell with the E3 ligase (e.g., 20 µM).

    • Fill the syringe with the PROTAC (e.g., 200 µM).

    • Perform a series of injections (e.g., 2 µL each) and record the heat changes.

  • Ternary Titration:

    • Fill the sample cell with the E3 ligase (e.g., 20 µM).

    • Fill the syringe with the PROTAC (e.g., 200 µM) pre-incubated with a saturating concentration of the target protein (e.g., 40 µM).

    • Perform the titration as in the binary experiment.

4. Data Analysis:

  • Integrate the raw titration peaks to obtain the heat change per injection.

  • Subtract the heat of dilution determined from control experiments.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

IV. Förster Resonance Energy Transfer (FRET)

Application Note

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[11] A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.[11] In the context of ternary complexes, one protein can be labeled with a donor fluorophore and the other with an acceptor. The formation of the ternary complex brings the fluorophores into close proximity, resulting in an increase in FRET signal. Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime lanthanide donors to reduce background fluorescence, making it a robust assay for high-throughput screening.[12][13]

Protocol (TR-FRET)

1. Materials and Reagents:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

  • Donor-labeled protein (e.g., GST-tagged target protein with anti-GST-Tb)

  • Acceptor-labeled protein (e.g., His-tagged E3 ligase with anti-His-AF488)

  • Bridging molecule (e.g., PROTAC)

2. TR-FRET Assay:

  • Add the donor-labeled protein to all wells of a 384-well plate.

  • Add the acceptor-labeled protein to the wells.

  • Add serial dilutions of the PROTAC or control compounds.

  • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).[12]

  • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 520 nm).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Plot the TR-FRET ratio against the log of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

V. Proximity Ligation Assay (PLA)

Application Note

The Proximity Ligation Assay (PLA) is an immunoassay that can be used to detect protein-protein interactions in situ.[14] It is a highly sensitive technique that can visualize interactions at endogenous protein expression levels.[15] The assay uses antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, each with a unique short DNA strand attached, are then added. If the two proteins are in close proximity (less than 40 nm), the DNA strands can be ligated to form a circular DNA molecule.[16] This DNA circle is then amplified by rolling circle amplification, and the amplified product is detected by fluorescently labeled oligonucleotides. Each fluorescent spot represents an interaction event.

Protocol

1. Materials and Reagents:

  • Cells or tissue samples

  • Primary antibodies against the two proteins of interest (from different species)

  • PLA probes (secondary antibodies with attached oligonucleotides)

  • Ligation and amplification reagents (commercial kits available)

  • Fluorescence microscope

2. PLA Procedure:

  • Fix and permeabilize the cells or tissue sections.

  • Incubate with a blocking solution to prevent non-specific antibody binding.

  • Incubate with the primary antibodies.

  • Wash to remove unbound primary antibodies.

  • Incubate with the PLA probes.

  • Wash to remove unbound PLA probes.

  • Add the ligation solution to join the DNA strands on interacting probes.

  • Add the amplification solution containing DNA polymerase and fluorescently labeled nucleotides.

  • Wash and mount the samples for microscopy.

3. Data Analysis:

  • Capture images using a fluorescence microscope.

  • Quantify the number of PLA signals (fluorescent spots) per cell or per unit area.

  • Compare the signal in treated versus untreated samples, or in the presence of a bridging molecule versus a negative control.

Quantitative Data Summary

AssayParameters MeasuredTypical ThroughputSample ConsumptionNotes
SPR kon, koff, KD, Cooperativity (α)MediumLowLabel-free, real-time kinetic data.[17]
BLI kon, koff, KDHighLowHigher throughput than SPR, may have lower sensitivity.[3]
ITC KD, Stoichiometry (n), ΔH, ΔSLowHighProvides a complete thermodynamic profile of the interaction.[7]
TR-FRET EC50 for complex formationHighLowHomogeneous assay suitable for HTS.[12]
PLA In situ protein-protein proximityLow-MediumLowVisualizes interactions in a cellular context.[14]

Quantitative Data Examples for PROTAC-Mediated Ternary Complexes

PROTACTargetE3 LigaseAssayBinary KD (nM)Ternary KD (nM)Cooperativity (α)Reference
MZ1Brd4BD2VHLITC59 (PROTAC-VHL)415[3]
MZ1Brd4BD2VHLSPR26 (PROTAC-VHL)126[3]
MZ1Brd4BD2VHLBLI-2.8-[3]
BRD-5110PPM1DCRBNSPR~3000 (PROTAC-CRBN)-~1[1]

Note: Cooperativity (α) is calculated as KD(binary) / KD(ternary). A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[1]

Conclusion

The biophysical assays described provide a comprehensive toolkit for the confirmation and detailed characterization of ternary complex formation. The choice of assay should be guided by the specific research question, available resources, and desired throughput. Often, a combination of these techniques is employed to gain a multi-faceted understanding of the ternary complex, from its kinetic and thermodynamic properties in vitro to its formation in a cellular environment. This detailed characterization is essential for the rational design and optimization of molecules that function through the induction of ternary complexes.

References

Application Notes and Protocols for In Vivo Administration of (S,R,S)-AHPC-PEG2-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] This document provides detailed application notes and protocols for the in vivo administration of PROTACs synthesized using the (S,R,S)-AHPC-PEG2-NH2 linker-ligand conjugate. (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The 2-unit polyethylene (B3416737) glycol (PEG) linker offers favorable physicochemical properties, including increased aqueous solubility.[5][6][7]

These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of (S,R,S)-AHPC-PEG2-NH2 based PROTACs. The following sections will detail a hypothetical PROTAC, "PROTAC-X," which targets "Protein-X" for degradation.

PROTAC-X: A Hypothetical Case Study

For the purpose of these application notes, we will consider "PROTAC-X," a hypothetical PROTAC designed to target and degrade "Protein-X," a key oncogenic driver. PROTAC-X is synthesized by conjugating a specific Protein-X binder to the (S,R,S)-AHPC-PEG2-NH2 linker.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for PROTAC-X.

PROTAC_Mechanism cluster_cell Cell PROTAC_X PROTAC-X Ternary_Complex Ternary Complex (PROTAC-X + Protein-X + VHL) PROTAC_X->Ternary_Complex Binds Protein_X Target Protein (Protein-X) Protein_X->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_Protein_X Polyubiquitinated Protein-X Ternary_Complex->Ub_Protein_X Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Protein_X->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of PROTAC-X in inducing the degradation of Protein-X.

Experimental Protocols

Formulation of PROTAC-X for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of PROTAC-X for administration to animal models.

Materials:

  • PROTAC-X powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Protocol:

  • Weigh the required amount of PROTAC-X powder.

  • Dissolve PROTAC-X in a minimal amount of DMSO to create a stock solution.

  • In a separate tube, prepare the vehicle by mixing PEG300 and Tween 80 in a 1:1 ratio.

  • Slowly add the PROTAC-X stock solution to the vehicle while vortexing to ensure complete mixing.

  • Add saline or D5W to the mixture to achieve the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline/D5W.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition.

  • The final formulation should be a clear solution.[3]

Animal Studies

Objective: To evaluate the in vivo pharmacokinetics, pharmacodynamics, and efficacy of PROTAC-X.

Animal Model:

  • Species: Nude mice (or other appropriate xenograft model)

  • Age: 6-8 weeks

  • Housing: Standard pathogen-free conditions.

Experimental Workflow:

Experimental_Workflow cluster_workflow In Vivo Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to ~150 mm³) Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing PROTAC-X Administration Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring PK_PD_Collection PK/PD Sample Collection Dosing->PK_PD_Collection Efficacy_Endpoint Efficacy Endpoint Monitoring->Efficacy_Endpoint

Caption: General workflow for in vivo efficacy studies of PROTAC-X.

Protocols:

  • Tumor Implantation: Subcutaneously implant human cancer cells expressing Protein-X into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer PROTAC-X via the desired route (e.g., intraperitoneal, intravenous, or oral) at various dose levels. The control group should receive the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Pharmacokinetic (PK) Analysis:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and analyze PROTAC-X concentrations using LC-MS/MS.

  • Pharmacodynamic (PD) Analysis:

    • At selected time points, euthanize a subset of animals from each group.

    • Collect tumor tissue and other relevant organs.

    • Prepare tissue lysates and determine the levels of Protein-X using Western blotting or ELISA to assess degradation.

  • Efficacy Evaluation: Continue dosing as per the study design and monitor tumor growth until the study endpoint (e.g., tumors reach a predetermined size in the control group).

Data Presentation

Table 1: Pharmacokinetic Parameters of PROTAC-X in Mice
Parameter10 mg/kg IP30 mg/kg IP10 mg/kg PO
Cmax (ng/mL) 850 ± 1202500 ± 350350 ± 80
Tmax (h) 0.51.01.5
AUClast (ng*h/mL) 3200 ± 45011500 ± 18001800 ± 300
T1/2 (h) 3.5 ± 0.84.2 ± 1.13.8 ± 0.9
Bioavailability (%) --21

Data are presented as mean ± SD.

Table 2: In Vivo Degradation of Protein-X by PROTAC-X
Treatment GroupDose (mg/kg, IP)Time Point (h)Protein-X Degradation (%)
Vehicle -240 ± 5
PROTAC-X 102465 ± 8
PROTAC-X 302485 ± 6
PROTAC-X 104840 ± 10
PROTAC-X 304870 ± 9

Data are presented as mean ± SD relative to the vehicle control group.

Table 3: Anti-tumor Efficacy of PROTAC-X in Xenograft Model
Treatment GroupDose (mg/kg, IP, QD)Tumor Growth Inhibition (%)
Vehicle -0
PROTAC-X 1055
PROTAC-X 3080

Tumor growth inhibition was calculated at the end of the study (Day 21).

Logical Relationships in PROTAC Development

The following diagram illustrates the iterative process of PROTAC optimization for in vivo applications.

PROTAC_Optimization cluster_optimization PROTAC Optimization Cycle Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Evaluation (Degradation, Potency) Synthesis->In_Vitro In_Vivo In Vivo Studies (PK, PD, Efficacy, Toxicity) In_Vitro->In_Vivo Optimization Lead Optimization In_Vivo->Optimization Optimization->Design Iterate

Caption: Iterative optimization cycle for developing in vivo-active PROTACs.

Conclusion

The in vivo evaluation of (S,R,S)-AHPC-PEG2-NH2 based PROTACs requires a systematic approach encompassing formulation development, pharmacokinetic and pharmacodynamic characterization, and efficacy assessment in relevant animal models. The protocols and data presented herein provide a framework for researchers to advance their PROTAC discovery programs. Careful consideration of the interplay between the physicochemical properties of the PROTAC, its formulation, and the biological system is crucial for successful in vivo application.

References

Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 is a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 2-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal primary amine.[1][3] This terminal amine allows for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.[4] The precise characterization of this linker is critical to ensure the quality, reproducibility, and efficacy of the final PROTAC drug candidate.[]

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural verification, purity assessment, and quality control of (S,R,S)-AHPC-PEG2-NH2.

Physicochemical Properties

A summary of the key physicochemical properties of (S,R,S)-AHPC-PEG2-NH2 is presented in the table below.

PropertyValueReference
Synonyms VH032-PEG2-NH2, VHL Ligand-Linker Conjugates 3[1][2]
Molecular Formula C28H41N5O6S[]
Molecular Weight 575.72 g/mol (free base)[7]
Appearance Powder or crystals[7]
Storage Store at -20°C for long-term stability.[2]

Analytical Techniques for Characterization

A multi-pronged analytical approach is recommended to fully characterize (S,R,S)-AHPC-PEG2-NH2, ensuring its identity, purity, and stability. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of (S,R,S)-AHPC-PEG2-NH2. Both ¹H and ¹³C NMR are crucial for unambiguous structural elucidation.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of (S,R,S)-AHPC-PEG2-NH2 in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the structure of (S,R,S)-AHPC-PEG2-NH2. The characteristic signals for the PEG linker are typically observed around 3.5-3.7 ppm in the ¹H NMR spectrum.[8][9]

Expected ¹H NMR Data Summary (Illustrative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5-9.0s1HThiazole proton
~7.2-7.8m4HAromatic protons
~4.5m1HCH-OH
~3.5-3.7m8HPEG chain (-OCH₂CH₂O-)
~2.7-3.0t2H-CH₂-NH₂
~0.8-1.2m9Htert-Butyl group

Note: This is an illustrative table. Actual chemical shifts may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of (S,R,S)-AHPC-PEG2-NH2, providing definitive evidence of its identity.[10]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is recommended.[11]

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: Scan a range appropriate to detect the [M+H]⁺ ion (around m/z 576.28).

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement should provide a mass accuracy of within 5 ppm of the theoretical value.

Quantitative Data Summary for Mass Spectrometry

ParameterExpected Value
Theoretical Monoisotopic Mass 575.2726 g/mol
Observed [M+H]⁺ (m/z) 576.2800 ± 5 ppm
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the (S,R,S)-AHPC-PEG2-NH2 sample and to quantify any impurities.[11][]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.[11]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Time (min) | % B

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 26 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound. The purity is typically expressed as a percentage of the total peak area.

Quantitative Data Summary for HPLC Analysis

ParameterSpecification
Purity (by UV at 254 nm) ≥ 95%
Retention Time Compound-specific, to be determined

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for characterizing (S,R,S)-AHPC-PEG2-NH2 and its subsequent use in forming a PROTAC to induce protein degradation.

G cluster_0 Characterization Workflow Sample (S,R,S)-AHPC-PEG2-NH2 Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Verification MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Sample->HPLC Purity Determination Data Data Analysis & Comparison NMR->Data MS->Data HPLC->Data QC Quality Control Release Data->QC Meets Specifications

Figure 1. Analytical workflow for the characterization of (S,R,S)-AHPC-PEG2-NH2.

G cluster_1 PROTAC Formation and Action Linker (S,R,S)-AHPC-PEG2-NH2 PROTAC PROTAC Molecule Linker->PROTAC POI_Ligand Protein of Interest (POI) Ligand (with -COOH group) POI_Ligand->PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Target Protein (POI) PROTAC->POI Binds Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary VHL->Ternary POI->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 2. Logical flow from (S,R,S)-AHPC-PEG2-NH2 to PROTAC-mediated protein degradation.

Functional Assays for PROTACs Synthesized with (S,R,S)-AHPC-PEG2-NH2

Once (S,R,S)-AHPC-PEG2-NH2 is conjugated to a POI ligand to form a complete PROTAC, a series of functional assays are necessary to evaluate its biological activity.[13][14]

1. Binding Assays:

  • Objective: To confirm the binding of the PROTAC to both the target protein (POI) and the E3 ligase (VHL).

  • Techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13][14]

2. Ternary Complex Formation Assays:

  • Objective: To demonstrate that the PROTAC can induce the formation of a stable ternary complex between the POI and VHL.[15]

  • Techniques: Native Mass Spectrometry, TR-FRET, or co-immunoprecipitation (Co-IP) followed by Western blot.[13][15]

3. Ubiquitination Assays:

  • Objective: To show that the formation of the ternary complex leads to the ubiquitination of the POI.[4]

  • Techniques: In vitro ubiquitination assays followed by Western blot analysis for ubiquitin chains on the POI.

4. Protein Degradation Assays:

  • Objective: To quantify the degradation of the target protein in a cellular context.[16]

  • Techniques: Western blotting or in-cell Western assays to measure the levels of the POI after treatment with the PROTAC. Mass spectrometry-based proteomics can also be used for a global view of protein degradation.[16]

Conclusion

The rigorous analytical characterization of (S,R,S)-AHPC-PEG2-NH2 using the protocols outlined in these application notes is a prerequisite for the successful development of potent and selective PROTAC degraders. By employing a combination of NMR, MS, and HPLC, researchers can ensure the structural integrity and purity of this critical building block, leading to more reliable and reproducible results in downstream biological and pharmacological studies.

References

Revolutionizing Drug Discovery: Click Chemistry Applications with AHPC-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic assembly of complex molecular architectures is a cornerstone of modern drug discovery. Among the most powerful tools in the synthetic chemist's arsenal (B13267) is "click chemistry," a suite of reactions prized for their high efficiency, selectivity, and biocompatibility. When combined with versatile Azido-Hydroxyphenyl-propionic acid (AHPC)-Polyethylene Glycol (PEG) linkers, click chemistry unlocks unprecedented opportunities for the rapid and modular synthesis of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and protocols for leveraging AHPC-PEG linkers in click chemistry-based bioconjugation, with a focus on the development of next-generation protein degraders.

Application Notes

AHPC-PEG linkers are bifunctional molecules that serve as a bridge between a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The AHPC moiety is a well-established von Hippel-Lindau (VHL) E3 ligase ligand, while the PEG chain enhances solubility and provides spatial separation between the two binding partners. The true versatility of these linkers is realized when they are functionalized with a "click-able" handle, such as an azide (B81097) or an alkyne group.

This "click-ready" functionality allows for the facile and efficient conjugation of the AHPC-PEG linker to a target protein ligand that has been correspondingly modified with a complementary alkyne or azide. This modular approach is particularly advantageous in the development of PROTACs, where the linker length and composition are critical for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

The two primary forms of click chemistry employed with AHPC-PEG linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole linkage. It is a robust and high-yielding reaction suitable for a wide range of applications.

  • SPAAC: This copper-free click reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.

The choice between CuAAC and SPAAC will depend on the specific application, the nature of the biomolecules involved, and the desired reaction conditions.

Quantitative Data Summary

The efficiency of click chemistry in the synthesis of PROTACs using building blocks analogous to AHPC-PEG linkers has been demonstrated in the literature. For instance, the synthesis of a library of PROTACs for the degradation of the BRD4 protein, utilizing a JQ1-azide ligand and a VHL-alkyne ligand, has been reported with high yields.

ParameterValueReference
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
Reactant 1 BRD4 Ligand (JQ1) with Azido Moiety[1]
Reactant 2 VHL Ligand with Terminal Alkyne[1]
Reported Yield 55-90%[1]

Experimental Protocols

The following protocols provide a general framework for the conjugation of AHPC-PEG-azide linkers to alkyne-modified target protein ligands using both CuAAC and SPAAC click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an AHPC-PEG-azide linker to an alkyne-functionalized molecule of interest (e.g., a target protein ligand).

Materials:

  • AHPC-PEG-Azide

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if required for dissolving reactants)

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the AHPC-PEG-azide and the alkyne-modified molecule in a minimal amount of DMSO if necessary, and then dilute with the degassed reaction buffer to the desired final concentration (typically in the range of 1-10 mM).

  • Catalyst Preparation (prepare fresh):

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 500 mM in water or DMSO/water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • In a reaction vessel, combine the AHPC-PEG-azide and the alkyne-modified molecule. A typical molar ratio is 1:1 to 1.2:1 (azide:alkyne).

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Add the ligand solution to a final concentration of 0.5-5 mM (maintaining a ligand to copper ratio of approximately 5:1 is often beneficial).

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-10 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to isolate the desired conjugate. Common methods include reverse-phase HPLC or silica gel chromatography.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an AHPC-PEG-azide linker to a DBCO-functionalized molecule of interest.

Materials:

  • AHPC-PEG-Azide

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if required for dissolving reactants)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the AHPC-PEG-azide and the DBCO-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used. Typical concentrations range from 1-10 mM.

  • Reaction Setup:

    • Combine the AHPC-PEG-azide and the DBCO-functionalized molecule in a reaction vessel. A molar ratio of 1:1 to 1.5:1 (azide:DBCO) is commonly used.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS. For sterically hindered substrates or lower concentrations, the reaction time may need to be extended, or the temperature slightly increased (e.g., to 37°C), provided the reactants are stable under these conditions.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

  • Characterization:

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

experimental_workflow_cuaac cluster_prep 1. Reactant & Catalyst Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Characterization Reactants AHPC-PEG-Azide & Alkyne-Molecule ReactionVessel Combine Reactants & Catalyst Reactants->ReactionVessel Catalyst CuSO4, Ligand, Sodium Ascorbate Catalyst->ReactionVessel Incubation Incubate at RT (1-4h) ReactionVessel->Incubation Purification HPLC or Chromatography Incubation->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: CuAAC Experimental Workflow.

experimental_workflow_spaac cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Characterization Reactants AHPC-PEG-Azide & DBCO-Molecule ReactionVessel Combine Reactants Reactants->ReactionVessel Incubation Incubate at RT (2-12h) ReactionVessel->Incubation Purification HPLC or SEC Incubation->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: SPAAC Experimental Workflow.

protac_mechanism PROTAC AHPC-PEG-Target Ligand (PROTAC) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase VHL E3 Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

References

Designing a Novel PROTAC using (S,R,S)-AHPC-PEG2-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This document provides detailed application notes and protocols for the rational design and experimental validation of a novel PROTAC utilizing the prefabricated E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-NH2. This conjugate incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) linker, providing a versatile platform for targeting a protein of interest (POI).[2][3] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel targeted protein degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[7]

(S,R,S)-AHPC-PEG2-NH2 is a readily available building block for PROTAC synthesis. It comprises:

  • (S,R,S)-AHPC: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] VHL is a commonly recruited E3 ligase in PROTAC design due to its broad tissue expression.[10]

  • PEG2 Linker: A two-unit polyethylene glycol (PEG) linker. PEG linkers are frequently used in PROTAC design to enhance solubility and cell permeability.[11][12] The length and composition of the linker are critical for optimizing the geometry of the ternary complex and, consequently, the degradation efficiency.[4][13]

  • Terminal Amine (-NH2): A reactive functional group that allows for straightforward conjugation to a POI ligand.[14]

Design Strategy for a Novel PROTAC

The design of a new PROTAC using (S,R,S)-AHPC-PEG2-NH2 involves the careful selection and chemical conjugation of a ligand for the protein of interest (POI).

Selection of the Protein of Interest (POI) Ligand

The choice of the POI ligand is a critical first step. Key considerations include:

  • Binding Affinity and Selectivity: The ligand should exhibit sufficient affinity and selectivity for the target protein to ensure effective recruitment to the ternary complex.

  • Available Attachment Point: The ligand must possess a suitable functional group (e.g., a carboxylic acid, halide, or other reactive moiety) for covalent linkage to the terminal amine of the (S,R,S)-AHPC-PEG2-NH2 linker without significantly compromising its binding to the POI.

  • "Undruggable" Targets: PROTAC technology is particularly advantageous for targeting proteins that have traditionally been considered "undruggable" by conventional inhibitors.[7]

Chemical Synthesis of the PROTAC

The synthesis of the final PROTAC molecule typically involves a standard amide coupling reaction between the terminal amine of (S,R,S)-AHPC-PEG2-NH2 and a carboxylic acid on the POI ligand.

Table 1: Representative Amide Coupling Reagents

Coupling ReagentActivating AgentAdditive (Optional)Base
HATUN/AHOAtDIPEA, Et3N
HBTUN/AHOBtDIPEA, Et3N
EDCN/AHOBtDIPEA, Et3N

This table provides a summary of common amide coupling reagents. The choice of reagents may vary depending on the specific properties of the POI ligand.

Experimental Protocols

PROTAC Synthesis Protocol

This protocol describes a general procedure for the amide coupling of a carboxylic acid-containing POI ligand to (S,R,S)-AHPC-PEG2-NH2.

Materials:

  • POI ligand with a carboxylic acid functional group

  • (S,R,S)-AHPC-PEG2-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with COOH) Activation Activation (HATU, DIPEA in DMF) POI_Ligand->Activation AHPC_Linker (S,R,S)-AHPC-PEG2-NH2 Coupling Amide Coupling AHPC_Linker->Coupling Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

In Vitro Characterization Assays

A series of in vitro assays are essential to validate the activity of the newly synthesized PROTAC.

The formation of a stable ternary complex is a prerequisite for successful protein degradation.[] Several biophysical techniques can be employed to measure the formation and stability of the POI-PROTAC-E3 ligase complex.[15]

Table 2: Techniques for Assessing Ternary Complex Formation

Assay TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association/dissociation rates (ka, kd)
Bio-Layer Interferometry (BLI)Measures changes in the interference pattern of light reflected from a biosensor tip.Binding affinity (KD), association/dissociation rates (ka, kd)
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of molecules in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
FRET/BRET-based AssaysMeasures energy transfer between fluorescently or luminescently tagged proteins upon proximity.Proximity-based binding in cellular or biochemical settings

Protocol: Generic SPR Assay for Ternary Complex Formation

  • Immobilize the biotinylated E3 ligase (VHL complex) on a streptavidin-coated sensor chip.

  • Inject the PROTAC at various concentrations over the sensor surface to measure the binary interaction with the E3 ligase.

  • Regenerate the sensor surface.

  • In a separate experiment, inject the POI at various concentrations over the sensor surface to assess non-specific binding.

  • To measure ternary complex formation, pre-incubate the POI with varying concentrations of the PROTAC and inject the mixture over the E3 ligase-immobilized surface.

  • Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex.

These assays confirm that the PROTAC can enter cells and bind to its intended targets.[16][17] NanoBRET™ is a commonly used technology for this purpose.[18][19]

Protocol: NanoBRET™ Target Engagement Assay

  • Transfect cells with plasmids expressing the POI and the E3 ligase (VHL) fused to NanoLuc® luciferase and HaloTag®, respectively.

  • Treat the cells with the NanoBRET™ tracer and varying concentrations of the PROTAC.

  • The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.

  • Measure the BRET signal using a luminometer.

  • Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

G cluster_workflow Experimental Validation Workflow Synthesis PROTAC Synthesis Ternary_Complex Ternary Complex Formation Assays (SPR, BLI, ITC) Synthesis->Ternary_Complex Target_Engagement In-Cell Target Engagement (NanoBRET) Ternary_Complex->Target_Engagement Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Target_Engagement->Degradation_Assay Downstream_Effects Downstream Functional Assays Degradation_Assay->Downstream_Effects

Caption: Experimental Validation Workflow.

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.[20]

Protocol: Western Blot for Protein Degradation

  • Culture cells in appropriate media and seed them in multi-well plates.

  • Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Include appropriate controls: vehicle (e.g., DMSO), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a negative control PROTAC (if available).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin).

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the extent of protein degradation. From this, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be calculated.

Table 3: Key Parameters for PROTAC Efficacy

ParameterDefinitionDesired Outcome
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Low (nM to pM range)
Dmax The maximum percentage of target protein degradation achieved.High (>80-90%)
t1/2 The time required to achieve 50% of the maximal degradation.Rapid

Signaling Pathway and Mechanism of Action

The PROTAC-mediated degradation pathway involves the hijacking of the cellular ubiquitin-proteasome system.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-PEG2-POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome recognized by VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Polyubiquitination->POI tags POI Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Conclusion

The use of pre-synthesized E3 ligase ligand-linker conjugates like (S,R,S)-AHPC-PEG2-NH2 streamlines the initial stages of PROTAC development. By following a systematic design strategy and employing the detailed experimental protocols outlined in these application notes, researchers can efficiently synthesize and validate novel PROTACs for the targeted degradation of a wide range of proteins. The successful development of potent and selective PROTACs holds immense promise for advancing new therapeutic interventions for various diseases.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NH2 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the (S,R,S)-AHPC based VHL (von Hippel-Lindau) ligand and a 2-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine.[1][2][3] This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][5][6][7][8] The stability and proper storage of (S,R,S)-AHPC-PEG2-NH2 solutions are critical for the successful and reproducible synthesis of active PROTACs.

These application notes provide detailed guidelines on the storage, handling, and stability testing of (S,R,S)-AHPC-PEG2-NH2 solutions.

Chemical Information

ParameterValue
Synonyms VH032-PEG2-NH2, VHL Ligand-Linker Conjugate 3
CAS Number 2010159-60-9 (for free base)
Molecular Formula C28H41N5O6S
Molecular Weight 575.72 g/mol
Appearance White to yellow solid

(Data sourced from multiple chemical suppliers)

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and potency of (S,R,S)-AHPC-PEG2-NH2. Below is a summary of recommended storage conditions for both the solid form and solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized) -20°CUp to 3 yearsKeep desiccated.[2][3]
2-8°CShort-termFor hydrochloride salt form.[]
Solution -20°CUp to 3 monthsAliquot to avoid multiple freeze/thaw cycles.[2]
-80°CUp to 1 yearAliquot to avoid multiple freeze/thaw cycles.[3][9]

Potential Degradation Pathways

While specific degradation pathways for (S,R,S)-AHPC-PEG2-NH2 have not been extensively published, potential areas of instability can be inferred from its structure, which includes amide bonds, a PEG linker, and a thiazole (B1198619) ring.

  • Hydrolysis: The amide bonds in the molecule could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: Polyethylene glycol (PEG) linkers can be prone to oxidative degradation.[10][11] This can be initiated by light, heat, or the presence of metal ions.

  • Thiazole Ring Instability: Thiazole rings can be sensitive to certain oxidative conditions.

The following diagram illustrates the general mechanism of PROTACs, highlighting the role of (S,R,S)-AHPC-PEG2-NH2 as a component.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC (S,R,S)-AHPC-PEG2-NH2 based PROTAC E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase binds Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein binds Ub Ubiquitin E3_Ligase->Ub recruits Proteasome 26S Proteasome Target_Protein->Proteasome targeted for degradation Proteasome->Target_Protein Ub->Target_Protein poly-ubiquitinates

PROTAC Mechanism of Action

Protocols for Solution Preparation and Stability Testing

The following protocols provide a framework for preparing solutions of (S,R,S)-AHPC-PEG2-NH2 and assessing their stability.

Protocol for Solution Preparation

Objective: To prepare a stock solution of (S,R,S)-AHPC-PEG2-NH2 for use in experiments.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2 (solid)

  • Anhydrous DMSO, DMF, or sterile water[9][12][13]

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid (S,R,S)-AHPC-PEG2-NH2 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent to achieve the desired concentration. For example, to make a 10 mM stock solution in DMSO, add the corresponding volume of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication may be used if necessary to aid dissolution.[9]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol for a General Stability Study

Objective: To evaluate the stability of (S,R,S)-AHPC-PEG2-NH2 solutions under various storage conditions.

Materials:

  • Prepared stock solution of (S,R,S)-AHPC-PEG2-NH2

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Sample Preparation: Dilute the stock solution of (S,R,S)-AHPC-PEG2-NH2 to a working concentration in the desired solvents or buffers. Prepare multiple identical samples for each condition to be tested.

  • Time Zero (T0) Analysis: Immediately analyze one set of samples using a validated HPLC method to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions: Store the remaining samples under the following conditions:

    • Temperature: 4°C, 25°C (room temperature), and 40°C (accelerated stability).

    • pH: In buffers of pH 4, 7, and 9 at the different temperatures.

    • Light Exposure: In a photostability chamber according to ICH Q1B guidelines, alongside a dark control.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions; 0, 1, 2, 4 weeks for longer-term studies).

  • Analysis:

    • At each time point, withdraw an aliquot from each condition.

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

    • If significant degradation is observed, LC-MS analysis can be performed to identify the degradation products.

  • Data Analysis:

    • Calculate the percentage of (S,R,S)-AHPC-PEG2-NH2 remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining versus time for each condition.

    • Determine the rate of degradation and the half-life of the compound under each condition.

The following diagram outlines the workflow for a typical stability study.

Stability_Workflow General Stability Testing Workflow cluster_prep Preparation cluster_analysis Analysis cluster_stress Stress Conditions cluster_timepoint Timepoint Analysis cluster_data Data Interpretation Prep_Sol Prepare Stock Solution Dilute Dilute to Working Concentration Prep_Sol->Dilute T0_Analysis T0 Analysis (HPLC) Dilute->T0_Analysis Temp Temperature Study (4°C, 25°C, 40°C) Dilute->Temp pH pH Study (pH 4, 7, 9) Dilute->pH Light Photostability Study Dilute->Light Timepoint_Analysis Analyze at Timepoints (HPLC) Temp->Timepoint_Analysis pH->Timepoint_Analysis Light->Timepoint_Analysis LCMS Identify Degradants (LC-MS) Timepoint_Analysis->LCMS Data_Analysis Calculate % Remaining Timepoint_Analysis->Data_Analysis Report Determine Shelf-life Data_Analysis->Report

General Stability Testing Workflow

Summary and Recommendations

  • For long-term storage, (S,R,S)-AHPC-PEG2-NH2 should be stored as a lyophilized solid at -20°C under desiccated conditions.

  • Stock solutions should be prepared in anhydrous solvents, aliquoted, and stored at -80°C for up to one year.

  • Avoid repeated freeze-thaw cycles of solutions.

  • It is recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound, especially when used in sensitive assays or for the synthesis of PROTACs for in vivo studies.

  • The provided protocols offer a general framework for such stability assessments. The specific parameters, such as time points and analytical methods, should be optimized for the intended application.

References

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a high-purity, heterobifunctional linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs).[1] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a terminal primary amine.[1][2] The primary amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby creating a PROTAC. PROTACs are designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] The PEG2 spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][6] The hydrochloride salt form of this linker improves its stability and handling.[1]

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized this compound in the synthesis of PROTACs and subsequent cell-based assays.

Product Information and Specifications

Quantitative data for this compound is summarized below.

PropertyValueReference(s)
Synonyms (2S,4R)-1-((S)-2-(2-(2-(2-Aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[2]
CAS Number 2097973-72-1[2]
Molecular Formula C₂₈H₄₁N₅O₆S · xHCl[2]
Molecular Weight 575.72 g/mol (free base)[2][7]
Purity ≥95%[1][2]
Appearance Lyophilized solid
Storage (Lyophilized) Store at -20°C, desiccated and protected from light. Stable for up to 36 months under these conditions.[1][7]
Storage (In Solution) Store at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.[4][7]

Reconstitution Protocol

Proper reconstitution of lyophilized this compound is critical for its stability and performance in downstream applications. It is highly recommended to use anhydrous solvents to minimize hydrolysis of the compound.

Recommended Solvents and Stock Concentration
SolventRecommended Stock ConcentrationNotes
Anhydrous Dimethyl Sulfoxide (DMSO) 10-50 mMDMSO is a common solvent for creating high-concentration stock solutions of PROTACs and linkers. Ensure the DMSO is of high purity and anhydrous. A similar compound, (S,R,S)-AHPC-PEG4-NH2 hydrochloride, is soluble in DMSO at 100 mg/mL.[8]
Anhydrous Dimethylformamide (DMF) 10-50 mMDMF is another suitable anhydrous solvent for reconstitution.
Step-by-Step Reconstitution Procedure
  • Equilibrate the Vial : Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can degrade the compound.

  • Centrifuge the Vial : Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[9]

  • Prepare the Solvent : Use a fresh, unopened bottle of anhydrous DMSO or DMF.

  • Add Solvent to the Vial : Using a calibrated pipette, carefully add the calculated volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Compound : Gently swirl or vortex the vial for 1-2 minutes to ensure the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot and Store : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Conjugation of (S,R,S)-AHPC-PEG2-NH2 to a Carboxylic Acid-Containing Protein of Interest (POI) Ligand

This protocol describes a standard amide coupling reaction to conjugate the primary amine of the linker to a carboxylic acid group on a POI ligand.

Materials:

  • Reconstituted this compound stock solution (in anhydrous DMF or DMSO)

  • POI ligand with a carboxylic acid functional group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DMSO

  • Reaction vials

  • Stir plate and stir bars

  • Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

  • Reaction Setup : In a clean, dry reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid : Add the coupling agents. If using HATU, add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. If using EDC/Sulfo-NHS, add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of the Linker : Add the reconstituted this compound solution (1.1 equivalents) to the reaction mixture.

  • Reaction : Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Monitor the reaction progress by LC-MS.

  • Quenching and Purification : Once the reaction is complete, quench any remaining reactive species by adding a small amount of water. Purify the resulting PROTAC molecule using preparative HPLC.

  • Characterization : Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Protocol 2: Cell-Based Protein Degradation Assay via Western Blot

This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

  • Synthesized PROTAC stock solution (in DMSO)

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibody specific to the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding : Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • PROTAC Treatment : Prepare serial dilutions of the PROTAC in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 1 nM to 10 µM) to determine the DC₅₀ (concentration for 50% degradation) and observe any potential "hook effect".[10][11] Include a vehicle-only control (e.g., DMSO).

  • Incubation : Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis : After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.

  • Protein Quantification : Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting :

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the protein of interest and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis : Quantify the band intensities for the protein of interest and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation for each PROTAC concentration.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general signaling pathway for a PROTAC synthesized using this compound.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex Binds PROTAC (S,R,S)-AHPC-PEG2-NH2 -based PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Recruits UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the key steps from reconstituting the linker to evaluating the final PROTAC compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Reconstitute 1. Reconstitute (S,R,S)-AHPC-PEG2-NH2 HCl Conjugate 2. Conjugate to POI Ligand (Amide Coupling) Reconstitute->Conjugate Purify 3. Purify PROTAC (HPLC) Conjugate->Purify Characterize 4. Characterize (LC-MS, NMR) Purify->Characterize CellTreat 5. Cell Treatment (Dose-Response) Characterize->CellTreat Lysis 6. Cell Lysis & Protein Quantification CellTreat->Lysis WB 7. Western Blot Analysis Lysis->WB Analyze 8. Analyze Degradation (DC50, Dmax) WB->Analyze

Caption: Workflow for PROTAC development and testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Protein Degradation with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Proteolysis Targeting Chimeras (PROTACs). Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data interpretation to help you navigate the challenges of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve instead of a typical sigmoidal dose-response.[2][3] It is caused by the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive concentrations, which prevents the formation of the productive ternary complex required for degradation.[1][2]

To avoid the hook effect, it is crucial to test a wide range of PROTAC concentrations to identify the optimal degradation window and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) accurately.[1]

Q2: My PROTAC isn't showing any degradation of the target protein. What are the first things I should check?

A2: A lack of degradation can stem from several factors. A systematic troubleshooting approach is crucial. Here are the initial steps:

  • Confirm Compound Integrity and Cellular Uptake: Verify the chemical structure, purity, solubility, and stability of your PROTAC in your cell culture media. It is also essential to confirm that the PROTAC is cell-permeable.[4][5]

  • Assess Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and the recruited E3 ligase (e.g., CRBN or VHL).[4]

  • Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6]

  • Check for Proteasome-Dependent Degradation: Confirm that any observed degradation is mediated by the proteasome.[4]

Q3: My PROTAC shows potent biochemical activity but poor cellular efficacy. Could permeability be the issue?

A3: Yes, this is a common scenario. Potent activity in cell-free assays (like target binding or ternary complex formation) that doesn't translate to cellular activity often points to poor cell permeability.[5] PROTACs are large molecules that often do not adhere to the typical "Rule of 5" for oral drug candidates, which can make it difficult for them to cross the cell membrane.[5][7]

Troubleshooting Guides

Problem 1: No degradation observed at any tested concentration.

Possible Causes and Solutions:

  • Poor Cell Permeability:

    • Troubleshooting Step: Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure your compound's permeability.[5][8]

    • Solution: If permeability is low, consider optimizing the PROTAC's physicochemical properties. Strategies include reducing the molecular weight and polar surface area, or introducing intramolecular hydrogen bonds to create a more compact structure.[7][9][10]

  • Lack of Target or E3 Ligase Engagement:

    • Troubleshooting Step: Use in-cell target engagement assays like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to its intended targets within the cell.[4][11]

    • Solution: If there is no engagement, the warhead or E3 ligase ligand may need to be redesigned for better affinity.

  • Inefficient Ternary Complex Formation:

    • Troubleshooting Step: Assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™.[6][12][13]

    • Solution: The linker is a critical determinant of ternary complex stability.[8] Synthesizing a library of PROTACs with different linker lengths and compositions can help optimize ternary complex formation.[4]

  • Incorrect E3 Ligase Choice:

    • Troubleshooting Step: Verify that the chosen E3 ligase is expressed at sufficient levels in your cell line.

    • Solution: The choice of E3 ligase can significantly impact degradation efficiency.[14][15] If you are using a CRBN-based PROTAC, consider trying a VHL-based one, or vice versa.[4]

Troubleshooting Workflow for Lack of PROTAC Activity

start No Degradation Observed permeability Assess Cell Permeability (e.g., PAMPA) start->permeability permeable Permeable? permeability->permeable optimize_permeability Optimize Physicochemical Properties permeable->optimize_permeability No engagement Assess Target & E3 Ligase Engagement (e.g., NanoBRET, CETSA) permeable->engagement Yes optimize_permeability->permeability engaged Engaged? engagement->engaged redesign_binders Redesign Warhead or E3 Ligase Ligand engaged->redesign_binders No ternary Assess Ternary Complex Formation (e.g., SPR, ITC) engaged->ternary Yes redesign_binders->engagement ternary_formed Complex Formed? ternary->ternary_formed optimize_linker Optimize Linker ternary_formed->optimize_linker No ubiquitination Assess Target Ubiquitination ternary_formed->ubiquitination Yes optimize_linker->ternary ubiquitinated Ubiquitinated? ubiquitination->ubiquitinated check_e3_ligase Check E3 Ligase Expression & Activity ubiquitinated->check_e3_ligase No proteasome Check Proteasome Activity ubiquitinated->proteasome Yes degradation Degradation proteasome->degradation

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

Problem 2: The dose-response curve shows a "hook effect".

Possible Cause and Solution:

  • Formation of Unproductive Binary Complexes:

    • Troubleshooting Step: Confirm the hook effect by repeating the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.[1]

    • Solution: Determine the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] Biophysical assays can help in assessing the stability and cooperativity of the ternary complex which can provide insights into the hook effect.[12]

Visualizing the Hook Effect

cluster_low Low [PROTAC] cluster_high High [PROTAC] POI_low Target (POI) PROTAC_low PROTAC POI_low->PROTAC_low Binds Ternary Productive Ternary Complex PROTAC_low->Ternary Bridges E3_low E3 Ligase E3_low->PROTAC_low Binds Max_Deg Max Degradation Ternary->Max_Deg Leads to POI_high Target (POI) PROTAC_high1 PROTAC POI_high->PROTAC_high1 Binary1 Binary Complex (POI-PROTAC) PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Binary Complex (PROTAC-E3) PROTAC_high2->Binary2 E3_high E3 Ligase E3_high->PROTAC_high2 Reduced_Ternary Reduced Ternary Complex Formation Binary1->Reduced_Ternary Binary2->Reduced_Ternary Reduced_Deg Reduced Degradation Reduced_Ternary->Reduced_Deg

Caption: Molecular mechanism of the PROTAC "hook effect".

Problem 3: Incomplete target degradation (low Dmax).

Possible Causes and Solutions:

  • Suboptimal Linker:

    • Troubleshooting Step: The length and composition of the linker are critical for optimal ternary complex formation.[4]

    • Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve the geometry of the ternary complex for efficient ubiquitination.[4]

  • Cellular Factors:

    • Troubleshooting Step: The efficiency of the ubiquitin-proteasome system can vary between cell lines and can be affected by cell health and passage number.

    • Solution: Standardize cell culture conditions, including cell passage number and confluency.[16]

Problem 4: Observed cellular toxicity.

Possible Causes and Solutions:

  • Off-Target Effects:

    • Troubleshooting Step: The PROTAC may be degrading other essential proteins.[17][18]

    • Solution: Perform global proteomics analysis to identify unintended protein degradation.[17][19] An inactive control PROTAC (with a modification that prevents binding to the target or E3 ligase) can help distinguish between on-target and off-target toxicity.[17]

Quantitative Data Summary

ParameterTypical RangeAssayReference
PROTAC Concentration 1 pM - 100 µMWestern Blot[1]
Incubation Time 4 - 24 hoursWestern Blot[4]
DC50 nM to µM rangeDose-response curve[1]
Dmax >80% for potent PROTACsDose-response curve[1]
Ternary Complex KD nM to µM rangeSPR, ITC[6][12]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex within cells.[20]

Materials:

  • Cells treated with PROTAC and vehicle control

  • Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors

  • Antibody against the E3 ligase or target protein

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[20]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.[20]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[20]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[20]

  • Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot to detect the other components of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in response to PROTAC treatment.[20]

Materials:

  • Cells treated with PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132)

  • Stringent lysis buffer (e.g., RIPA buffer)

  • Immunoprecipitation reagents (as in Co-IP protocol)

  • Antibody against ubiquitin

Procedure:

  • Cell Treatment: Seed cells and treat with the PROTAC degrader. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvest to allow ubiquitinated proteins to accumulate.[20]

  • Cell Lysis: Lyse cells in a stringent buffer to disrupt protein complexes.[20]

  • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[20]

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to PROTAC and proteasome inhibitor treatment indicates ubiquitination of the target protein.[18]

PROTAC Mechanism of Action

POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin (Ub) Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]

Q2: How does linker composition, beyond just length, influence PROTAC performance?

A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][2] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures such as alkynes, piperazine, and triazole can enhance conformational stability.[4][5] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[2] Linkers that allow for folding and the reduction of polarity have been shown to provide PROTACs with high cell permeability.[4]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1][5] A suboptimal linker design that does not promote positive cooperativity in ternary complex formation can exacerbate the hook effect.[1] By optimizing the linker length and composition to enhance the stability and formation of the ternary complex, the hook effect can be minimized.[7]

Q4: What are the general steps for designing and optimizing a PROTAC linker?

A4: A general workflow for designing and optimizing a PROTAC linker involves several key steps:

  • Initial Design: Design PROTACs based on existing knowledge, considering the target protein and E3 ligase. This includes selecting appropriate warheads and E3 ligase ligands.[]

  • Linker Variation: Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points.[1][]

  • In Vitro Evaluation: Screen the PROTAC library for degradation of the target protein in relevant cell lines.[9]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the degradation data to identify trends related to linker properties.[9]

  • Ternary Complex Characterization: Use biophysical techniques to study the formation and stability of the ternary complex for promising candidates.[3]

  • Lead Optimization: Further refine the linker design of lead candidates to improve efficacy, selectivity, and drug-like properties.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No target degradation observed, but binary binding to both target protein and E3 ligase is confirmed. The linker length is suboptimal, preventing the formation of a productive ternary complex.[11]Synthesize a library of PROTACs with a broader range of linker lengths. Even small changes can have a significant impact.[11]
The linker attachment points on the warhead or E3 ligase ligand are not ideal for ternary complex formation.[10][11]Synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands to explore alternative orientations.[11]
High concentrations of PROTAC lead to reduced degradation (Hook Effect). The linker design does not sufficiently promote positive cooperativity in ternary complex formation, leading to the formation of unproductive binary complexes at high concentrations.[1]Redesign the linker to improve the stability of the ternary complex. This may involve altering the length, rigidity, or chemical composition.[7]
Poor cell permeability or low aqueous solubility. The physicochemical properties of the linker are unfavorable.[1]Modify the linker to improve its properties. For example, incorporate polyethylene glycol (PEG) units to increase solubility or design linkers that can shield polar surface area to enhance permeability.[2][4]
Inconsistent degradation efficacy across different experimental batches. The purity of the synthesized PROTAC may vary between batches.Ensure high purity of the PROTAC for all experiments and characterize each batch thoroughly.
The PROTAC degrades the target protein, but with low potency (high DC50 value). The ternary complex formed is not optimally oriented for efficient ubiquitination.Redesign the linker to alter the relative orientation of the target protein and E3 ligase. Computational modeling can aid in predicting more favorable orientations.[1]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length on ERα Degradation [1][3][12][13]

Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<20
16 ~100 >80
20>500~40

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Impact of Linker Length on p38α Degradation [1][3][14]

Linker Length (atoms)DC50 (nM)Dmax (%)
12~500~50
15-17 <100 >90
20~750~40

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

2. Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[3]

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip. Flow the E3 ligase over the chip in the presence and absence of the PROTAC to measure binding affinities and kinetics.

  • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and E3 ligase to measure the thermodynamics of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET): Label the target protein and E3 ligase with a FRET pair of fluorophores. The formation of the ternary complex will bring the fluorophores into proximity, resulting in a FRET signal.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Release PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent protein degradation.

Experimental_Workflow start Start: PROTAC Design Hypothesis synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis screening In Vitro Degradation Screening (e.g., Western Blot) synthesis->screening data_analysis Analyze DC50 and Dmax Values screening->data_analysis hit_selection Select 'Hit' PROTACs data_analysis->hit_selection hit_selection->synthesis Ineffective Degraders (Redesign) biophysical Biophysical Characterization (e.g., SPR, ITC, FRET) hit_selection->biophysical Potent Degraders ternary_complex Confirm Ternary Complex Formation biophysical->ternary_complex optimization Lead Optimization (Further Linker Refinement) ternary_complex->optimization end Optimized PROTAC Candidate optimization->end

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Linker_Length_Logic cluster_linker Linker Length Considerations cluster_outcome Outcome cluster_result Result TooShort Linker Too Short StericHindrance Steric Hindrance No Ternary Complex TooShort->StericHindrance Optimal Optimal Linker Length StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Linker Too Long UnstableComplex Unstable/Inefficient Ternary Complex TooLong->UnstableComplex NoDegradation No Degradation StericHindrance->NoDegradation EfficientDegradation Efficient Degradation StableComplex->EfficientDegradation PoorDegradation Poor Degradation UnstableComplex->PoorDegradation

Caption: Logical relationship between PROTAC linker length and degradation efficacy.

References

Technical Support Center: Improving the Solubility of (S,R,S)-AHPC-PEG2-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S,R,S)-AHPC-PEG2-NH2 based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the (S,R,S)-AHPC-PEG2-NH2 component in my PROTAC's solubility?

A1: (S,R,S)-AHPC is a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase. The "PEG2" portion is a two-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are incorporated into PROTACs to increase their hydrophilicity and, consequently, their aqueous solubility.[1][2][3][4][5][6][7][8][9][10] The PEG2 spacer is specifically designed to improve both solubility and flexibility of the PROTAC molecule.[] Therefore, the inclusion of this linker is a proactive step to mitigate potential solubility issues.

Q2: My (S,R,S)-AHPC-PEG2-NH2 based PROTAC still shows poor solubility. Why is this?

A2: PROTACs are inherently large and complex molecules, often with high molecular weight and hydrophobicity, which pushes them "beyond the rule-of-five" chemical space.[12][13][14][15][16] This complexity can lead to poor aqueous solubility despite the presence of a hydrophilic PEG linker. The overall physicochemical properties of the entire PROTAC molecule, including the target protein ligand ("warhead"), determine its solubility.

Q3: What are the initial signs of solubility issues in my experiments?

A3: Common indicators of poor solubility include:

  • Precipitation upon dissolution: The compound fails to fully dissolve in your chosen solvent or buffer, leaving visible particulates.

  • Cloudiness in solution: The solution appears hazy or turbid, even without visible precipitates.

  • Inconsistent results in cell-based assays: Poor solubility can lead to variable effective concentrations of the PROTAC in cell culture media, resulting in poor reproducibility of experimental data.[9]

  • Low oral bioavailability in preclinical models: Poor solubility is a major contributor to limited absorption from the gastrointestinal tract.[13][17]

Q4: What formulation strategies can I employ to improve the solubility of my PROTAC?

A4: A highly effective and widely cited strategy is the formation of Amorphous Solid Dispersions (ASDs) .[12][13][14][15][16][17][18] In an ASD, the PROTAC is molecularly dispersed in a polymer matrix, converting it to a higher energy amorphous state that is more readily dissolved.[13] Other strategies include the use of co-solvents, surfactants, and self-emulsifying drug delivery systems (SEDDS).[9][13]

Q5: Which polymers are recommended for creating Amorphous Solid Dispersions (ASDs) with PROTACs?

A5: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has been shown to be particularly effective in improving the solubility and stabilizing the supersaturated state of PROTACs.[1][2][12] Other polymers such as Eudragit® L 100-55 have also demonstrated success.[1][2] The choice of polymer can be critical and may require some screening to find the optimal match for your specific PROTAC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
PROTAC precipitates out of solution during stock preparation (e.g., in DMSO). The concentration exceeds the solubility limit of the PROTAC in the chosen solvent.Prepare a less concentrated stock solution. If the stock in DMSO crystallizes, it can be gently warmed to 37°C to redissolve.[9]
Visible particulates or cloudiness appear when diluting the DMSO stock into aqueous buffer or cell culture media. The PROTAC has very low aqueous solubility and is crashing out of solution.1. Lower the final concentration: If experimentally feasible, work with a lower final concentration of the PROTAC. 2. Optimize the final DMSO concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5%) to minimize solvent effects on your assay while maintaining solubility.[9] 3. Use formulation strategies: Prepare an amorphous solid dispersion (ASD) of your PROTAC with a polymer like HPMCAS before dissolving.
Inconsistent results in cell-based assays. Poor solubility in the cell culture media leads to variable effective concentrations. The PROTAC may also be precipitating over the course of the experiment.1. Prepare a concentrated stock in 100% DMSO. 2. Perform serial dilutions directly in the cell culture media to the final desired concentration. [9] 3. Visually inspect the final diluted solution for any signs of precipitation before adding it to the cells. [9] 4. Consider using a pre-formulated ASD of the PROTAC.
Low apparent solubility in fasted state simulated intestinal fluid (FaSSIF). The inherent insolubility of the amorphous PROTAC is limiting its dissolution.Formulate the PROTAC as an ASD with HPMCAS. Studies have shown this can significantly increase and maintain the concentration of the PROTAC in FaSSIF.[12]

Data Presentation

The following tables summarize quantitative data from a study on improving the solubility of the prototypic PROTAC, ARCC-4.

Table 1: Aqueous Solubility of Neat ARCC-4

Parameter Value
Saturation Solubility in 0.05 M phosphate (B84403) buffer (pH 6.8)16.3 ± 7.0 ng/mL

Table 2: Effect of Polymers on ARCC-4 Supersaturation

Condition Maximum Concentration Achieved (µg/mL) Notes
Without Polymer< 0.9[1]No detectable supersaturation.
With pre-dissolved HPMCAS~ 38[1]Significant enhancement and stabilization of the supersaturated state.
With pre-dissolved Eudragit® L 100-5517.1 - 20.1[1]Moderate enhancement and stabilization.

Table 3: Dissolution of ARCC-4:HPMCAS Amorphous Solid Dispersions (ASDs) in 0.05 M phosphate buffer (pH 6.8)

Formulation Concentration at 60 min (µg/mL) Concentration at 270 min (µg/mL)
HPMCAS ASD (10% drug load)17.9 ± 1.2[1]31.8 ± 0.6[1]
HPMCAS ASD (20% drug load)13.3 ± 0.6[1]22.6 ± 0.6[1]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from studies on poorly soluble compounds.[1]

  • Preparation: Add an excess amount of the PROTAC to a known volume of 0.05 M phosphate buffer (pH 6.8).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a common method for preparing ASDs in a research laboratory setting.[9]

  • Dissolution: Dissolve the (S,R,S)-AHPC-PEG2-NH2 based PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable co-solvent system (e.g., dichloromethane (B109758) and methanol). Ensure both components are fully dissolved to form a homogenous solution.

  • Solvent Evaporation: Attach the flask containing the solution to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C) and gradually reduce the pressure to evaporate the solvent. Continue until a thin, dry film of the PROTAC-polymer mixture is formed on the inside of the flask.

  • Drying: Place the flask under a high-vacuum pump overnight to ensure the complete removal of any residual solvent. The resulting solid is the amorphous solid dispersion.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC {PROTAC|(S,R,S)-AHPC-PEG2-NH2 based} PROTAC_node PROTAC Target Target Protein Target_node Target Protein Proteasome Proteasome Target->Proteasome Recognition E3_Ligase {VHL E3 Ligase} E3_Ligase_node E3 Ligase PROTAC_node->Target_node PROTAC_node->E3_Ligase_node Ub Ubiquitin Ub->Target Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action for an (S,R,S)-AHPC-PEG2-NH2 based PROTAC.

Solubility_Workflow cluster_problem Problem Identification cluster_solution Formulation Strategy cluster_outcome Desired Outcome Start Poorly Soluble PROTAC Solubility_Assay Determine Thermodynamic Solubility (Protocol 1) Start->Solubility_Assay Quantify Issue ASD_Prep Prepare Amorphous Solid Dispersion (ASD) with HPMCAS (Protocol 2) Solubility_Assay->ASD_Prep Implement Solution Dissolution_Test Perform Dissolution Testing of ASD ASD_Prep->Dissolution_Test Verify Improvement End Improved PROTAC Solubility and Bioavailability Dissolution_Test->End Achieve Goal

References

PROTAC Technical Support Center: Troubleshooting Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the challenges of targeted protein degradation, with a specific focus on why a productive ternary complex may not be forming.

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex, and why is it essential for PROTAC function?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key components: a "warhead" that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The ternary complex is the crucial intermediate formed when the PROTAC simultaneously binds to both the target protein and the E3 ligase.[1][2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] Without the formation of a stable and productive ternary complex, the downstream process of protein degradation will not occur.

Q2: I am not observing any degradation of my target protein. What are the primary reasons my PROTAC might not be forming a ternary complex?

A2: Several factors can prevent the formation of a productive ternary complex. These can be broadly categorized as issues related to the PROTAC molecule itself, the specific proteins involved, or the experimental setup. Key reasons include:

  • Steric Hindrance: The linker connecting the warhead and the E3 ligase ligand may be too short, causing a physical clash between the target protein and the E3 ligase, preventing them from binding simultaneously.[1][3]

  • Negative Cooperativity: Unfavorable protein-protein interactions between the target and the E3 ligase can destabilize the ternary complex.[4][5]

  • Improper Linker Design: A linker that is too long or overly flexible can lead to an unstable complex with inefficient ubiquitination.[1][6] The points of attachment on the warhead and E3 ligase ligand also play a critical role.[7]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) more readily than the productive ternary complex, leading to a decrease in degradation.[5][7][8]

  • Incompatible E3 Ligase/Target Pair: Not all E3 ligases can be productively paired with every target protein.[9][10]

  • Low Protein Expression: Insufficient levels of either the target protein or the E3 ligase in the cellular model can be a limiting factor.[8][11]

Q3: My biochemical/biophysical assays show ternary complex formation, but I don't see protein degradation in my cellular experiments. What could be the cause of this discrepancy?

A3: This is a common challenge. A discrepancy between in vitro and in-cell results can arise from several factors:

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[7][11]

  • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[7][8]

  • Unproductive Ternary Complex Geometry: While a complex may form, its specific conformation might not be optimal for the E3 ligase to access and ubiquitinate lysine (B10760008) residues on the target protein's surface.[7][12]

  • Cellular Environment: Biochemical assays with purified proteins do not fully replicate the complex intracellular environment, where other factors can influence protein interactions and stability.[8]

Q4: What is "cooperativity" in the context of PROTACs, and how does it affect ternary complex formation?

A4: Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other.[5][13]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (target protein). This is generally desirable as it stabilizes the ternary complex.[5][13] Favorable protein-protein interactions between the E3 ligase and the target protein often drive positive cooperativity.[4]

  • Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein. This can be due to steric hindrance or repulsive forces between the two proteins.[4][13] However, PROTACs with negative cooperativity can still be effective degraders.[12]

  • Non-cooperative (α = 1): The binding of the two proteins to the PROTAC is independent.[14]

Q5: What is the "hook effect" and how can I mitigate it?

A5: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at high concentrations.[7] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes instead of the required ternary complex.[5][7]

To mitigate the hook effect:

  • Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.[7][8]

  • Use Lower Concentrations: Often, the "sweet spot" for maximal degradation is in the nanomolar to low micromolar range.[7]

  • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity can help stabilize the ternary complex over the binary ones.[7]

Troubleshooting Guides

Problem: No Ternary Complex Formation Detected in Biochemical/Biophysical Assays

This guide provides a step-by-step approach to troubleshoot the lack of ternary complex formation in in vitro assays like SPR, ITC, TR-FRET, or AlphaLISA.

Troubleshooting Workflow

start No Ternary Complex Formation in Biochemical Assay check_reagents 1. Verify Reagent Integrity start->check_reagents check_binding 2. Confirm Binary Interactions check_reagents->check_binding protein_quality Protein Purity & Folding (DLS, SDS-PAGE) check_reagents->protein_quality protac_integrity PROTAC Purity & Structure (NMR, Mass Spec) check_reagents->protac_integrity poi_binding PROTAC binds to Target Protein? check_binding->poi_binding optimize_assay 3. Optimize Assay Conditions buffer_cond Buffer Composition (pH, salt) optimize_assay->buffer_cond prot_conc Protein Concentrations optimize_assay->prot_conc success Ternary Complex Formed optimize_assay->success redesign_protac 4. Re-evaluate PROTAC Design linker_length Linker Length & Composition redesign_protac->linker_length attachment_points Linker Attachment Points redesign_protac->attachment_points poi_binding->redesign_protac No e3_binding PROTAC binds to E3 Ligase? poi_binding->e3_binding Yes e3_binding->optimize_assay Yes e3_binding->redesign_protac No start No Cellular Degradation (Ternary Complex Forms In Vitro) check_protac_properties 1. Assess PROTAC Properties start->check_protac_properties cell_permeability Cell Permeability check_protac_properties->cell_permeability protac_stability PROTAC Stability in Media/Lysate check_protac_properties->protac_stability target_engagement Target Engagement in Cells? (CETSA, NanoBRET) check_protac_properties->target_engagement check_cellular_factors 2. Verify Cellular Context protein_expression Sufficient POI & E3 Expression? (Western Blot) check_cellular_factors->protein_expression check_complex_productivity 3. Evaluate Complex Productivity ubiquitination_assay Is the Target Ubiquitinated? (in-cell ubiquitination assay) check_complex_productivity->ubiquitination_assay target_engagement->check_cellular_factors Yes redesign_protac Redesign PROTAC for Better Cell Permeability target_engagement->redesign_protac No protein_expression->check_complex_productivity Yes change_cell_line Change Cell Line or Overexpress Proteins protein_expression->change_cell_line No redesign_linker Redesign Linker for Productive Geometry ubiquitination_assay->redesign_linker No success Cellular Degradation Observed ubiquitination_assay->success Yes start Start SPR Experiment immobilize 1. Immobilize Biotinylated E3 Ligase on Chip start->immobilize prepare_analyte 2. Prepare Analyte Solutions (Target Protein + PROTAC) immobilize->prepare_analyte inject_analyte 3. Inject Analyte over Chip Surface prepare_analyte->inject_analyte measure_association 4. Measure Association Phase inject_analyte->measure_association measure_dissociation 5. Inject Running Buffer (Measure Dissociation Phase) measure_association->measure_dissociation regenerate 6. Regenerate Chip Surface measure_dissociation->regenerate analyze 7. Analyze Data & Fit to Model regenerate->analyze end End analyze->end

References

Technical Support Center: (S,R,S)-AHPC-PEG2-NH2 based PROTACs - Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of (S,R,S)-AHPC-PEG2-NH2 based PROTACs. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and its role in a PROTAC?

A1: (S,R,S)-AHPC-PEG2-NH2 is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three parts:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This "anchor" recruits the cellular machinery responsible for protein degradation.

  • PEG2: A two-unit polyethylene (B3416737) glycol linker. The linker connects the VHL ligand to the warhead and its length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • NH2: A terminal amine group that serves as a reactive handle for conjugation to a ligand (the "warhead") that binds to the protein of interest (POI).

Q2: What are the primary mechanisms of off-target effects for (S,R,S)-AHPC-PEG2-NH2 based PROTACs?

A2: Off-target effects with these PROTACs can occur through several mechanisms:

  • Unintended Degradation of Other Proteins: The most significant off-target effect is the degradation of proteins other than the intended target. This can be caused by:

    • Lack of Specificity of the Warhead: The ligand targeting your protein of interest may also bind to other proteins with similar structural motifs.

    • Promiscuous Ternary Complex Formation: Even with a specific warhead, the PROTAC can induce the formation of a ternary complex with off-target proteins that are "bystanders" to the intended interaction.

  • The "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex. This not only reduces the degradation efficiency of the target protein but can also lead to unintended pharmacological effects.[1]

  • Pathway-Related Effects: The degradation of the target protein can have downstream consequences on related signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.

  • Degradation-Independent Pharmacology: The PROTAC molecule itself, or its individual components (warhead or VHL ligand), may have pharmacological activity independent of protein degradation.

Q3: How can I minimize off-target effects in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Optimize PROTAC Concentration: Conduct thorough dose-response experiments to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects and cytotoxicity. This will also help to avoid the "hook effect".[2]

  • Use Appropriate Controls:

    • Inactive Epimer Control: Synthesize a stereoisomer of the (S,R,S)-AHPC moiety that does not bind to VHL. This control helps to distinguish between degradation-dependent and degradation-independent off-target effects.[3]

    • Warhead-Only Control: Test the warhead compound alone to assess its intrinsic activity and off-target binding profile.

    • Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming a proteasome-dependent mechanism.

  • Perform Global Proteomic Analysis: Unbiased techniques like mass spectrometry are crucial for identifying unintended targets across the entire proteome.[2]

  • Medicinal Chemistry Optimization: If significant off-target effects are observed, consider redesigning the PROTAC by modifying the linker, the warhead for higher specificity, or even switching the E3 ligase recruiter.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to off-target effects during your experiments with (S,R,S)-AHPC-PEG2-NH2 based PROTACs.

Problem Possible Cause Suggested Solution
Significant degradation of proteins other than my target is observed in proteomics. 1. Lack of selectivity of the warhead. 2. Formation of off-target ternary complexes. 3. PROTAC concentration is too high. 1. Test the warhead alone to determine its binding profile against a panel of related proteins.2. Redesign the PROTAC with a more selective warhead. 3. Modify the linker to alter the geometry of the ternary complex, which can improve selectivity.4. Perform a dose-response experiment to find a concentration that is selective for the on-target.
I'm observing a phenotype that is not consistent with the known function of my target protein. 1. An off-target protein with a similar function is being degraded. 2. The phenotype is a result of a degradation-independent effect of the PROTAC. 3. The phenotype is a downstream consequence of target degradation. 1. Perform global proteomics to identify any off-target proteins that could explain the phenotype.2. Use an inactive epimer control that cannot recruit VHL. If the phenotype persists, it is likely a degradation-independent effect.3. Conduct pathway analysis on your proteomics data to identify affected signaling pathways.
Degradation of my target protein is less efficient at higher PROTAC concentrations (Hook Effect). Formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) at high concentrations. Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for degradation.[1]
Inconsistent degradation results between experiments. 1. Variability in cell culture conditions (passage number, confluency).2. Instability of the PROTAC compound in the culture medium.1. Standardize cell culture protocols. Use cells within a defined passage number range and at a consistent confluency.2. Assess the stability of your PROTAC in the experimental medium over time. Prepare fresh stock solutions for each experiment.
Cell toxicity is observed at concentrations effective for target degradation. 1. On-target toxicity: The target protein is essential for cell viability.2. Off-target toxicity: Degradation of an essential off-target protein.3. Compound-related toxicity independent of degradation.1. Validate the on-target toxicity using a genetic knockdown (e.g., siRNA) of the target protein.2. Perform proteomics at a toxic and non-toxic concentration to identify potential off-target culprits.3. Use the inactive epimer control to assess degradation-independent toxicity.

Quantitative Data on Off-Target Effects

While specific quantitative proteomics data for a PROTAC using the exact (S,R,S)-AHPC-PEG2-NH2 linker is not publicly available, the following table presents representative data from a study on a VHL-recruiting PROTAC targeting KRAS G12C (LC-2), which utilizes a similar VHL ligand and a short linker. This data illustrates a typical output from a quantitative mass spectrometry experiment to assess selectivity.

Table 1: Selectivity Profile of a Representative VHL-based PROTAC (LC-2) in NCI-H2030 cells

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-valueComments
KRAS (G12C mutant) -1.5 < 0.001 On-target degradation
KRAS (Wild-type)-0.1> 0.05No significant degradation
HRAS-0.05> 0.05No significant degradation
NRAS-0.12> 0.05No significant degradation
BRAF-0.08> 0.05No significant degradation
RAF1-0.15> 0.05No significant degradation
MEK1-0.02> 0.05No significant degradation
ERK2-0.07> 0.05No significant degradation

Data is illustrative and adapted from principles described in the literature. Actual results will vary based on the specific PROTAC, cell line, and experimental conditions.[3][4][5]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification using Tandem Mass Tag (TMT) Mass Spectrometry

This protocol provides a workflow for the unbiased identification of off-target protein degradation.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat cells with the (S,R,S)-AHPC-PEG2-NH2 based PROTAC at the desired concentration (e.g., DC50) and a vehicle control (e.g., DMSO). Include a higher concentration to assess for the hook effect.

    • Incubate for a duration determined by time-course experiments (e.g., 8-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin.

  • Peptide Labeling with TMT:

    • Label the peptide samples from each condition with a different TMT isobaric tag.

    • Pool the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample by high-pH reversed-phase chromatography.

    • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.[6]

Protocol 2: Western Blot for Validation of Off-Target Degradation

This protocol is used to validate potential off-target hits identified from proteomics.

  • Cell Culture and Treatment:

    • Treat cells as described in Protocol 1.

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the potential off-target protein.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC (S,R,S)-AHPC-PEG2-NH2 based PROTAC Target Target Protein (POI) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Target->Ternary VHL->Ternary Ternary->PROTAC Recycled Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for (S,R,S)-AHPC-PEG2-NH2 based PROTACs.

Off_Target_Workflow start Start: PROTAC Experiment treatment Cell Treatment: PROTAC vs. Vehicle Control start->treatment proteomics Global Proteomics (LC-MS/MS) treatment->proteomics data_analysis Data Analysis: Identify Significantly Downregulated Proteins proteomics->data_analysis hit_list Potential Off-Target 'Hit' List data_analysis->hit_list validation Validation of Hits hit_list->validation western Western Blot validation->western Validate Degradation phenotype Phenotypic Assays validation->phenotype Assess Functional Impact no_off_target No Significant Off-Targets Detected validation->no_off_target No Hits or No Validation conclusion Confirmed Off-Target Effects western->conclusion phenotype->conclusion

Caption: Experimental workflow for identifying off-target protein degradation.

Troubleshooting_Logic start Unexpected Experimental Result Observed is_degradation Is the effect degradation-dependent? start->is_degradation on_target Is the effect due to on-target degradation? is_degradation->on_target Yes inactive_control Run inactive epimer control is_degradation->inactive_control No proteomics Perform global proteomics on_target->proteomics No on_target_downstream Conclusion: Downstream effect of on-target degradation on_target->on_target_downstream Yes degradation_independent Conclusion: Degradation-independent off-target effect inactive_control->degradation_independent off_target_degradation Conclusion: Off-target protein degradation proteomics->off_target_degradation

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

overcoming steric hindrance in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a specific focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and how does it affect ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction or interaction. In PROTAC design, it occurs when the physical bulk of the PROTAC molecule, the target protein (Protein of Interest - POI), or the E3 ligase prevents the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the complex.[1] Steric clashes can hinder the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby inhibiting the formation or reducing the stability of the ternary complex necessary for ubiquitination and subsequent degradation.[2][3]

Q2: What are the common indicators that steric hindrance may be negatively impacting my PROTAC's efficacy?

A2: Several signs can suggest that steric hindrance is a problem in your PROTAC design:

  • Weak or no detectable ternary complex formation: This can be observed in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]

  • Significant "hook effect": At high concentrations, the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the formation of the ternary complex, leading to a decrease in degradation.[1][4]

  • Negative cooperativity (α < 1): This indicates that the binding of one protein partner hinders the binding of the other, which can be a result of steric clashes.[1][5]

  • Poor degradation efficiency: High DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) in cellular assays, despite good binary binding affinities of the warhead and E3 ligase ligand.[1]

  • Discrepancies between in vitro binding and cellular activity: A PROTAC that shows good binary binding in vitro but fails to induce degradation in cells may be experiencing steric hindrance that prevents ternary complex formation in a cellular context.[1]

Q3: How does the PROTAC linker influence steric hindrance?

A3: The linker is a critical component in managing steric hindrance as it dictates the spatial orientation of the target protein relative to the E3 ligase.[6] Several linker properties are crucial:

  • Linker Length: An optimal linker length is essential. A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing ternary complex formation.[2][3][][] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for ubiquitination.[2][] Studies have shown that a minimum linker length is often required to avoid steric conflicts and achieve degradation.[4]

  • Linker Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.[2][] For example, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility and permeability, while more rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) rings, can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[][]

  • Linker Rigidity: Introducing rigid groups into a flexible linker can improve the stability of the ternary complex by reducing the entropic penalty of its formation.[]

  • Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand (the exit vectors) are critical.[2] Altering the attachment site can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[1]

Troubleshooting Guides

Problem: Poor or No Target Degradation

Possible Cause: Steric clashes are preventing the formation of a stable and productive ternary complex.

Troubleshooting Steps:

  • Optimize the Linker:

    • Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths. A common strategy is to start with a longer linker and gradually shorten it to find the optimal length.[6]

    • Modify Linker Composition: Experiment with different linker types, such as flexible PEG linkers or more rigid alkyl or heterocyclic linkers, to alter the conformational freedom of the PROTAC.[][]

    • Change Linker Attachment Points: Alter the position where the linker is attached to the warhead or the E3 ligase ligand to explore different spatial arrangements of the ternary complex.[1][2]

  • Structural Analysis:

    • Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict the structure of the ternary complex and identify potential steric clashes.[9][10][11] This can provide a rational basis for redesigning the linker or modifying the ligands.

    • X-ray Crystallography or Cryo-EM: If feasible, obtaining a high-resolution structure of the ternary complex can offer definitive insights into the protein-protein and protein-PROTAC interactions, guiding structure-based design efforts.[1]

  • Switch E3 Ligase:

    • If optimizing the linker and ligands for a particular E3 ligase (e.g., Cereblon) is unsuccessful, consider switching to a different E3 ligase (e.g., VHL). Different E3 ligases have distinct surface topographies, and a different ligase may offer a more favorable interface for ternary complex formation with your target protein.[12][13]

Problem: Significant "Hook Effect" Observed

Possible Cause: At high PROTAC concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance.[1]

Troubleshooting Steps:

  • Improve Ternary Complex Cooperativity:

    • The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the interaction between the target protein and the E3 ligase stabilizes the binding of the PROTAC.

    • Structure-Guided Design: Use computational modeling or structural data to introduce modifications to the PROTAC that create favorable protein-protein interactions between the POI and the E3 ligase.[1]

  • Careful Dose-Response Analysis:

    • Thoroughly titrate the PROTAC concentration in your cellular degradation assays to identify the optimal concentration range for maximal degradation before the "hook effect" becomes dominant.[1]

Data Presentation

Table 1: Impact of Linker Length on BTK Degradation by CRBN-Recruiting PROTACs

PROTAC Linker CompositionNumber of Linker AtomsSteric ScoreDegradation Efficacy
Short PEG Linker< 11HighDecreased
Long PEG Linker> 11LowIncreased

This table summarizes findings that shorter PEG linkers (<11 atoms) in a series of Bruton's tyrosine kinase (BTK) degraders led to greater steric interactions and reduced efficacy compared to longer linkers.[12]

Experimental Protocols

Protocol: Assessing Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinities of the binary and ternary complexes to determine cooperativity.

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase

  • PROTAC compound

  • ITC instrument

  • Appropriate buffer (e.g., PBS or HEPES-based buffer with additives like TCEP and DMSO)

Methodology:

  • Preparation:

    • Prepare a concentrated solution of the PROTAC.

    • Ensure all components (POI, E3 ligase, PROTAC) are in the same, degassed buffer.

  • Binary Titrations:

    • PROTAC into POI: Titrate the PROTAC solution into a solution of the target protein to determine the binary binding affinity (Kd1).

    • PROTAC into E3 Ligase: Titrate the PROTAC solution into a solution of the E3 ligase to determine the second binary binding affinity (Kd2).

  • Ternary Complex Titration:

    • To measure the affinity of the PROTAC for the pre-formed protein-protein complex, titrate the PROTAC solution into a solution containing both the target protein and the E3 ligase.

  • Data Analysis:

    • Fit the ITC data to an appropriate binding model to determine the dissociation constants (Kd).

    • Calculate the cooperativity factor (α) using the formula: α = Kd(binary) / Kd(ternary). An α value greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity, which could be due to steric hindrance.[5]

Visualizations

Logical Workflow for Troubleshooting Poor PROTAC Efficacy

G Start Poor/No Degradation Check_Binary_Binding Assess Binary Binding (POI & E3) Start->Check_Binary_Binding Good_Binding Good Binary Binding? Check_Binary_Binding->Good_Binding Optimize_Ligands Optimize Warhead/E3 Ligand Good_Binding->Optimize_Ligands No Assess_Ternary_Complex Assess Ternary Complex Formation Good_Binding->Assess_Ternary_Complex Yes Optimize_Ligands->Check_Binary_Binding Complex_Forms Ternary Complex Forms? Assess_Ternary_Complex->Complex_Forms No_Complex Optimize Linker (Length, Composition, Attachment) Complex_Forms->No_Complex No Check_Cellular_Uptake Assess Cellular Permeability Complex_Forms->Check_Cellular_Uptake Yes No_Complex->Assess_Ternary_Complex Switch_E3 Consider Switching E3 Ligase No_Complex->Switch_E3 Good_Uptake Sufficient Cellular Uptake? Check_Cellular_Uptake->Good_Uptake Optimize_PK Optimize Physicochemical Properties Good_Uptake->Optimize_PK No Success Successful Degradation Good_Uptake->Success Yes Optimize_PK->Check_Cellular_Uptake

Caption: A troubleshooting workflow for addressing poor PROTAC efficacy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb Polyubiquitination Ternary_Complex->PolyUb recruits E2~Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

PROTAC Permeability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the poor membrane permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows potent biochemical activity but poor cellular efficacy. Could permeability be the issue?

A: Yes, this is a common scenario. Potent activity in a cell-free assay (like target binding or ternary complex formation) that doesn't translate to cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the typical "Rule of 5" guidelines for oral drug candidates, which can hinder their ability to cross the cell membrane.[1][2] To confirm if permeability is the limiting factor, it is recommended to directly measure it using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[1]

Q2: What are the key physicochemical properties of my PROTAC that I should be concerned about for permeability?

A: Several physicochemical properties significantly impact PROTAC permeability. These include:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, which is significantly larger than traditional small-molecule drugs and can impede passive diffusion across the cell membrane.[1][2]

  • Topological Polar Surface Area (TPSA): A large TPSA, often a result of the numerous polar functional groups in PROTACs, is a major contributor to poor permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1]

  • Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible, "floppy" molecule, which can be entropically penalized upon entering the ordered environment of the cell membrane.[1]

Q3: How does the linker component of the PROTAC affect its permeability?

A: The linker is a critical determinant of a PROTAC's overall physicochemical properties and, consequently, its permeability.[3] Key aspects of the linker to consider are:

  • Length and Rigidity: Shorter and more rigid linkers, for instance those containing piperidine (B6355638) or piperazine (B1678402) moieties, are often preferred as they help to minimize the overall molecular weight and TPSA.[2]

  • Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to significantly improve cellular permeability.[4] Additionally, substituting amide bonds within the linker with esters can enhance permeability.[5]

  • Conformational Effects: The linker can influence the PROTAC's ability to adopt a folded, less polar conformation, which is more conducive to membrane passage. This "chameleon-like" behavior, where the PROTAC shields its polar groups in a nonpolar environment, is crucial for permeability.[6][7]

Q4: Are there any formulation strategies that can improve the cellular uptake of my PROTAC?

A: Yes, formulation strategies can be employed to overcome inherent permeability issues. Some approaches include:

  • Prodrugs: Modifying the PROTAC into a prodrug by adding a lipophilic group can increase its bioavailability.[4] This group is cleaved inside the cell to release the active PROTAC.

  • Nanoparticle Delivery Systems: Encapsulating PROTACs within delivery vehicles like polymeric micelles, lipid nanoparticles, or liposomes can improve their solubility and facilitate cellular entry.[8][9][10]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
  • Problem: The PROTAC shows a low apparent permeability coefficient (Papp) in the PAMPA assay, indicating poor passive diffusion.

  • Troubleshooting Steps:

    • Analyze Physicochemical Properties: Compare the MW, TPSA, cLogP, and number of HBDs/HBAs of your PROTAC against the optimal ranges suggested in the table below.

    • Linker Modification:

      • If the linker is long and flexible (e.g., long PEG chain), consider shortening it or introducing rigid elements like aromatic rings or cyclic structures.[2][4]

      • If the linker contains multiple amide bonds, attempt an amide-to-ester substitution to reduce polarity.[5]

    • Introduce Intramolecular Hydrogen Bonds: Modify the PROTAC structure to encourage the formation of intramolecular hydrogen bonds. This can help the molecule adopt a more compact, "ball-like" shape, effectively shielding polar surfaces and improving membrane permeability.[4]

    • Increase Lipophilicity: While high lipophilicity can lead to other issues, a moderate increase might improve passive diffusion. This can be achieved by adding non-polar groups to the linker or warheads, but it must be carefully balanced to avoid solubility problems.

Issue 2: High Efflux Ratio in Caco-2 Assay
  • Problem: The PROTAC shows a high efflux ratio (Papp B to A / Papp A to B > 2), suggesting it is a substrate for active efflux transporters.

  • Troubleshooting Steps:

    • Identify the Transporter: Use specific inhibitors of common efflux transporters (e.g., P-glycoprotein, BCRP) in the Caco-2 assay to identify which one is responsible for the efflux.

    • Structural Modification:

      • Mask the recognition motifs for the identified transporter through chemical modification. This can involve altering charge, hydrogen bonding capacity, or the overall shape of the molecule.

      • Inserting basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be a useful strategy.[4]

    • Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. The prodrug will be cleaved intracellularly to release the active PROTAC.[4]

Data Summary Table

Physicochemical PropertyGeneral Range for PROTACsTarget for Improved Permeability
Molecular Weight (MW) > 800 DaAs low as possible, ideally < 1000 Da
TPSA Often > 140 ŲReduce where possible
cLogP / LogD Variable≥ 4.0 has been associated with better permeability
Hydrogen Bond Donors (HBDs) HighReduce number
Hydrogen Bond Acceptors (HBAs) HighReduce number
Number of Rotatable Bonds Often > 10Reduce to decrease conformational flexibility

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).[1]

    • Add the PROTAC solution to the wells of a 96-well donor plate.[1]

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).[1]

    • Allow the solvent to evaporate, leaving a lipid layer.

    • Add buffer to the wells of the acceptor plate.[1]

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.[1]

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area * Time)) * (C_A / C_D) Where:

      • V_A is the volume of the acceptor well.

      • Area is the surface area of the membrane.

      • Time is the incubation time.

      • C_A is the concentration in the acceptor well.

      • C_D is the initial concentration in the donor well.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells to model human intestinal absorption and assess both passive permeability and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[1]

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.[1]

    • Add fresh transport buffer to the basolateral (lower) chamber.[1]

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.[1]

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]

  • Quantification and Calculation:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A to B and B to A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

PROTAC_Permeability_Troubleshooting cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_assays Permeability Assays cluster_pampa_results PAMPA Outcome cluster_caco2_results Caco-2 Outcome cluster_solutions Optimization Strategies start Poor Cellular Activity, Good Biochemical Activity diagnosis Potential Permeability Issue start->diagnosis pampa PAMPA Assay diagnosis->pampa caco2 Caco-2 Assay diagnosis->caco2 low_pampa Low Passive Permeability pampa->low_pampa high_efflux High Efflux Ratio caco2->high_efflux solutions_passive Modify Physicochemical Properties: - Reduce MW/TPSA - Optimize Linker - Form Intramolecular H-Bonds low_pampa->solutions_passive solutions_efflux Address Active Transport: - Modify Structure to Avoid  Transporter Recognition - Prodrug Approach high_efflux->solutions_efflux Physicochemical_Properties_Impact cluster_properties Key Physicochemical Properties cluster_permeability Outcome cluster_strategies Improvement Strategies MW High Molecular Weight Permeability Poor Cell Permeability MW->Permeability TPSA High TPSA TPSA->Permeability HBD High HBD/HBA Count HBD->Permeability RotB High Rotatable Bonds RotB->Permeability ReduceSize Reduce MW & TPSA Permeability->ReduceSize ModifyLinker Optimize Linker Permeability->ModifyLinker FoldedConformation Promote Folded Conformation Permeability->FoldedConformation Prodrug Prodrug/Formulation Permeability->Prodrug Experimental_Workflow start PROTAC Candidate pampa 1. PAMPA Assay (Assess Passive Permeability) start->pampa decision1 Permeability Adequate? pampa->decision1 caco2 2. Caco-2 Assay (Assess Efflux) decision1->caco2 Yes optimization Chemical Optimization (Modify Linker, etc.) decision1->optimization No decision2 Efflux Ratio Acceptable? caco2->decision2 decision2->optimization No end Proceed to Further Cellular Assays decision2->end Yes optimization->start Re-test

References

Technical Support Center: Troubleshooting Poor Dmax in PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to poor maximal degradation (Dmax) in PROTAC (Proteolysis-Targeting Chimera) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmax and why is it a critical parameter?

A1: Dmax represents the maximum percentage of a target protein that is degraded by a PROTAC at any tested concentration.[1][2] It is a critical measure of a PROTAC's efficacy. A high Dmax (typically >80%) indicates an efficient and potent degrader, while a low Dmax suggests that the PROTAC is unable to effectively remove the target protein, even at saturating concentrations.[2]

Q2: My PROTAC isn't causing any degradation of my target protein. Where should I start?

A2: When observing no degradation, it is essential to systematically validate each step of the PROTAC mechanism of action.[3] A logical starting point is to confirm that the PROTAC is entering the cell and engaging with its intended target protein. Subsequently, you should investigate ternary complex formation, target ubiquitination, and proteasome activity.[3][4]

Q3: What is the "hook effect" and how does it relate to Dmax?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations after reaching an optimal point, resulting in a bell-shaped dose-response curve.[4][5] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[4] This can artificially limit the observed Dmax if the optimal concentration is missed.

Q4: My PROTAC shows good binding to the target and E3 ligase separately, but degradation is still poor. What's the likely issue?

A4: Successful binary binding does not guarantee efficient degradation. The most likely issue is inefficient formation of a stable and productive ternary complex. The geometry, linker length, and exit vector of the PROTAC are all critical for inducing a favorable interaction between the target protein and the E3 ligase that allows for efficient ubiquitin transfer.[6] Assays that directly measure ternary complex formation in cells are necessary to diagnose this problem.[][8]

Q5: Can the choice of E3 ligase or cell line affect Dmax?

A5: Absolutely. The expression levels of the recruited E3 ligase (e.g., VHL, Cereblon) can vary significantly between cell lines.[1][2] If the chosen E3 ligase is not sufficiently expressed in your cell model, degradation will be inefficient.[1] Furthermore, some E3 ligases may simply be more effective at ubiquitinating a particular target protein than others. Testing your PROTAC in different cell lines or designing PROTACs that recruit different E3 ligases can be a valuable strategy.[4]

Troubleshooting Guide for Poor Dmax

A poor Dmax value suggests a bottleneck in the degradation pathway. The following workflow provides a step-by-step guide to identify and resolve the underlying issue.

G cluster_Start Initial Observation cluster_Permeability Step 1: Permeability & Engagement cluster_Ternary Step 2: Ternary Complex Formation cluster_Ubiquitination Step 3: Target Ubiquitination cluster_Proteasome Step 4: Proteasomal Degradation start Poor Dmax Observed (<80% Degradation) q1 Is PROTAC entering cell and binding the target? start->q1 a1 Perform Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) q1->a1 How to check? r1 Result: No Engagement a1->r1 If... q2 Is a stable ternary complex (Target-PROTAC-E3) forming? a1->q2 If engagement confirmed s1 Action: Redesign PROTAC (Improve physicochemical properties) r1->s1 a2 Perform Ternary Complex Assays (e.g., Co-IP, TR-FRET, AlphaLISA) q2->a2 How to check? r2 Result: No Complex Formation a2->r2 If... q3 Is the target protein being ubiquitinated? a2->q3 If complex forms s2 Action: Redesign PROTAC (Optimize linker length/composition, change E3 ligase) r2->s2 a3 Perform in-cell Ubiquitination Assay (Target IP -> Ubiquitin WB) q3->a3 How to check? r3 Result: No Ubiquitination a3->r3 If... q4 Is the proteasome functional? a3->q4 If ubiquitination occurs r3->s2 s3 Action: Confirm E3 ligase is active. Check for accessible lysines on target. r3->s3 a4 Use Proteasome Inhibitor (e.g., MG132) as control. Does it rescue degradation? q4->a4 How to check? r4 Result: Degradation is not rescued by MG132 a4->r4 If... end_node Optimized Dmax a4->end_node If rescued s4 Action: Investigate alternative degradation pathways (e.g., lysosomal). Check for high protein synthesis rate. r4->s4

Caption: A logical workflow for troubleshooting poor Dmax in PROTAC experiments.

Visualizing the PROTAC Mechanism and the "Hook Effect"

Understanding the core mechanism and potential pitfalls is crucial for effective troubleshooting.

G cluster_MoA PROTAC Mechanism of Action p PROTAC tc Ternary Complex (POI-PROTAC-E3) p->tc t Target Protein (POI) t->tc e3 E3 Ligase e3->tc ub Ubiquitination of POI tc->ub induces prot 26S Proteasome ub->prot targets to deg Degraded POI prot->deg results in

Caption: The canonical mechanism of action for a PROTAC degrader.

G cluster_low Low [PROTAC] cluster_optimal Optimal [PROTAC] cluster_high High [PROTAC] (Hook Effect) p1 PROTAC tc1 Productive Ternary Complex p1->tc1 t1 Target t1->tc1 e1 E3 e1->tc1 p2 PROTAC tc2 MAXIMUM Ternary Complex p2->tc2 t2 Target t2->tc2 e2 E3 e2->tc2 p3a PROTAC bc1 Non-Productive Binary Complex p3a->bc1 p3b PROTAC bc2 Non-Productive Binary Complex p3b->bc2 t3 Target t3->bc1 e3 E3 e3->bc2

Caption: The "Hook Effect": High PROTAC levels favor binary over ternary complexes.

Data Interpretation and Key Assays

Summarizing experimental data in a structured way is key to making informed decisions.

Table 1: Interpreting Degradation Parameters (DC50 & Dmax)

ParameterDefinitionGood ResultPoor ResultPotential Reason for Poor Result
DC50 Concentration of PROTAC required to degrade 50% of the target protein.[1]< 100 nM> 1 µMPoor binding affinity, inefficient ternary complex formation, low cell permeability.[2]
Dmax The maximum percentage of protein degradation achieved.[1]> 80%< 50%Inefficient ubiquitination, unstable ternary complex, rapid protein synthesis, low E3 ligase expression.[2]

Table 2: Common Assays for PROTAC Troubleshooting

AssayPurposeTypical Output
Western Blot To quantify the amount of target protein remaining after PROTAC treatment.[4][9]Protein bands of varying intensity, used to calculate % degradation, DC50, and Dmax.[4]
CETSA To confirm target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[3]A shift in the protein melting curve in the presence of the PROTAC.
NanoBRET™ A live-cell proximity-based assay to measure ternary complex formation or target engagement in real-time.[8][10]A ratiometric light emission signal that increases as the target and E3 ligase are brought into proximity.[8]
Co-IP To confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase) within cells.[3][11]Western blot detection of the target protein and E3 ligase after pulling down one of the components.[3]
TR-FRET A proximity-based biochemical assay to measure ternary complex formation and stability.[12]A FRET signal that is proportional to the amount of ternary complex formed, often yielding a bell-shaped curve.[12]
Ubiquitination Assay To detect if the target protein is being poly-ubiquitinated in response to PROTAC treatment.[9][13]A high-molecular-weight smear on a Western blot when probing for ubiquitin after immunoprecipitating the target protein.[2]

Detailed Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method for quantifying changes in protein levels.[4]

  • Cell Culture and Treatment:

    • Plate cells at a consistent density to ensure they are in the exponential growth phase and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][3]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1][3]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations across all samples and prepare them with Laemmli buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).[3]

  • Data Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.[4]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[3]

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot this against PROTAC concentration to determine DC50 and Dmax.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[3]

  • Cell Treatment:

    • Treat cells with the PROTAC at its optimal degradation concentration (or a concentration where the ternary complex is expected to be maximal) and a vehicle control. A short treatment time (e.g., 1-4 hours) is often sufficient.[3]

    • Optional: Include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.[3]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[3]

    • Incubate the pre-cleared lysate with a primary antibody against the E3 ligase (e.g., anti-VHL) or the target protein overnight at 4°C with gentle rotation.[3]

  • Complex Capture & Washes:

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.[3]

    • Gently pellet the beads and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.[3]

  • Elution and Analysis:

    • Elute the bound proteins from the beads by resuspending in Laemmli buffer and boiling for 5-10 minutes.

    • Analyze the eluate by Western blot, probing separate blots for the target protein and the E3 ligase to confirm their co-precipitation.[3]

Protocol 3: In-Cell Ubiquitination Assay

This protocol determines if the target protein is ubiquitinated following PROTAC treatment.

  • Cell Treatment:

    • Treat cells with the PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).

    • Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.

  • Cell Lysis:

    • Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Boil the lysate immediately for 10 minutes to inactivate deubiquitinating enzymes (DUBs).

    • Dilute the lysate 10-fold with a non-denaturing buffer to reduce the SDS concentration for the IP step.

  • Immunoprecipitation of Target Protein:

    • Perform immunoprecipitation for the target protein as described in the Co-IP protocol (steps 3 & 4).

  • Western Blot Analysis:

    • Elute the captured protein and run it on an SDS-PAGE gel.

    • Transfer to a membrane and probe with a primary antibody that specifically recognizes ubiquitin or poly-ubiquitin chains (e.g., P4D1 or FK2 clones).[2]

    • A high-molecular-weight smear appearing above the expected band for the target protein indicates successful poly-ubiquitination.[2]

References

my PROTAC binds but does not degrade, what to do

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This technical support center provides troubleshooting guidance for researchers encountering issues with their Proteolysis Targeting Chimeras (PROTACs). The following question-and-answer format directly addresses common challenges in PROTAC development, particularly when a PROTAC binds to its target protein but fails to induce degradation.

My PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't see any degradation. What are the possible reasons?

When your PROTAC demonstrates binding to both the target protein of interest (POI) and the E3 ligase in separate experiments, but fails to induce degradation of the target protein in cellular assays, several factors could be at play. This is a common challenge in PROTAC development, and a systematic investigation is required to pinpoint the issue.

The primary reasons can be categorized into three main areas:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex, consisting of the POI, your PROTAC, and the E3 ligase, is the crucial first step for successful degradation.[1][][3] Even with good binary affinities, the formation of this tripartite complex can be inefficient due to a variety of factors.

  • Impaired Ubiquitination: Even if a ternary complex forms, the subsequent ubiquitination of the target protein might be inefficient. This can be due to the geometry of the ternary complex, the specific E3 ligase used, or the accessibility of lysine (B10760008) residues on the target protein.

  • Cellular and System-Level Issues: Factors related to the cellular environment, such as poor cell permeability of the PROTAC, the "hook effect" at high concentrations, or issues with the ubiquitin-proteasome system (UPS) itself, can prevent degradation.[4][5][6]

Below is a troubleshooting workflow to help you diagnose the problem:

Caption: A systematic workflow for troubleshooting PROTACs that bind but do not degrade their target.

FAQs

Q1: How does the linker length and composition affect ternary complex formation and degradation?

A1: The linker is a critical component of a PROTAC, and its length, rigidity, and chemical composition play a pivotal role in the formation of a stable and productive ternary complex.[7][][9]

  • Length: An optimal linker length is crucial to bridge the target protein and the E3 ligase effectively.[7][10] A linker that is too short may lead to steric clashes, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a flexible and entropically unfavorable complex.[]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[6] For example, linkers containing polyethylene (B3416737) glycol (PEG) units can improve solubility, while more rigid linkers, such as those with piperazine (B1678402) or piperidine (B6355638) moieties, can help to pre-organize the PROTAC for binding and reduce the entropic penalty of complex formation.[6][11]

  • Attachment Point: The point at which the linker is attached to the target-binding and E3-ligase-binding moieties can significantly impact the orientation of the proteins within the ternary complex, affecting its stability and the efficiency of ubiquitination.

Linker TypeAdvantagesDisadvantages
Alkyl Chains Flexible, synthetically accessible.Can be too flexible, leading to an entropic penalty.
PEG Linkers Improves solubility and permeability.Can increase molecular weight and flexibility.
Rigid Linkers Pre-organizes the PROTAC for binding, can improve cooperativity.May be more challenging to synthesize and optimize.

Q2: What is the "hook effect" and how can I mitigate it?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[4][5] This results in a bell-shaped dose-response curve.

The cause of the hook effect is the formation of non-productive binary complexes at high PROTAC concentrations.[5] Instead of forming the desired ternary complex (Target-PROTAC-E3 Ligase), the PROTAC molecules saturate either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that cannot lead to degradation.[5]

Hook_Effect cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration optimal_protac PROTAC optimal_ternary Productive Ternary Complex (POI-PROTAC-E3) optimal_protac->optimal_ternary optimal_poi Target Protein (POI) optimal_poi->optimal_ternary optimal_e3 E3 Ligase optimal_e3->optimal_ternary degradation degradation optimal_ternary->degradation Leads to Degradation high_protac1 PROTAC binary_poi Non-Productive Binary Complex (POI-PROTAC) high_protac1->binary_poi high_protac2 PROTAC binary_e3 Non-Productive Binary Complex (PROTAC-E3) high_protac2->binary_e3 high_poi Target Protein (POI) high_poi->binary_poi high_e3 E3 Ligase high_e3->binary_e3 no_degradation1 No Degradation binary_poi->no_degradation1 Inhibits Degradation no_degradation2 No Degradation binary_e3->no_degradation2 Inhibits Degradation

Caption: The "hook effect" is caused by the formation of non-productive binary complexes at high PROTAC concentrations.

To mitigate the hook effect:

  • Perform a wide dose-response curve: This will help you identify the optimal concentration range for your PROTAC and determine if the hook effect is present.

  • Use lower concentrations: Often, maximal degradation is achieved at nanomolar concentrations.

  • Enhance ternary complex cooperativity: Designing PROTACs that exhibit positive cooperativity (where the binding of one protein enhances the binding of the other) can help stabilize the ternary complex over the binary ones.[]

Q3: How do I choose the right E3 ligase for my target?

A3: The choice of E3 ligase is a critical decision in PROTAC design.[1][12] While over 600 E3 ligases are known, only a handful are commonly used in PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1] The two most frequently used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12]

E3 LigaseCommon LigandsAdvantagesDisadvantages
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideHigh natural abundance, well-characterized ligands.Can have "molecular glue" effects.
von Hippel-Lindau (VHL) Hypoxia-inducible factor (HIF) mimeticsWell-defined binding pocket, potent ligands available.Lower cellular abundance than CRBN.
Inhibitors of Apoptosis Proteins (IAPs) Bestatin, LCL161Can induce apoptosis in cancer cells.Ligands can have their own biological activity.
Mouse double minute 2 homolog (MDM2) Nutlin-3ap53-dependent mechanism can be advantageous in some cancers.Activity is often dependent on p53 status.

The optimal E3 ligase for a particular target is not always predictable and may need to be determined empirically.[13] Factors to consider include the cellular localization of the target and the E3 ligase, and the potential for productive ternary complex formation.

Experimental Protocols

1. Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.

a) Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • Methodology:

    • Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

    • Inject a solution containing the target protein and varying concentrations of the PROTAC over the chip surface.

    • Monitor the binding and dissociation of the complex in real-time to determine kinetic parameters (kon, koff) and affinity (KD).[]

b) Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Methodology:

    • Load the target protein into the sample cell.

    • Titrate in a solution containing the PROTAC and the E3 ligase.

    • Measure the heat changes upon each injection to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

c) NanoBRET™ Ternary Complex Formation Assay

  • Principle: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein interactions.

  • Methodology:

    • Express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor) in cells.

    • Add a fluorescent ligand that binds to the HaloTag®.

    • Treat the cells with your PROTAC.

    • If a ternary complex forms, the donor and acceptor will be brought into close proximity, resulting in a BRET signal.[3][5]

2. In-Cell Ubiquitination Assay

This assay determines if the target protein is being ubiquitinated in response to PROTAC treatment.

  • Methodology:

    • Treat cells with your PROTAC for a short period (e.g., 1-4 hours). To prevent degradation of the ubiquitinated protein, co-treat with a proteasome inhibitor like MG132.

    • Lyse the cells under denaturing conditions to preserve the ubiquitin chains.

    • Immunoprecipitate the target protein using a specific antibody.

    • Perform a Western blot on the immunoprecipitated sample using an antibody that recognizes ubiquitin. An increase in high-molecular-weight bands corresponding to poly-ubiquitinated target protein indicates successful ubiquitination.[14]

3. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the cell permeability and target engagement of your PROTAC in a cellular context.

  • Principle: The binding of a ligand to a protein can stabilize it against thermal denaturation.

  • Methodology:

    • Treat intact cells with your PROTAC.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it has entered the cells and is binding to the target protein.

References

Technical Support Center: Optimizing Coupling Reactions for (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving (S,R,S)-AHPC-PEG2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what is its primary application?

(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5]

Q2: What type of chemical reaction is used to couple (S,R,S)-AHPC-PEG2-NH2 to another molecule?

The primary amine (-NH2) group on the PEG linker allows for coupling to a molecule containing a carboxylic acid (-COOH) group. This reaction forms a stable amide bond.[6] To achieve this, the carboxylic acid must first be "activated" using a coupling reagent.[7]

Q3: What are the most common coupling reagents for this type of reaction?

A variety of coupling reagents can be used for amide bond formation.[6] These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.[8][9]

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and minimize side reactions.[7][10][11]

  • Uronium/Aminium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and fast reaction times, with reduced risk of racemization.[8][10]

  • Phosphonium Salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[8][9]

Q4: What are the critical parameters to control during the coupling reaction?

The success of the coupling reaction is highly dependent on several factors:

  • pH: This is a crucial parameter. The activation of the carboxylic acid with reagents like EDC is typically more efficient at a slightly acidic pH (4.5-6.0).[12][13] However, the subsequent coupling of the activated acid with the amine is favored at a slightly basic pH (7.0-8.5).[11][13][14]

  • Solvent: Anhydrous, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly recommended to ensure all reactants are dissolved and to minimize water-related side reactions like hydrolysis of the activated intermediate.[13][15]

  • Stoichiometry: The molar ratios of the carboxylic acid, (S,R,S)-AHPC-PEG2-NH2, coupling reagent, and any additives should be carefully optimized. An excess of the coupling reagent is often used.[13]

  • Temperature: Most coupling reactions proceed efficiently at room temperature.[15] In some cases, particularly with sensitive substrates, cooling the reaction to 0°C may be necessary to reduce side reactions.[16]

  • Reaction Time: The reaction should be monitored to determine the optimal duration. This can be done using techniques like LC-MS or TLC.[15]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of (S,R,S)-AHPC-PEG2-NH2 with a carboxylic acid-containing molecule.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation - Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate anhydrous conditions. - For EDC/NHS coupling, perform the activation step at a pH between 4.5 and 6.0.[12][13] - Consider using a more potent coupling reagent like HATU or PyBOP, especially for sterically hindered substrates.[9][13]
Hydrolysis of Activated Intermediate - Use anhydrous solvents (e.g., DMF, DMSO) and take precautions to exclude moisture from the reaction.[13] - The use of NHS or HOBt with EDC forms a more stable activated ester intermediate, which is less susceptible to hydrolysis.[13]
Incorrect pH for Coupling - After the initial activation of the carboxylic acid, adjust the pH of the reaction mixture to between 7.0 and 8.5 before adding the (S,R,S)-AHPC-PEG2-NH2 solution.[11][13] A non-nucleophilic base like diisopropylethylamine (DIPEA) can be used for this adjustment.[15]
Poor Solubility of Reactants - Ensure that both your carboxylic acid-containing molecule and (S,R,S)-AHPC-PEG2-NH2 are fully dissolved in the reaction solvent before starting the reaction. Sonication may aid in dissolution.
Presence of Multiple Side Products Side Reactions with Other Functional Groups - Protect any reactive functional groups on your molecule that could compete with the desired amine-acid coupling.
Epimerization (Racemization) - If your carboxylic acid contains a chiral center, epimerization can be a concern.[16] - Use coupling reagents known to suppress racemization, such as HATU, in combination with a hindered base like DIPEA or 2,4,6-collidine.[8] - Avoid prolonged activation times and excessive amounts of base.[16] Perform the reaction at a lower temperature (e.g., 0°C).[16]
Formation of N-acylurea Byproduct (with Carbodiimides) - This can occur if the activated O-acylisourea intermediate rearranges before reacting with the amine. Adding NHS or HOBt traps the activated species as a more stable ester, minimizing this side reaction.
Difficulty in Product Purification High Polarity and "Streaking" on Chromatography - PEGylated compounds are notoriously difficult to purify via standard silica (B1680970) gel chromatography.[17] - Consider using reverse-phase chromatography (RP-HPLC) for purification.[] - Alternative purification techniques include ion-exchange chromatography or size-exclusion chromatography.[][19]
Removal of Excess Reagents and Byproducts - For carbodiimide-mediated reactions, the urea (B33335) byproduct can sometimes be removed by filtration if it is insoluble (e.g., dicyclohexylurea from DCC).[8] - An aqueous workup can help remove water-soluble reagents and byproducts.[20]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Mediated Coupling

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Add the EDC/NHS solution to the carboxylic acid solution.

    • Stir the mixture at room temperature for 15-30 minutes. If precise pH control is desired, the activation can be performed in a buffered system or with careful addition of acid to maintain a pH of 4.5-6.0.[12][13]

  • Coupling Reaction:

    • Dissolve (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA to the (S,R,S)-AHPC-PEG2-NH2 solution to achieve a pH of approximately 8.0.

    • Add the (S,R,S)-AHPC-PEG2-NH2 solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once the reaction is complete, quench by adding a small amount of water.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate chromatographic method, such as preparative RP-HPLC.[]

Protocol 2: General Procedure for HATU Mediated Coupling
  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of the carboxylic acid and amine, add HATU (1.2 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once complete, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product using an appropriate chromatographic method, such as preparative RP-HPLC.[]

Data Summary Tables

Table 1: Common Coupling Reagents and Additives
Reagent/AdditiveClassKey Features
EDC CarbodiimideWater-soluble, easy to remove during workup.[11]
DCC CarbodiimideByproduct (DCU) is insoluble in many organic solvents, facilitating removal.[8]
NHS / sulfo-NHS AdditiveForms a more stable active ester with carbodiimides, reducing side reactions and improving efficiency.[11][13]
HOBt AdditiveSuppresses racemization and improves coupling efficiency.[10]
HATU Uronium/Aminium SaltHighly reactive, fast reaction times, low racemization.[8]
PyBOP Phosphonium SaltEffective for sterically hindered couplings.[8][9]
Table 2: Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
Solvent Anhydrous DMF, DMSOGood solubility for reactants, aprotic nature prevents interference.[13][15]
Activation pH (EDC/NHS) 4.5 - 6.0Optimal for the formation of the NHS-ester.[12][13]
Coupling pH 7.0 - 8.5Ensures the amine is deprotonated and nucleophilic for the coupling step.[11][13]
Temperature 0°C to Room TemperatureRoom temperature is usually sufficient; lower temperatures can minimize side reactions like racemization.[15][16]
Stoichiometry (vs. Acid) (S,R,S)-AHPC-PEG2-NH2: 1.0-1.2 eq Coupling Reagent: 1.1-1.5 eq Additive (if used): 1.1-1.2 eq Base (if used): 2.0-3.0 eqA slight excess of the amine and coupling reagents often drives the reaction to completion.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent activation Activate Carboxylic Acid (e.g., with EDC/NHS) prep_acid->activation prep_amine Dissolve (S,R,S)-AHPC-PEG2-NH2 in Anhydrous Solvent coupling Add Amine & Base; Stir at RT prep_amine->coupling prep_reagents Prepare Coupling Reagent Solution prep_reagents->activation activation->coupling monitoring Monitor Progress (LC-MS, TLC) coupling->monitoring workup Aqueous Workup monitoring->workup purification Purify Product (e.g., RP-HPLC) workup->purification

Caption: General experimental workflow for the coupling reaction.

troubleshooting_tree start Low Coupling Yield? cause1 Inefficient Activation? start->cause1 Yes cause2 Hydrolysis of Activated Ester? start->cause2 Yes cause3 Suboptimal Coupling pH? start->cause3 Yes cause4 Steric Hindrance? start->cause4 Yes solution1 Check Reagent Quality Optimize Activation pH (4.5-6) Use Stronger Reagent (HATU) cause1->solution1 solution2 Use Anhydrous Solvents Add NHS/HOBt to Stabilize cause2->solution2 solution3 Adjust pH to 7-8.5 with Non-nucleophilic Base cause3->solution3 solution4 Use More Potent Reagent Increase Reaction Time/Temp cause4->solution4

Caption: Decision tree for troubleshooting low coupling yield.

References

Technical Support Center: Optimizing PROTAC Performance Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker rigidity on the performance of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Far from being a passive spacer, the linker's length, chemical composition, and rigidity are crucial in determining the overall efficacy and pharmacological properties of the PROTAC.[3][4][5] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][6]

Q2: What are the common classes of flexible and rigid linkers used in PROTAC design?

A: Linkers are broadly categorized based on their structural flexibility.[]

  • Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][2] These are popular due to their synthetic accessibility and the ease with which their length and properties can be tuned.[1] PEG linkers, in particular, can improve the solubility of the PROTAC molecule.[2][8]

  • Rigid Linkers: To reduce the conformational flexibility of the PROTAC, more rigid structural motifs are incorporated.[3] Common examples include heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638), alkynes, triazoles, and aromatic rings such as phenyl groups.[1][][9][] These elements can help "pre-organize" the PROTAC into a conformation favorable for ternary complex formation.[3][]

Q3: How does linker rigidity impact the formation and stability of the ternary complex?

A: Linker rigidity has a profound effect on the thermodynamics and kinetics of ternary complex formation.

  • Flexible linkers provide a high degree of conformational freedom, which can be advantageous for allowing the PROTAC to adapt and find a productive binding orientation between the POI and E3 ligase.[6][] However, this flexibility can also introduce an entropic penalty upon binding, potentially leading to a less stable ternary complex.[3]

  • Rigid linkers restrict the number of available conformations.[] This can "pre-organize" the molecule into a bioactive state, reducing the entropic cost of binding and potentially leading to a more stable and longer-lived ternary complex.[3][11] However, an improperly designed rigid linker can introduce steric clashes that prevent complex formation altogether.[3][12]

Q4: How does linker rigidity affect PROTAC cell permeability and other drug-like properties?

A: The linker significantly influences a PROTAC's physicochemical properties, which are critical for its function in a cellular context.

  • Solubility: Incorporating polar groups, like the ether oxygens in flexible PEG linkers, can enhance aqueous solubility.[8][13] Rigid linkers like piperidine have also been used to improve the solubility of certain PROTACs.[12]

  • Permeability: Cell permeability is a major challenge for large PROTAC molecules. Flexible linkers can adopt folded conformations in solution, which may shield the PROTAC's polar surface area and improve its ability to cross the lipophilic cell membrane.[8][14] Conversely, the rigidity and composition of the linker must be carefully balanced to avoid high polar surface area or excessive rotatable bonds that hinder permeability.[1][13]

  • Metabolic Stability: Simple, flexible linkers like linear alkyl chains can be more susceptible to oxidative metabolism.[][13] More rigid structures, such as those containing triazole or cycloalkane moieties, can be more metabolically stable, which is a crucial consideration for in vivo applications.[2][]

Troubleshooting Guide

Issue 1: My PROTAC with a rigid linker shows low or no degradation activity.

  • Question: I synthesized a PROTAC with a rigid linker to enhance ternary complex stability, but I'm observing poor degradation (low Dmax) or it is inactive (high DC50). What are the potential linker-related causes and how can I troubleshoot this?

  • Answer:

    • Possible Cause 1: Steric Hindrance. The rigid linker may lock the PROTAC into a conformation that creates steric clashes between the POI and the E3 ligase, preventing the formation of a ternary complex.[][12]

      • Troubleshooting: Synthesize a new series of PROTACs with linkers of varying lengths to adjust the distance between the two proteins.[] Consider altering the attachment points of the linker on the warhead or E3 ligase ligand to provide a different exit vector.[12]

    • Possible Cause 2: Non-Productive Binding Geometry. A ternary complex may form, but the relative orientation of the POI and E3 ligase is not suitable for the transfer of ubiquitin to the target protein's lysine (B10760008) residues.[15]

      • Troubleshooting: Modify the linker's structure to alter the binding geometry. This can involve changing the linker type (e.g., from a phenyl-based linker to a piperazine-based one) or its length.[13] An in vitro ubiquitination assay can confirm if the formed complex is productive.[15]

    • Possible Cause 3: Poor Cell Permeability. The rigid linker may contribute to physicochemical properties (e.g., high polarity, low solubility) that prevent the PROTAC from reaching its intracellular target.[13]

      • Troubleshooting: Evaluate the PROTAC's permeability using an assay like PAMPA.[14] Modify the linker to balance hydrophilicity and lipophilicity. Confirm intracellular target engagement with a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.[13]

Issue 2: My PROTAC with a flexible linker is potent but shows a significant "hook effect".

  • Question: My dose-response curve for target degradation is bell-shaped, with efficacy decreasing at higher concentrations. How can the linker influence this "hook effect"?

  • Answer:

    • Possible Cause: Formation of Non-Productive Binary Complexes. The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[9][13] A highly flexible linker might not sufficiently promote the cooperative protein-protein interactions needed for a stable ternary complex, making it easier for binary complexes to dominate at high concentrations.[3]

      • Troubleshooting: The primary solution is to enhance the cooperativity of the ternary complex.[13] Systematically screen linkers with varying degrees of rigidity (e.g., incorporating a cyclic motif) or different lengths.[3][] A linker that better pre-organizes the ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[3] Use biophysical techniques like SPR to directly measure the cooperativity of your PROTACs.[13]

Issue 3: My PROTAC is metabolically unstable and has a poor pharmacokinetic profile.

  • Question: My flexible linker-based PROTAC works well in cells but performs poorly in vivo. What linker modifications can improve its stability?

  • Answer:

    • Possible Cause: Susceptibility to Oxidative Metabolism. Long, flexible alkyl or PEG chains are often sites of metabolic breakdown.[]

      • Troubleshooting: Introduce more metabolically robust moieties into the linker.[15] Replacing a flexible chain with a more rigid structure like a piperidine/piperazine ring, triazole, or other heterocycle can block sites of metabolism and improve stability.[2][] Additionally, optimizing the linker to form intramolecular hydrogen bonds can create a more compact structure that is less prone to metabolism.[15]

Data Presentation: Comparison of Linker Classes

The optimal linker is highly dependent on the specific POI and E3 ligase pair.[4] The following table summarizes the general characteristics and potential impact of different linker classes on PROTAC performance. Direct comparison of DC50/Dmax values across different systems can be misleading.[16]

Linker ClassRepresentative StructuresRigidityKey AdvantagesPotential DisadvantagesRepresentative Performance Range
Flexible Alkyl Chains, Polyethylene Glycol (PEG)[1]LowSynthetically accessible, tunable length, can improve solubility (PEG), may adopt folded conformations to aid permeability.[1][2][8]Can have high entropic penalty for binding, may be metabolically unstable, can contribute to "hook effect".[3][]DC50: 1-40 nM (BTK degrader)[16]
Rigid Piperazine, Piperidine, Alkynes, Triazoles, Phenyl Rings[][9]HighCan "pre-organize" PROTAC for binding, reduces entropic penalty, can lead to more stable ternary complexes, often more metabolically stable.[3][]Can cause steric hindrance, less conformational sampling, may lead to poor permeability if not designed carefully.[3][12]DC50: <10 nM (ERα degrader)[16]

Diagrams

PROTAC_Mechanism cluster_0 1. Binding cluster_1 2. Ubiquitination cluster_2 3. Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1/E2 Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: Impact of linker rigidity on ternary complex formation.

Experimental_Workflow Start Linker Design & PROTAC Synthesis Biophys Biophysical Characterization (e.g., SPR) Start->Biophys CellPerm Cell Permeability Assay (e.g., PAMPA) Start->CellPerm TargetEngage Cellular Target Engagement (e.g., CETSA, NanoBRET) Biophys->TargetEngage CellPerm->TargetEngage Degrade Protein Degradation Assay (Western Blot for DC50/Dmax) TargetEngage->Degrade Decision Optimal Degradation? Degrade->Decision InVivo In Vivo Studies Decision->InVivo Yes Redesign Redesign Linker Decision->Redesign No Redesign->Start

Caption: A typical workflow for PROTAC linker optimization.

Experimental Protocols

1. Western Blot for Protein Degradation (DC50/Dmax Determination)

  • Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC.

  • Methodology:

    • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

2. Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).[13][17]

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) of the PROTAC for that protein.

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding.

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner.

      • Inject these mixtures over the immobilized protein. The binding response will reflect the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams using appropriate binding models. Cooperativity (α) is calculated as the ratio of the KD for binary binding of the soluble partner to the apparent KD for its binding in the presence of the PROTAC. An α value > 1 indicates positive cooperativity.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that a PROTAC engages its target protein inside intact cells.[13]

  • Methodology:

    • Treatment: Treat cultured cells with the PROTAC or vehicle control for a specified duration.

    • Heating: Harvest the cells, resuspend them, and aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

    • Analysis: Analyze the soluble fraction by Western blot or another protein detection method.

    • Interpretation: A successful target engagement by the PROTAC will stabilize the POI, leading to a shift in its melting curve, meaning more of it remains soluble at higher temperatures compared to the vehicle control.

References

Technical Support Center: Troubleshooting Western Blot for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Western blot experiments focused on protein degradation. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My protein of interest is showing a very faint band or no signal at all. Could this be due to protein degradation?

A1: Yes, protein degradation is a common cause of weak or absent signals in a Western blot.[1] Proteases and phosphatases released during sample preparation can quickly break down your target protein.[2][3] To prevent this, it is crucial to work quickly, keep samples on ice or at 4°C at all times, and add protease and phosphatase inhibitors to your lysis buffer.[3][4][5][6] Also, ensure you are using fresh samples, as the age of a lysate can increase protein degradation.[2]

Q2: I am observing multiple bands in my Western blot. Does this indicate protein degradation?

A2: Multiple bands can indeed be a sign of protein degradation, where the antibody detects both the full-length protein and its smaller breakdown products.[7][8] These degradation products will typically appear as bands of lower molecular weight than the intact protein. However, multiple bands can also arise from other factors such as post-translational modifications (e.g., phosphorylation, glycosylation, ubiquitination), protein isoforms, or non-specific antibody binding.[2][7]

Q3: My bands appear smeared, particularly at lower molecular weights. What could be the cause?

A3: Smeared bands are often an indication of extensive protein degradation.[1][2] This can happen if samples are not handled properly, for instance, if they are not kept consistently cold or if protease inhibitors are omitted.[3][5] Overloading the gel with too much protein can also sometimes lead to smearing.[9]

Q4: How can I be sure that the extra bands I'm seeing are due to degradation and not something else?

A4: To confirm protein degradation, you can perform a control experiment where you compare a freshly prepared lysate with one that has been intentionally incubated at a warmer temperature (e.g., 37°C) for a period without protease inhibitors.[2] An increase in the intensity of lower molecular weight bands in the incubated sample would strongly suggest degradation. Additionally, ensuring you have added a potent protease inhibitor cocktail to your experimental samples is a key step in preventing degradation and can help you determine if degradation is the issue.[7][10]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when analyzing protein degradation by Western blot.

ProblemPossible CauseRecommended Solution
Weak or No Signal Protein Degradation: The target protein has been broken down by proteases.[1]- Work quickly and keep samples on ice at all times.[3][5] - Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer.[2][6][10] - Use fresh samples and avoid repeated freeze-thaw cycles.[2][7]
Low Protein Expression: The target protein is not abundant in your sample.[2]- Increase the amount of protein loaded onto the gel (typically 20-30 µg for cell lysates, but may need up to 100 µg for tissues).[2] - Use a positive control cell line or tissue known to express the protein.[2]
Multiple Bands Proteolytic Cleavage: The protein is being cleaved into smaller fragments.[7][8]- Ensure adequate protease inhibitors are used during sample preparation.[7][10] - Handle samples gently to minimize mechanical shearing which can release proteases.
Post-Translational Modifications (PTMs): Modifications like ubiquitination can lead to higher molecular weight bands.[2][7]- Consult literature to see if your protein is known to be modified. Databases like PhosphoSitePlus® can be helpful.[2] - For ubiquitination, a ladder of bands at higher molecular weights is expected.[11]
Non-specific Antibody Binding: The antibody is recognizing other proteins in the lysate.[7]- Optimize the primary antibody concentration. - Increase the stringency of the washing steps.[12] - Use a blocking buffer that is compatible with your antibody.[3]
Smeared Bands Extensive Protein Degradation: Widespread breakdown of proteins in the sample.[1][2]- Immediately add lysis buffer with fresh protease inhibitors to your cells or tissue. - Ensure complete lysis and homogenization on ice.[6]
Sample Overloading: Too much protein in the lane can cause poor separation.[9]- Determine the protein concentration of your lysates accurately and load a consistent, optimal amount.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates with Protease and Phosphatase Inhibitors

This protocol is designed to minimize protein degradation during sample preparation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)[10]

  • Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)[10]

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place cell culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the dish. (e.g., 10 µL of 100X inhibitor cocktail per 1 mL of lysis buffer).[13]

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Add SDS-PAGE sample loading buffer to the protein extract and boil at 95-100°C for 5 minutes (or 70°C for 10 minutes for membrane proteins to prevent aggregation).

  • Store the samples at -80°C for long-term use or proceed with Western blotting.

Protocol 2: Western Blot Analysis of Caspase Cleavage (Apoptosis)

Detection of cleaved caspases is a hallmark of apoptosis.[14] This protocol outlines the steps to detect the active, cleaved forms of caspases.

Materials:

  • Prepared cell lysates (as per Protocol 1)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the cleaved form of a caspase (e.g., cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)[15]

Procedure:

  • Load equal amounts of protein (20-30 µg) from your control and treated samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the cleaved caspase overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicates apoptosis.[16]

Protocol 3: Western Blot Analysis of LC3-I to LC3-II Conversion (Autophagy)

The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is a key indicator of autophagy.[17][18]

Materials:

  • Prepared cell lysates (as per Protocol 1)

  • SDS-PAGE gels (a higher percentage gel, e.g., 15%, may be needed to resolve LC3-I and LC3-II)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody

Procedure:

  • Load equal amounts of protein from your control and treated samples onto a high-percentage SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • An increase in the LC3-II band relative to the loading control is indicative of an increase in autophagosome formation.[17] To measure autophagic flux, it is recommended to treat cells with a lysosomal inhibitor (e.g., chloroquine) to block the degradation of LC3-II.

  • Re-probe with a loading control antibody for normalization.

Visual Guides

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway TargetProtein Target Protein E3 E3 Ub Ligase TargetProtein->E3 Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUbChain Polyubiquitinated Target Protein E3->PolyUbChain K48-linked polyubiquitination Proteasome 26S Proteasome PolyUbChain->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides RecycledUb Recycled Ub Proteasome->RecycledUb

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Troubleshooting Protein Degradation

Troubleshooting_Workflow Start Start: Western Blot Shows Unexpected Bands CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep ProteaseInhibitors Were protease/phosphatase inhibitors used? CheckSamplePrep->ProteaseInhibitors AddInhibitors Add Inhibitor Cocktail to Lysis Buffer ProteaseInhibitors->AddInhibitors No KeepCold Were samples kept consistently on ice/4°C? ProteaseInhibitors->KeepCold Yes AddInhibitors->KeepCold ImproveHandling Improve Cold Chain Handling KeepCold->ImproveHandling No CheckLoading Review Protein Quantification & Loading KeepCold->CheckLoading Yes ImproveHandling->CheckLoading RunControls Run Positive/Negative Controls CheckLoading->RunControls AnalyzeResults Re-run Western Blot & Analyze Results RunControls->AnalyzeResults ProblemSolved Problem Resolved AnalyzeResults->ProblemSolved Clear Bands FurtherTroubleshooting Further Troubleshooting (e.g., antibody specificity) AnalyzeResults->FurtherTroubleshooting Persistent Issues

Caption: A logical workflow for troubleshooting protein degradation in Western blots.

Logical Relationship: Causes of Multiple Bands

Multiple_Bands_Causes MultipleBands Observation: Multiple Bands ProteinDegradation Protein Degradation MultipleBands->ProteinDegradation PTMs Post-Translational Modifications (PTMs) MultipleBands->PTMs Isoforms Protein Isoforms/ Splice Variants MultipleBands->Isoforms NonSpecificBinding Non-Specific Antibody Binding MultipleBands->NonSpecificBinding LowerMW Bands at Lower MW ProteinDegradation->LowerMW HigherMW Bands at Higher MW (e.g., Ubiquitination) PTMs->HigherMW VariableMW Bands at Different MWs Isoforms->VariableMW RandomBands Bands at Random MWs NonSpecificBinding->RandomBands

Caption: Potential causes for the observation of multiple bands in a Western blot.

References

Technical Support Center: Confirming VHL Engagement in a PROTAC System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the engagement of the von Hippelin-Lindau (VHL) E3 ubiquitin ligase in a Proteolysis Targeting Chimera (PROTAC) system.

Frequently Asked Questions (FAQs)

Q1: What is the role of VHL in a PROTAC system?

A1: In a PROTAC system, the VHL protein is a component of an E3 ubiquitin ligase complex.[1][2] A VHL-based PROTAC is a heterobifunctional molecule with one end that binds to the target protein of interest (POI) and the other end that binds to VHL.[3] This binding brings the POI and the VHL E3 ligase complex into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

Q2: What are the initial steps to confirm my VHL-based PROTAC is working?

A2: The primary confirmation of a functional VHL-based PROTAC is the selective degradation of your target protein. This is typically first assessed by Western Blotting to observe a decrease in the POI levels in cells treated with the PROTAC. Further quantitative analysis can be performed using techniques like quantitative mass spectrometry-based proteomics.

Q3: What are the critical control experiments to include when validating a VHL-based PROTAC?

A3: To ensure the observed degradation is specific and VHL-dependent, the following controls are essential:

  • Inactive Control PROTAC: A stereoisomer of the PROTAC that cannot bind to VHL is a crucial control.[4] This helps differentiate between degradation-dependent effects and other pharmacological effects of the molecule.[4]

  • Warhead-Only Control: Using the molecule that only binds to the target protein helps identify off-target effects stemming from the warhead itself.[4]

  • Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should "rescue" the degradation of the target protein, confirming the involvement of the proteasome.

  • VHL Knockdown/Knockout Cells: Demonstrating that the PROTAC is ineffective in cells lacking VHL expression confirms its dependency on this specific E3 ligase.

Q4: What are the common reasons for a lack of target protein degradation with my VHL-based PROTAC?

A4: Several factors can lead to a lack of degradation:

  • Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[1][5]

  • Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and VHL individually but fail to bring them together in a stable and productive ternary complex.[1][5]

  • Low VHL Expression: The chosen cell line may not express sufficient levels of VHL.[1]

  • Rapid PROTAC Metabolism: The PROTAC molecule may be quickly metabolized and cleared by the cells.[1]

  • The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex, which can inhibit degradation.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to confirm VHL engagement.

Problem 1: No or weak degradation of the target protein is observed.
Possible Cause Troubleshooting Steps
Poor Cell Permeability Assess the physicochemical properties of the PROTAC. Perform a cell permeability assay.[1] Consider optimizing the linker to improve cellular uptake.[5]
Inefficient Ternary Complex Formation Perform a ternary complex formation assay such as Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or a NanoBRET™ Ternary Complex Assay to confirm the interaction between the POI, PROTAC, and VHL.[1][6]
Low VHL Expression in Cell Line Check the expression level of VHL in your chosen cell line using Western Blot or qPCR.[1] If VHL expression is low, consider using a different cell line.
Suboptimal PROTAC Concentration (Hook Effect) Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[4][5]
Rapid PROTAC Metabolism Evaluate the metabolic stability of your PROTAC in vitro.[1]
Problem 2: Significant off-target protein degradation is observed.
Possible Cause Troubleshooting Steps
Lack of Selectivity of the Warhead Test the warhead compound alone to assess its binding profile.[1] Use quantitative proteomics to identify which other proteins are being degraded.
Off-Target E3 Ligase Recruitment Use a control PROTAC with a modification that abolishes VHL binding to determine if the degradation is VHL-dependent.[1]
High PROTAC Concentration Perform a dose-response experiment to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.[4]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to assess the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cultured cells

  • PROTAC compound and controls (e.g., inactive PROTAC, warhead-only)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of your PROTAC and controls for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol helps to verify the PROTAC-induced interaction between the target protein and VHL in a cellular context.

Materials:

  • Cultured cells

  • PROTAC compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

  • Primary antibodies for Western Blotting (anti-VHL and anti-target protein)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluates by Western blotting using antibodies against both the target protein and VHL.

Interpretation: The presence of both the target protein and VHL in the immunoprecipitate of one of the components (when the other is pulled down) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.[1]

Protocol 3: NanoBRET™ Target Engagement and Ternary Complex Assays

NanoBRET™ assays are proximity-based methods to measure target engagement and ternary complex formation in live cells.[6][7]

VHL Target Engagement Assay: This assay assesses the ability of the PROTAC to bind to VHL within the cell.[7]

  • Principle: A NanoLuc® luciferase is fused to VHL (donor), and a fluorescent tracer that binds to VHL is used as the acceptor.[7] The PROTAC competes with the tracer for binding to VHL, leading to a decrease in the BRET signal.

  • Procedure Overview:

    • Transfect cells with a VHL-NanoLuc® fusion vector.[7]

    • Add the NanoBRET™ tracer and varying concentrations of the PROTAC.

    • Add the Nano-Glo® substrate and measure the donor and acceptor luminescence.

  • Interpretation: A dose-dependent decrease in the BRET signal indicates that the PROTAC is engaging with VHL in the cell. Comparing results from live and permeabilized cells can provide an indication of cell permeability.[8][9]

Ternary Complex Formation Assay: This assay directly measures the PROTAC-induced formation of the ternary complex.[6]

  • Principle: The target protein is tagged with a NanoLuc® luciferase (donor), and VHL is expressed as a HaloTag® fusion protein labeled with a fluorescent ligand (acceptor).[8] PROTAC-induced proximity of the target and VHL results in an increased BRET signal.[6][8]

  • Procedure Overview:

    • Co-express the NanoLuc®-tagged target protein and the HaloTag®-VHL fusion protein.

    • Label the HaloTag®-VHL with the fluorescent ligand.

    • Treat cells with the PROTAC.

    • Add the Nano-Glo® substrate and measure the BRET signal.

  • Interpretation: A dose-dependent increase in the BRET signal confirms the formation of the ternary complex in live cells.[6]

Quantitative Data Summary

Effective presentation of quantitative data is crucial for interpreting PROTAC performance.

Table 1: Example Quantitative Proteomics Data for a VHL-based PROTAC

This table illustrates how to present findings from a quantitative proteomics experiment to compare on-target and off-target degradation.

ProteinFunctionFold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
Target Protein X Signal Transduction -4.5 <0.001 On-Target
Protein ACell Cycle-1.20.06Off-Target
Protein BMetabolism-3.8<0.01Off-Target
Protein CTranscription-1.10.12Off-Target
Data is illustrative and based on typical outcomes from proteomics experiments.[4]
Table 2: Biophysical Characterization of Ternary Complex Formation

This table summarizes key parameters obtained from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the ternary complex.

InteractionBinding Affinity (KD)Cooperativity (α)
PROTAC <-> Target Protein10 nMN/A
PROTAC <-> VHL50 nMN/A
Target Protein <-> VHL (in presence of PROTAC)5 nM10
Cooperativity (α) is calculated as the ratio of the binary binding affinity to the ternary complex binding affinity. A value greater than 1 indicates positive cooperativity, which is favorable for PROTAC efficacy.[10]

Visualizations

VHL_PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VHL-based PROTAC leading to target protein degradation.

Caption: A logical workflow for troubleshooting the lack of PROTAC-mediated degradation.

Experimental_Workflow Start Start: Validate PROTAC Degradation_Assay 1. Assess Protein Degradation (Western Blot) Start->Degradation_Assay Degradation_Observed Degradation Observed? Degradation_Assay->Degradation_Observed Troubleshoot Troubleshoot (See Workflow) Degradation_Observed->Troubleshoot No VHL_Dependence 2. Confirm VHL Dependence (Inactive controls, VHL KO cells) Degradation_Observed->VHL_Dependence Yes VHL_Dependent VHL Dependent? VHL_Dependence->VHL_Dependent VHL_Dependent->Troubleshoot No Ternary_Complex_Assay 3. Confirm Ternary Complex Formation (Co-IP, NanoBRET) VHL_Dependent->Ternary_Complex_Assay Yes Complex_Confirmed Complex Confirmed? Ternary_Complex_Assay->Complex_Confirmed Complex_Confirmed->Troubleshoot No Off_Target_Analysis 4. Assess Off-Target Effects (Proteomics) Complex_Confirmed->Off_Target_Analysis Yes End End: VHL Engagement Confirmed Off_Target_Analysis->End

Caption: Experimental workflow for confirming VHL engagement in a PROTAC system.

References

PROTAC Validation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments for PROTAC validation.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC experiments in a question-and-answer format.

Question 1: My PROTAC does not induce degradation of the target protein. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can lead to a lack of target protein degradation. A systematic approach is necessary to pinpoint the issue.

Troubleshooting Workflow for Lack of PROTAC Activity:

G start No Target Degradation Observed permeability 1. Assess Cell Permeability start->permeability engagement 2. Confirm Target and E3 Ligase Engagement permeability->engagement ternary_complex 3. Verify Ternary Complex Formation engagement->ternary_complex ubiquitination 4. Check for Target Ubiquitination ternary_complex->ubiquitination proteasome 5. Ensure Proteasome Function ubiquitination->proteasome cell_health 6. Evaluate Cell Health and Culture Conditions proteasome->cell_health compound_stability 7. Assess Compound Stability cell_health->compound_stability conclusion Identify Point of Failure and Optimize compound_stability->conclusion

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

Possible Causes and Solutions:

Potential Issue Troubleshooting Steps
Poor Cell Permeability PROTACs are often large molecules that may not efficiently cross the cell membrane.[1][2] Modify the linker to improve physicochemical properties or employ prodrug strategies.[1]
Lack of Target or E3 Ligase Engagement Confirm that the PROTAC can bind to both the target protein and the E3 ligase within the cellular environment using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[1][3][4]
Inefficient Ternary Complex Formation The formation of a stable ternary complex (Target-PROTAC-E3 ligase) is crucial for degradation.[5] Use biophysical assays such as TR-FRET, SPR, or ITC to measure ternary complex formation and stability.[1][][7]
No Target Ubiquitination Even with ternary complex formation, ubiquitination may not occur. Perform a target ubiquitination assay by immunoprecipitating the target protein and probing with an anti-ubiquitin antibody via Western blot.[1][8]
Impaired Proteasome Activity The proteasome might be inhibited or dysfunctional in your cell line. Co-treat with a known proteasome inhibitor (e.g., MG132, bortezomib) as a control; this should block degradation by your PROTAC.[9][10][11]
Suboptimal Cell Culture Conditions Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system. Standardize cell culture conditions and use cells within a consistent passage number range.[1]
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium. Evaluate the stability of your compound over the experimental time course.[1][]

Question 2: I observe a bell-shaped dose-response curve (the "hook effect") where degradation decreases at high PROTAC concentrations. How do I manage and interpret this?

Answer:

The "hook effect" is a common phenomenon in PROTAC experiments.[1][13] It occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[1][13]

Managing the Hook Effect:

G cluster_0 Productive Ternary Complex cluster_1 Unproductive Binary Complexes a Target b PROTAC a->b c E3 Ligase b->c d Target e PROTAC d->e f E3 Ligase g PROTAC f->g

Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.

  • Dose-Response Curve: Always perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to fully characterize the degradation profile and identify the optimal concentration range.[1][13]

  • Focus on the Left Side of the Curve: The potency of the PROTAC (DC50 value) should be determined from the descending part of the bell-shaped curve.

  • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[1]

Experimental Protocol: Western Blot for Dose-Response Analysis

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-tubulin).

  • Quantification: Quantify band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for a PROTAC experiment?

A1: Appropriate negative controls are crucial to validate that the observed degradation is due to the specific mechanism of action of the PROTAC.[2][14]

Control Purpose Expected Outcome
Inactive Epimer/Diastereomer A stereoisomer of the PROTAC that does not bind to the E3 ligase but retains binding to the target protein.[15][16]No degradation of the target protein.
Warhead Alone The molecule that binds to the target protein but lacks the E3 ligase ligand.Distinguishes between target degradation and target inhibition. No degradation should be observed.[14]
E3 Ligase Ligand Alone The molecule that binds to the E3 ligase but lacks the target protein warhead.Assesses effects of E3 ligase engagement independent of target degradation. No target degradation should occur.[14]
CRISPR/Cas9 Knockout of E3 Ligase Ablation of the specific E3 ligase recruited by the PROTAC.[17][18]The PROTAC should fail to degrade the target protein in the knockout cells.[17]
Proteasome Inhibitor Co-treatment Blocks the final step of the degradation pathway.Degradation of the target protein by the PROTAC should be rescued.[9][10]

Q2: How can I confirm that my PROTAC is working through the ubiquitin-proteasome system?

A2: Two key experiments can confirm this:

  • Proteasome Inhibition: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC-mediated degradation is prevented, it indicates dependence on the proteasome.[10]

  • Ubiquitination Assay: This assay directly measures the ubiquitination of the target protein.

Experimental Protocol: Target Ubiquitination Assay

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).[1]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[1]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein, which will appear as a high molecular weight smear.[1][8]

Q3: How do I investigate potential off-target effects of my PROTAC?

A3: A multi-faceted approach is recommended to identify and validate off-target effects.[19]

Workflow for Off-Target Investigation:

G start Investigate Off-Target Effects proteomics 1. Global Proteomics (MS-based) start->proteomics transcriptomics 2. Transcriptomics (RNA-seq) proteomics->transcriptomics validation 3. Orthogonal Validation (e.g., Western Blot) transcriptomics->validation engagement 4. Target Engagement Assays (e.g., CETSA) validation->engagement conclusion Confirm and Characterize Off-Targets engagement->conclusion

Caption: A workflow for identifying and validating PROTAC off-target effects.

  • Global Proteomics: Use mass spectrometry-based proteomics to obtain an unbiased comparison of protein abundance in cells treated with the PROTAC versus control-treated cells.[2][19] Shorter treatment times (<6 hours) are recommended to identify direct targets.[2]

  • Transcriptomics: Perform RNA-sequencing to ensure that changes in protein levels are due to degradation and not transcriptional regulation.[2][19]

  • Orthogonal Validation: Validate potential off-targets identified through proteomics using methods like Western blotting.[19]

  • Target Engagement Assays: Confirm that the PROTAC directly binds to the identified off-target protein using techniques like CETSA.[3][4][19]

Q4: What are the key biophysical assays for characterizing the PROTAC ternary complex?

A4: Several biophysical techniques can provide quantitative data on the formation and stability of the ternary complex.[][7]

Assay Principle Information Provided
Surface Plasmon Resonance (SPR) Monitors real-time binding events on a sensor surface.[][7]Binding affinity (Kd), kinetics (Kon, Koff), and cooperativity.[7][20]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[][7]Binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[7]Binding affinity and kinetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on the target and E3 ligase.[20]Relative population of the ternary complex.[20]
NanoBRET™ A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) in live cells.[5][21]Ternary complex formation in a cellular context.[5]

References

Validation & Comparative

A Comparative Guide to VHL Ligands: (S,R,S)-AHPC-PEG2-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,R,S)-AHPC-PEG2-NH2 with other prominent von Hippel-Lindau (VHL) E3 ligase ligands utilized in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of their targeted protein degradation studies.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest.[1] These molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design.[1] The affinity of the E3 ligase ligand for VHL is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency of target protein degradation.

(S,R,S)-AHPC-PEG2-NH2 is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC, which is the core binding motif of the widely used VHL ligand VH032. The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine (NH2) provides a convenient attachment point for conjugation to a ligand for a target protein, facilitating the synthesis of PROTACs.[2][3]

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand to the VHL protein is a key determinant of its effectiveness in a PROTAC construct. A higher binding affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein. The following table summarizes the binding affinities of several key VHL ligands.

LigandChemical StructureBinding Affinity (Kd) to VHLMeasurement Method
(S,R,S)-AHPC Not explicitly found, but is the core of VH032.
VH032 185 nM[4]Not Specified
VH101 44 nM[4]Not Specified
VH298 90 nM[1]Not Specified

Experimental Protocols

Accurate and reproducible methods are essential for confirming the interaction between a VHL ligand and the VHL protein. This section provides detailed protocols for commonly used in vitro assays to measure this binding interaction.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (IC50 or Kd) of a test compound for VHL by measuring the displacement of a fluorescently labeled VHL ligand (tracer).

Materials:

  • Purified recombinant VHL protein complex (VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled version of a known VHL binder)

  • Test compound ((S,R,S)-AHPC-PEG2-NH2 or other VHL ligands)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • VHL and Tracer Addition: Add a pre-mixed solution of the VHL protein complex and the fluorescently labeled VHL ligand to each well. The concentrations of VHL and the tracer should be optimized beforehand to ensure a stable and significant polarization signal.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound. The data is then fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction between a VHL ligand and the VHL protein, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Purified recombinant VHL protein complex

  • Test compound ((S,R,S)-AHPC-PEG2-NH2 or other VHL ligands)

  • ITC instrument

  • Dialysis buffer (the same buffer used for protein purification and compound dissolution)

Protocol:

  • Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the same dialysis buffer. Ensure the buffer composition is identical for both the protein and the ligand to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the sample cell and the injection syringe of the ITC instrument. Set the desired experimental temperature (e.g., 25°C).

  • Loading the Instrument: Load the VHL protein solution into the sample cell (typically at a concentration of 10-50 µM). Load the test compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein-containing sample cell. The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. These peaks are integrated to determine the heat change per injection. The resulting data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the VHL signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for comparing VHL ligands.

Caption: VHL Signaling Pathway in Normoxia and Hypoxia.

PROTAC_Mechanism POI Target Protein (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex PROTAC PROTAC Molecule VHL_ligand VHL Ligand ((S,R,S)-AHPC-PEG2-NH2) PROTAC->VHL_ligand POI_ligand POI Ligand PROTAC->POI_ligand PROTAC->Ternary_complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_complex Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI + Ub Recycling PROTAC and VHL Recycling Ternary_complex->Recycling Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General Mechanism of Action for a VHL-based PROTAC.

Experimental_Workflow cluster_Ligand_Selection Ligand Selection cluster_Assay Binding Affinity Assays cluster_Data_Analysis Data Analysis cluster_Comparison Comparative Analysis L1 (S,R,S)-AHPC-PEG2-NH2 FP Fluorescence Polarization L1->FP ITC Isothermal Titration Calorimetry L1->ITC L2 Other VHL Ligand 1 L2->FP L2->ITC L3 Other VHL Ligand 2 L3->FP L3->ITC IC50 Determine IC50 FP->IC50 Kd Determine Kd, ΔH, ΔS, n ITC->Kd Compare Compare Binding Affinities and Thermodynamics IC50->Compare Kd->Compare

Caption: Experimental Workflow for Comparing VHL Ligands.

Conclusion

The selection of an appropriate VHL ligand is a critical step in the development of effective and potent PROTACs. (S,R,S)-AHPC-PEG2-NH2, derived from the well-validated (S,R,S)-AHPC core, offers a versatile platform for PROTAC synthesis with an expected high binding affinity to VHL. This guide has provided a comparative overview of its performance against other common VHL ligands, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of the underlying biological and experimental processes. Researchers are encouraged to utilize the provided methodologies to rigorously evaluate and select the optimal VHL ligand for their specific targeted protein degradation applications.

References

A Comparative Guide: (S,R,S)-AHPC-PEG2-NH2 vs. Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison between PROTACs synthesized using the versatile (S,R,S)-AHPC-PEG2-NH2 building block and those employing traditional alkyl linkers.

Introduction to Linker Strategies in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. The linker's role is far from passive; its length, composition, and flexibility are crucial for optimal PROTAC function.[1] Two prevalent linker strategies involve the use of polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains.

(S,R,S)-AHPC-PEG2-NH2 is a readily available synthetic building block that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, pre-conjugated to a two-unit PEG linker with a terminal amine group.[2][3] This allows for a modular and efficient approach to PROTAC synthesis. The resulting PROTAC possesses a hydrophilic PEG-based linker.

Alkyl linkers , in contrast, are composed of saturated hydrocarbon chains.[4] They are a more traditional and synthetically straightforward choice, imparting a more hydrophobic character to the PROTAC molecule.[]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cellular permeability and in vivo pharmacokinetic properties are also critical for therapeutic success.

Table 1: In Vitro Performance of VHL-based PROTACs with PEG vs. Alkyl Linkers

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Key ObservationsReference
PEG-based BRD415-55>85LowerPotent degradation; hydrophilicity can reduce passive permeability.[3]
Alkyl-based BRD41-40>85HigherPotent degradation; increased lipophilicity often improves cell permeability.[6]
PEG-based TBK13-29276-96Not ReportedPotency is highly dependent on linker length.[6]
Alkyl-based CRBNConcentration-dependent degradationNot ReportedNot ReportedEffective degradation observed.[6]

Note: The data presented are from different studies and target proteins and are intended to illustrate general trends. Direct comparison requires testing in the same experimental system.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyPROTACs with PEG-based LinkersPROTACs with Alkyl LinkersReference
Aqueous Solubility Generally higherGenerally lower[7][8]
Cell Permeability Can be lower due to increased polarityGenerally higher due to increased lipophilicity[4]
Metabolic Stability Can be susceptible to oxidative metabolismGenerally more stable[4]
Oral Bioavailability Variable, can be challengingCan be improved with optimization[4]

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The choice of linker can influence the efficiency of this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI E3 E3 Ubiquitin Ligase E3->Ternary_Complex E3->PolyUb_POI Ternary_Complex->E3 Ub Transfer Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC-mediated protein degradation pathway.

The selection of a linker strategy impacts the synthetic workflow for PROTAC generation. The use of (S,R,S)-AHPC-PEG2-NH2 offers a streamlined approach.

Synthetic_Workflow cluster_AHPC_PEG (S,R,S)-AHPC-PEG2-NH2 Approach cluster_Alkyl Alkyl Linker Approach AHPC_PEG_NH2 (S,R,S)-AHPC-PEG2-NH2 Coupling1 Amide Coupling AHPC_PEG_NH2->Coupling1 Warhead_COOH Warhead-COOH Warhead_COOH->Coupling1 PROTAC1 Final PROTAC Coupling1->PROTAC1 AHPC (S,R,S)-AHPC Coupling2 Stepwise Coupling AHPC->Coupling2 Alkyl_linker Bifunctional Alkyl Linker Alkyl_linker->Coupling2 Warhead Warhead Warhead->Coupling2 PROTAC2 Final PROTAC Coupling2->PROTAC2

Caption: Synthetic workflows for PROTAC generation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive cell permeability.

1. Plate Preparation:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The filter plate is placed on top of an acceptor plate containing buffer.

2. Compound Addition:

  • The PROTAC is added to the donor wells of the filter plate.

3. Incubation:

  • The plate assembly is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion of the compound across the artificial membrane.

4. Quantification:

  • The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Conclusion

The choice between a PROTAC derived from (S,R,S)-AHPC-PEG2-NH2 and one with an alkyl linker is a critical decision in the drug discovery process.

  • (S,R,S)-AHPC-PEG2-NH2 offers a streamlined synthetic route and the resulting PEG linker can enhance aqueous solubility.[2][7] This is advantageous for formulation and may be beneficial for certain targets. However, the increased hydrophilicity might compromise passive cell permeability.[4]

  • Alkyl linkers provide a more hydrophobic and often more metabolically stable connection.[4] This can lead to improved cell permeability and potentially better oral bioavailability. However, the lower solubility can present formulation challenges.[8]

Ultimately, the optimal linker is target- and system-dependent.[6][11] A thorough evaluation of PROTACs with different linker types, assessing not only degradation potency but also physicochemical and pharmacokinetic properties, is essential for the development of successful protein degraders. The modularity offered by building blocks like (S,R,S)-AHPC-PEG2-NH2 facilitates the rapid generation of diverse PROTACs for such optimization studies.

References

The Goldilocks Principle in Action: How PEG Linker Length Dictates PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on optimizing Proteolysis Targeting Chimera (PROTAC) design, supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker connecting the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of this PEG linker is not merely a spacer; it is a crucial determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][3]

This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC potency, supported by quantitative data from various studies. It also offers detailed experimental protocols for key assays and visual diagrams to elucidate the underlying mechanisms and workflows.

The Critical Role of the Linker: More Than Just a Bridge

The linker's length dictates the spatial arrangement of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[4] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][4] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] Therefore, identifying the optimal "Goldilocks" linker length is paramount for achieving maximal degradation potency (Dmax) at the lowest possible concentration (DC50).

Comparative Efficacy: A Tale of Different Targets

The optimal PEG linker length is not a one-size-fits-all parameter and is highly dependent on the specific target protein and the E3 ligase being recruited.[5] The following data, compiled from multiple studies, illustrates this principle across different protein targets.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTACs composed of a JQ1 ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTAC (Linker)DC50 (nM)Dmax (%)Cell Line
PEG35585MV4-11
PEG42095MV4-11
PEG5 15 >98 MV4-11
PEG63092MV4-11

Data synthesized from a comparative study on BRD4-targeting PROTACs.[5] As the data indicates, a PEG5 linker provided the optimal degradation potency for BRD4 in this context.[5]

Table 2: Influence of Linker Length on ERα, TBK1, and CDK9 Degradation
Target ProteinLinker CharacteristicsObservation
Estrogen Receptor α (ERα)A 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities.[3][6][7]Demonstrates that binding affinity alone does not predict degradation efficacy.
TANK-binding kinase 1 (TBK1)Linkers shorter than 12 atoms were inactive. A 21-atom linker showed the highest potency.[8]Highlights a minimum linker length requirement for productive ternary complex formation.[8]
Cyclin-dependent kinase 9 (CDK9)Studies have shown a clear dependency on linker length for optimal degradation.[9]Underscores the target-specific nature of linker optimization.

These examples unequivocally demonstrate that systematic optimization of the PEG linker length is a critical step in the development of potent and selective PROTACs.[9]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (e.g., ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[5] The following is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][10]

Western Blotting for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[5]

    • Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Incubate the lysates on ice for 30 minutes, with intermittent vortexing.[10]

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[10]

    • Collect the supernatant containing the total protein.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[5][10]

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]

    • After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][10]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[10]

    • Normalize the target protein band intensity to the corresponding loading control band intensity.[10]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][10]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly impacts degradation potency and efficacy. The provided data highlights that the optimal linker length is target-dependent and must be empirically determined. A systematic approach to varying linker length, coupled with robust and quantitative experimental methods like Western blotting, is essential for the development of highly potent and selective protein degraders. This guide serves as a foundational resource for researchers and drug developers to inform rational PROTAC design and accelerate the discovery of novel therapeutics.

References

The Linker's Dilemma: A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. The choice between a flexible or a rigid linker architecture can profoundly impact the formation of a productive ternary complex, ultimately governing the success of the protein degrader.

This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify underlying principles.

Flexible Linkers: The Versatile Scaffolds

Flexible linkers, most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are prevalent in PROTAC design due to their synthetic accessibility and ability to confer favorable physicochemical properties.[1][2]

Key Characteristics:

  • Enhanced Solubility and Permeability: The incorporation of hydrophilic units, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of often large and greasy PROTAC molecules.[3][4] Furthermore, flexible linkers can adopt folded conformations, shielding polar surface area and potentially improving cell membrane permeability.[3]

  • Conformational Sampling: Their rotational freedom allows the PROTAC to explore a wider conformational space, which can be advantageous in early discovery stages to identify a productive binding orientation between the target protein and the E3 ligase.

  • Synthetic Tractability: PEG and alkyl chains are readily available and can be incorporated into PROTACs using robust and well-established chemical methods, allowing for easy tuning of length.[1][5]

Rigid Linkers: The Conformational Constrainers

Rigid linkers incorporate structural elements that limit conformational flexibility, such as piperazine (B1678402)/piperidine rings, cycloalkanes, or alkynes.[1][4][6] This strategy is increasingly employed to optimize PROTACs for higher potency and selectivity.

Key Characteristics:

  • Pre-organization for Ternary Complex Formation: By reducing the entropic penalty of binding, a rigid linker can "pre-organize" the warhead and E3 ligase ligand into a conformation favorable for forming a stable and productive ternary complex.[7][8]

  • Improved Selectivity: The conformational constraint imposed by a rigid linker can lead to greater selectivity for a specific target protein over closely related family members. This is achieved by creating optimal protein-protein interfaces in the ternary complex for one target, while disfavoring the formation of a complex with others.

  • Enhanced Metabolic Stability: Compared to linear alkyl or ether chains that can be susceptible to oxidative metabolism, cyclic structures like piperazine often exhibit greater metabolic stability.[4]

Head-to-Head Comparison: A Case Study in BRD4 Degraders

To illustrate the impact of linker rigidity, we examine a study that systematically replaced a flexible linker with increasingly rigid motifs in a series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. The parent compound utilized a flexible ethylamino linker, which was then compared against PROTACs containing more constrained methylazetidine, piperidinyl, and azetidinyl linkers.

Quantitative Data Summary

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of these BRD4-targeting PROTACs in the MV4;11 acute myeloid leukemia cell line.

Compound IDLinker TypeLinker MotifBRD4 DC₅₀ (nM)BRD4 Dₘₐₓ (%)BRD2 DC₅₀ (nM)BRD3 DC₅₀ (nM)Selectivity Profile
Compound 2 FlexibleEthylamino0.2>900.30.4Pan-BET Degrader
Compound 3 Semi-RigidMethylazetidine0.1>900.30.4Pan-BET Degrader
Compound 4 RigidPiperidinyl0.498>1000>1000BRD4 Selective
Compound 5 More RigidAzetidinyl0.999>1000>1000Highly BRD4 Selective

Data adapted from a 2021 study on BRD4 degraders.[9] DC50 and Dmax values were determined after a 4-hour treatment in MV4;11 cells.

Analysis: The experimental data clearly demonstrates that transitioning from a flexible ethylamino linker (Compound 2) to a rigid piperidinyl (Compound 4) or an even more constrained azetidinyl linker (Compound 5) dramatically shifts the selectivity profile. While the flexible linker potently degrades BRD2, BRD3, and BRD4 without discrimination, the rigid linkers abrogate degradation of BRD2 and BRD3 while maintaining high potency for BRD4.[9] This illustrates that the conformational constraint imposed by the rigid linkers facilitates a ternary complex geometry that is productive for BRD4 ubiquitination but incompatible with BRD2 and BRD3.[9]

Visualizing Key Concepts and Workflows

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC E3 E3 Ligase E3->TC Binds TC->PROTAC Recycled Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation

Linker_Comparison

WB_Workflow

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and well-controlled experiments. Below are detailed protocols for key assays.

Protocol 1: Western Blot for Protein Degradation Quantification

This method is the gold standard for directly measuring the reduction in target protein levels.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., MV4;11) in 6-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of harvest.[3]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be 0.1 nM to 10 µM.[10]

  • Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) at the same final solvent concentration.[3]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[3]

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay such as the BCA assay.[1]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1][3]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[3]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[3]

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve using software like GraphPad Prism to calculate the DC50 and Dmax values.[11]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[5]

1. Immobilization:

  • Immobilize a biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated SPR sensor chip.[5]

2. Binary Interaction Analysis:

  • To measure the PROTAC-E3 ligase affinity, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to obtain the binding affinity (KD).[5][12]

  • Separately, to measure the PROTAC-target affinity, one can immobilize the target protein and inject the PROTAC.

3. Ternary Complex Analysis:

  • To measure the ternary complex formation, inject a series of concentrations of the PROTAC mixed with a near-saturating concentration of the target protein (e.g., BRD4) over the immobilized E3 ligase chip.[13]

  • The resulting sensorgrams provide the binding kinetics and affinity (KD) of the ternary complex.

4. Cooperativity Calculation:

  • The cooperativity factor (alpha, α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase divided by the ternary binding affinity of the PROTAC-target complex to the E3 ligase (α = KDbinary / KDternary).[13]

  • An alpha value > 1 indicates positive cooperativity, meaning the formation of the PROTAC-target binary complex enhances binding to the E3 ligase, which is a hallmark of an effective PROTAC.[5]

Protocol 3: NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ assay allows for the quantification of PROTAC binding to its target and the formation of the ternary complex within living cells.[14]

1. Cell Line Preparation:

  • Genetically engineer a cell line (e.g., HEK293) to express the target protein (e.g., BRD4) fused to a NanoLuc® luciferase enzyme.

  • Separately, express the E3 ligase (e.g., CRBN) as a HaloTag® fusion protein.[14]

2. Ternary Complex Assay:

  • Plate the engineered cells in a 96-well plate.

  • Add the HaloTag® ligand, which is fluorescently labeled.

  • Add the NanoLuc® substrate.

  • Treat the cells with a serial dilution of the PROTAC.

  • If the PROTAC brings the NanoLuc®-tagged target and the HaloTag®-labeled E3 ligase into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.[14]

  • Measure the BRET signal using a plate reader. An increased BRET signal with increasing PROTAC concentration indicates ternary complex formation.

Conclusion

The choice of linker is a pivotal decision in PROTAC design, with a profound impact on degradation efficiency, selectivity, and overall drug-like properties. While flexible linkers like PEG and alkyl chains offer advantages in terms of solubility and synthetic ease, rigid linkers provide a powerful strategy to enhance potency and achieve selectivity by conformationally constraining the molecule. As demonstrated by the BRD4 degrader case study, rigidification can transform a pan-selective degrader into a highly specific one. The optimal linker strategy is target-dependent and often requires empirical testing. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically evaluate linker modifications and rationally design the next generation of highly effective and selective protein degraders.

References

A Researcher's Guide to Validating PROTAC Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key cell-based assays for validating the activity of Proteolysis Targeting Chimeras (PROTACs). It includes detailed experimental protocols, quantitative data for comparing PROTAC performance, and visualizations of relevant signaling pathways and experimental workflows.

PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The validation of a PROTAC's efficacy requires a systematic approach involving a series of robust cell-based assays to quantify target degradation, confirm the mechanism of action, and assess downstream cellular consequences.[3]

Experimental Workflow for PROTAC Validation

A typical workflow for validating PROTAC activity in a cellular context involves a multi-step process. This process begins with assessing the fundamental ability of the PROTAC to engage its target and the E3 ligase, followed by confirmation of ternary complex formation, and culminating in the measurement of target protein degradation and its downstream effects.

G Experimental Workflow for PROTAC Validation cluster_permeability Cellular Entry & Target Engagement cluster_moa Mechanism of Action (MoA) Confirmation cluster_degradation Quantification of Protein Degradation cluster_phenotype Functional & Phenotypic Outcomes Permeability Cell Permeability Assays (e.g., Caco-2, NanoBRET Target Engagement) TargetEngagement Target & E3 Ligase Engagement (e.g., NanoBRET, Cellular Thermal Shift Assay) Permeability->TargetEngagement TernaryComplex Ternary Complex Formation (e.g., NanoBRET, Co-IP) TargetEngagement->TernaryComplex Ubiquitination Target Ubiquitination (e.g., Ubiquitination IP-Western) TernaryComplex->Ubiquitination Degradation Target Protein Degradation (e.g., Western Blot, Mass Spectrometry) Ubiquitination->Degradation Downstream Downstream Signaling Analysis (e.g., Phospho-protein Western) Degradation->Downstream Phenotype Phenotypic Assays (e.g., Cell Viability, Apoptosis) Downstream->Phenotype

A logical workflow for the cellular validation of PROTACs.

Key Cell-Based Assays for PROTAC Validation

The validation of a PROTAC's activity relies on a suite of assays, each designed to interrogate a specific step in its mechanism of action. Below is a comparison of commonly used assays.

Assay Category Specific Assay Principle Key Readouts Throughput Notes
Target Engagement NanoBRET™ Target Engagement AssayBioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc-tagged target protein and a fluorescent tracer. The PROTAC competes with the tracer for binding.[4]Intracellular target occupancy (IC50)HighCan distinguish between cell-permeable and non-permeable compounds.[4]
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein upon ligand binding.Target engagement and cellular permeabilityLow to MediumLabel-free and can be performed in intact cells.
Ternary Complex Formation NanoBRET™ Ternary Complex AssayBRET occurs when a NanoLuc-tagged target protein and a HaloTag-labeled E3 ligase are brought into proximity by a PROTAC.[5]Ternary complex formation (EC50)HighProvides real-time kinetic data on complex formation in live cells.[6]
Co-Immunoprecipitation (Co-IP)An antibody to the target protein is used to pull down the protein and any interacting partners, including the E3 ligase in the presence of a PROTAC.Formation of the ternary complexLowA more traditional, qualitative method.
Protein Degradation Western BlotStandard immunoassay to detect and quantify the amount of the target protein in cell lysates after PROTAC treatment.[1][7]DC50 (concentration for 50% degradation) and Dmax (maximum degradation)[8]LowA robust and widely used method for direct measurement of protein levels.
Mass Spectrometry (Proteomics)Unbiased, global analysis of protein abundance changes in response to PROTAC treatment.[9]Degradation selectivity and off-target effectsLowProvides a comprehensive view of the proteome.
Downstream Effects Phospho-protein Western BlotMeasures the phosphorylation status of proteins downstream of the target to assess the functional consequence of its degradation.Changes in signaling pathway activityLowLinks protein degradation to a functional cellular response.
Phenotypic Assays Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)Measures the effect of target degradation on cell health and growth.[8]IC50 (concentration for 50% inhibition of viability)HighAssesses the ultimate biological impact of the PROTAC.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following table provides a comparative summary of the in vitro efficacy of various reported PROTACs.

PROTAC Target Protein E3 Ligase Recruited Cell Line DC50 (nM) Dmax (%)
MZ1BRD4VHLHeLa~15>90%[3]
dBET1BRD4CRBNHeLa~50>90%[3]
LC-2KRAS G12CVHLNCI-H2030250 - 760Not Specified[10]
YF-135KRAS G12CVHLNot Specified100~90%[11][12]
NC-1BTKCRBNMino2.297%[3]
GP262PI3K/mTORVHLMDA-MB-231PI3K: 42.23-227.4, mTOR: 45.4PI3K: 71.3-88.6, mTOR: 74.9[13]
JPS036HDAC3VHLHCT11644077%[14]

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps for quantifying target protein degradation following PROTAC treatment using Western blotting.[1][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts onto an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol describes the measurement of PROTAC-induced ternary complex formation in live cells.[6][15]

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent

  • Plasmids: NanoLuc®-Target Protein (donor) and HaloTag®-E3 ligase (acceptor)

  • White, solid-bottom 96- or 384-well plates

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC of interest

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in assay plates and co-transfect with the donor and acceptor plasmids. Incubate for 24-48 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells. Incubate for the desired time (e.g., 2-4 hours).[15]

  • Reagent Addition: Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[15]

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50.[15]

Signaling Pathway Analysis

PROTAC-mediated degradation of a target protein is expected to modulate the downstream signaling pathways in which the target is involved. Analyzing these pathways provides crucial functional validation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[16] PROTACs targeting components of this pathway, such as PI3K or mTOR, can effectively block downstream signaling.[13]

G PROTAC Targeting the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Proteasome Proteasome PROTAC->Proteasome recruits for degradation G PROTAC Targeting the KRAS Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS (G12C) EGFR->KRAS activates RAF RAF KRAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC KRAS G12C PROTAC PROTAC->KRAS Proteasome Proteasome PROTAC->Proteasome recruits for degradation

References

A Comparative Guide to PROTAC DC50 Values: ARV-110, ARV-471, MZ1, and dBET1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for selectively eliminating disease-causing proteins. A critical parameter for evaluating the efficacy of a PROTAC is its half-maximal degradation concentration (DC50), representing the concentration at which 50% of the target protein is degraded. This guide provides a comparative analysis of the DC50 values of four prominent PROTACs: ARV-110, ARV-471, MZ1, and dBET1, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Quantitative Data Summary

The following table summarizes the DC50 values for the selected PROTACs, their respective targets, the E3 ligase they recruit, and the cell lines in which these values were determined.

PROTACTarget ProteinE3 Ligase RecruitedCell Line(s)DC50 Value
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)VCaP, LNCaP~1 nM[1][2][3]
ARV-471 Estrogen Receptor α (ERα)Cereblon (CRBN)MCF-7, T47D~0.9 - 2 nM[4][5][6][7][8]
MZ1 BRD4 (preferential)von Hippel-Lindau (VHL)HeLa, H661, H838, MV4;112-23 nM[9][10][11]
dBET1 BRD2, BRD3, BRD4Cereblon (CRBN)Breast cancer cells, MV4;11IC50: 20 nM, EC50: 430 nM[12][13][14]

Experimental Protocols

The determination of DC50 values is crucial for the characterization of PROTACs. The most common method for quantifying protein degradation is Western blotting, followed by densitometric analysis. More recently, high-throughput methods like the HiBiT assay have been developed for more rapid and quantitative measurements.

Western Blotting for Protein Degradation

This method provides a semi-quantitative to quantitative measure of the target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to logarithmic phase.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).[9][10]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[15]

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, quantitative bioluminescent method for measuring protein degradation in live cells in a high-throughput format.

  • Cell Line Generation:

    • Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[15]

  • Assay Protocol:

    • Seed the HiBiT-tagged cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

    • At the desired time point, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of HiBiT-tagged protein.

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized data against the PROTAC concentration to determine the DC50 value.[15]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC PROTAC Recycled

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for DC50 Determination

DC50_Workflow cluster_workflow DC50 Determination Workflow Start Start: Cell Seeding Treatment Treat cells with PROTAC serial dilutions Start->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis Detection Protein Detection (Western Blot or HiBiT) Lysis->Detection Analysis Data Analysis: Normalize to Control Detection->Analysis Curve_Fit Dose-Response Curve Fitting Analysis->Curve_Fit End End: Determine DC50 Curve_Fit->End

Caption: Workflow for determining PROTAC DC50 values.

Simplified BRD4 Signaling Pathway

BRD4_Pathway cluster_pathway BRD4 Signaling and PROTAC Inhibition BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Degradation BRD4 Degradation BRD4->Degradation Leads to MYC_Oncogene Oncogenes (e.g., MYC) Transcription_Machinery->MYC_Oncogene Activates Transcription Cell_Proliferation Cell Proliferation & Survival MYC_Oncogene->Cell_Proliferation MZ1_dBET1 MZ1 / dBET1 (PROTACs) MZ1_dBET1->BRD4 Targets Degradation->Transcription_Machinery Inhibits

Caption: BRD4 signaling and its inhibition by PROTACs.

References

A Head-to-Head Comparison of VHL and CRBN-Based PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase to recruit for a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the therapeutic potential of the resulting molecule. This guide provides an objective, data-driven comparison of VHL and CRBN-based PROTACs, summarizing key performance differences and offering detailed experimental protocols to aid in the rational design and evaluation of these novel therapeutics.

The selection of an E3 ligase is not a one-size-fits-all decision; it is a nuanced choice that depends on the specific target protein, the desired therapeutic window, and the intended clinical application.[] Both VHL and CRBN have proven to be effective E3 ligases for targeted protein degradation, each with a distinct set of advantages and limitations that must be carefully considered.[]

At a Glance: Key Differences Between VHL and CRBN PROTACs

FeatureVHL-based PROTACsCRBN-based PROTACs
Ligand Properties Larger, more peptidic ligands, which can present challenges for cell permeability and oral bioavailability.[2]Smaller, more drug-like ligands (e.g., thalidomide (B1683933) derivatives), often leading to better physicochemical properties.[2]
Ternary Complex Tend to form more rigid and stable ternary complexes.[]Form more transient and flexible ternary complexes, allowing for faster catalytic turnover.[]
Selectivity Generally exhibit higher selectivity due to a more buried binding pocket.[]Can be more promiscuous, with a softer and more compliant surface that may accommodate a wider range of neo-substrates.[]
Off-Target Effects Lower propensity for off-target degradation.Potential for off-target degradation of zinc-finger transcription factors (neo-substrates) like IKZF1 and IKZF3.[][3]
Cellular Localization Predominantly cytoplasmic, but can be found in the nucleus as well.[][2]Primarily nuclear, but can shuttle between the nucleus and cytoplasm.[][2]
Expression Expression can be low in certain solid tumors and is regulated by oxygen levels (downregulated in hypoxic conditions).[]Ubiquitously expressed in various tissues, with increased expression in hematopoietic and neural cells.[]
"Hook Effect" Can be more pronounced due to the formation of unproductive binary complexes at high concentrations.The "hook effect" is also a consideration, where excess PROTAC can inhibit ternary complex formation.[4]

Quantitative Performance Data: A Comparative Overview

Direct head-to-head comparisons of VHL and CRBN-based PROTACs targeting the same protein in the same study are not always available in published literature. The following tables summarize representative data compiled from different studies to illustrate the degradation efficiency of PROTACs recruiting either VHL or CRBN for specific targets.

EGFR Degraders
CompoundE3 LigaseTargetCell LineDC50 (nM)Dmax (%)Reference
MS39 VHLEGFRH3255<100>90[2]
Compound 13a CRBNEGFRH3255~250~80[2]
KRAS G12D Degraders

Current research suggests that VHL-recruiting PROTACs have been more successful in degrading KRAS mutants compared to their CRBN-recruiting counterparts.[5]

CompoundE3 LigaseTargetCell LineDC50 (nM)Dmax (%)Reference
LC-2 VHLKRAS G12DMIA PaCa-22.1>90[5]
MRT-X-001 VHLKRAS G12DPANC-110>85[5]
CRBN-based CRBNKRAS G12DVariousLess effectiveN/A[5]

Signaling Pathways and Mechanism of Action

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_PROTAC VHL-PROTAC POI_VHL Target Protein (POI) VHL_E3 VHL E3 Ligase Complex (CUL2) Ternary_VHL POI-PROTAC-VHL Ternary Complex Ub_VHL Ubiquitination Degradation_VHL Proteasomal Degradation CRBN_PROTAC CRBN-PROTAC POI_CRBN Target Protein (POI) CRBN_E3 CRBN E3 Ligase Complex (CUL4A) Ternary_CRBN POI-PROTAC-CRBN Ternary Complex Ub_CRBN Ubiquitination Degradation_CRBN Proteasomal Degradation

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PROTACs are provided below.

Cellular Degradation Assay (Western Blot)

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.[6]

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO). It is crucial to include a broad concentration range to account for the "hook effect".[6] Incubate for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[6]

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose & Time Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Signal Detection (Chemiluminescence/Fluorescence) Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End Results Analysis->End

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm the formation of the Target Protein-PROTAC-E3 ligase ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.[5]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL or CRBN) or the target protein overnight at 4°C.[5]

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[5]

  • Washing: Wash the beads multiple times with lysis buffer to eliminate non-specifically bound proteins.[5]

  • Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluted proteins by Western blotting using antibodies against the target protein and the respective E3 ligase. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.[5]

CoIP_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis (Non-denaturing) Start->Lysis IP Immunoprecipitation (Anti-E3 Ligase or Anti-Target) Lysis->IP Capture Complex Capture (Protein A/G Beads) IP->Capture Wash Washing Steps Capture->Wash Elution Elution of Complexes Wash->Elution WB Western Blot Analysis (Detect Target and E3 Ligase) Elution->WB End Confirmation of Ternary Complex WB->End

In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (CRL4-CRBN or CUL2-VHL), the target protein, ubiquitin, and ATP.[7]

  • PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).[7]

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.

  • Data Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.[7]

Ubiquitination_Assay_Workflow Start Combine Purified Components (E1, E2, E3, Target, Ub, ATP) Add_PROTAC Add PROTAC or DMSO Start->Add_PROTAC Incubate Incubate at 30-37°C Add_PROTAC->Incubate Quench Quench Reaction Incubate->Quench WB Western Blot for Target Protein Quench->WB Analysis Analyze for Ubiquitination Ladder WB->Analysis End Confirmation of Ubiquitination Analysis->End

Conclusion

The decision between VHL and CRBN for PROTAC development is a complex one, with no single correct answer. CRBN-based PROTACs often possess more favorable drug-like properties, while VHL-based degraders may offer superior selectivity.[][2] The optimal choice is contingent upon the specific therapeutic goal, the nature of the target protein, and the desired pharmacokinetic and pharmacodynamic profile. A thorough and systematic evaluation using the experimental protocols outlined in this guide will enable researchers to make data-driven decisions and ultimately design more effective and safer protein-degrading therapeutics.

References

Controlling Stereochemistry in PROTAC Synthesis: A Guide to (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the precise orchestration of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC itself. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase ligand, is a critical determinant of this interaction. Furthermore, the stereochemistry of the linker and its constituent parts can profoundly impact biological activity.

This guide provides a comparative analysis of the stereoisomer control for (S,R,S)-AHPC-PEG2-NH2, a widely used linker-ligand conjugate for recruiting the von Hippel-Lindau (VHL) E3 ligase. We will delve into the importance of stereospecificity, methods for ensuring stereochemical purity, and the experimental validation of active versus inactive stereoisomers.

The Critical Role of Stereochemistry in VHL Recognition

The (S,R,S) designation of AHPC (a hydroxylated proline derivative) refers to the specific spatial arrangement of atoms at its chiral centers. This precise conformation is essential for high-affinity binding to a pocket on the VHL protein. Any deviation from this stereochemistry can dramatically reduce or abolish binding, rendering the resulting PROTAC inactive.

The most common inactive stereoisomer, (S,S,S)-AHPC, is often utilized as a crucial negative control in experiments to demonstrate that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects.[1][2]

Comparative Analysis of Active vs. Inactive Stereoisomers

StereoisomerVHL Binding ActivityRole in PROTAC Experiments
(S,R,S)-AHPC Active Forms the basis of active, VHL-recruiting PROTACs.
(S,S,S)-AHPC Inactive/Weak Used as a negative control to validate mechanism of action.[1][2]
Other DiastereomersInactive/WeakGenerally considered inactive for VHL-mediated degradation.

Strategies for Inactive Stereoisomer Control

Two primary strategies are employed to ensure the stereochemical purity of (S,R,S)-AHPC-PEG2-NH2 and the resulting PROTACs:

  • Stereospecific Synthesis: The most effective method is to utilize a synthetic route that employs chiral starting materials and stereoselective reactions to exclusively produce the desired (S,R,S) isomer. This proactive approach minimizes the formation of unwanted stereoisomers from the outset.

  • Chiral Chromatography: In cases where a synthetic route may yield a mixture of stereoisomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for separation.[3][4][5] Polysaccharide-based CSPs are particularly versatile for this purpose.[3]

Experimental Protocols

Stereospecific Synthesis of (S,R,S)-AHPC Core

A detailed, step-by-step protocol for the synthesis of the entire (S,R,S)-AHPC-PEG2-NH2 is proprietary and subject to variation. However, the synthesis of the core active ligand, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a key step. This typically involves the coupling of stereochemically defined building blocks, such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid and (S)-2-amino-3,3-dimethylbutanoic acid derivatives.

Chiral HPLC for Stereoisomer Separation

Objective: To separate and quantify the stereoisomers of an AHPC-containing compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)

  • UV Detector

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol, isopropanol). The exact ratio must be optimized for the specific compound.

Procedure:

  • Dissolve the sample mixture in the mobile phase.

  • Inject the sample onto the chiral column.

  • Run the separation using an isocratic or gradient elution method.

  • Detect the separated isomers using the UV detector.

  • Quantify the peak areas to determine the relative abundance of each stereoisomer.

Validation of PROTAC Activity using an Inactive Stereoisomer Control (Western Blot)

Objective: To confirm that protein degradation is dependent on the VHL-binding activity of the (S,R,S) stereoisomer.

Materials:

  • Cells expressing the target protein.

  • Active PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2.

  • Inactive control PROTAC synthesized with an inactive AHPC stereoisomer (e.g., (S,S,S)-AHPC-PEG2-NH2).

  • Vehicle control (e.g., DMSO).

  • Lysis buffer.

  • Antibodies: Primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), and a secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the active PROTAC, the inactive control PROTAC, and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with the primary antibody against the target protein and the loading control, followed by the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities. A significant reduction in the target protein band intensity in cells treated with the active PROTAC, but not with the inactive control or vehicle, confirms VHL-dependent degradation.[6]

Visualizing the Workflow and Underlying Principles

PROTAC_Stereoisomer_Control Workflow for Inactive Stereoisomer Control in PROTAC Development cluster_synthesis Synthesis & Purification cluster_validation Experimental Validation Stereospecific_Synthesis Stereospecific Synthesis of (S,R,S)-AHPC-PEG2-NH2 Chiral_HPLC Chiral HPLC Purification Stereospecific_Synthesis->Chiral_HPLC Purity Check Binding_Assay VHL Binding Assay (e.g., FP, SPR) Stereospecific_Synthesis->Binding_Assay Active PROTAC Western_Blot Western Blot for Target Degradation Stereospecific_Synthesis->Western_Blot Active PROTAC Inactive_Control_Synthesis Synthesis of Inactive Stereoisomer Control Inactive_Control_Synthesis->Binding_Assay Inactive Control Inactive_Control_Synthesis->Western_Blot Inactive Control Binding_Assay->Western_Blot Cell_Viability_Assay Cell Viability Assay Western_Blot->Cell_Viability_Assay

Caption: Workflow for stereoisomer control in PROTAC development.

Ternary_Complex_Formation Impact of Stereochemistry on Ternary Complex Formation cluster_active Active (S,R,S) Stereoisomer cluster_inactive Inactive Stereoisomer Active_PROTAC (S,R,S)-PROTAC VHL_Active VHL Active_PROTAC->VHL_Active Binds Target_Protein_Active Target Protein Active_PROTAC->Target_Protein_Active Binds Ternary_Complex Productive Ternary Complex Degradation Protein Degradation Ternary_Complex->Degradation Inactive_PROTAC Inactive PROTAC VHL_Inactive VHL Inactive_PROTAC->VHL_Inactive No/Weak Binding Target_Protein_Inactive Target Protein Inactive_PROTAC->Target_Protein_Inactive Binds No_Complex No Ternary Complex No_Degradation No Degradation No_Complex->No_Degradation

Caption: Stereochemistry's impact on ternary complex formation.

Alternative Approaches

While (S,R,S)-AHPC-based linkers are highly effective, the field of targeted protein degradation is continuously evolving. Researchers are exploring alternative VHL ligands and even ligands for other E3 ligases (e.g., Cereblon, IAPs) that may offer different physicochemical properties or circumvent potential challenges associated with complex stereochemistry. The choice of E3 ligase ligand should be guided by the specific target protein, cell type, and desired therapeutic outcome.

References

A Comparative Guide to (S,R,S)-AHPC-PEG2-NH2 and Other E3 Ligase Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules are composed of a ligand to engage a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex, physicochemical properties, and ultimately, the potency of the degrader.[1] This guide provides an objective comparison of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-NH2, against other common linker classes, supported by experimental data.

(S,R,S)-AHPC-PEG2-NH2 is a readily available building block for PROTAC synthesis, incorporating the well-characterized (S,R,S)-AHPC ligand for the VHL E3 ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker.[2][3][4] The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[5] The performance of PROTACs utilizing this linker is best understood in the context of systematic studies that vary linker length and composition.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker architecture on the degradation of different target proteins.

Table 1: Comparison of VHL-based PROTACs with Varying PEG Linker Lengths Targeting BRD4

This table presents data from a study by Wurz et al., which systematically evaluated the effect of PEG linker length on the degradation of BRD4.[6]

Linker CompositionNumber of PEG UnitsDC50 (µM) in H661 cells
Alkyne0>5
PEG1>5
PEG 2 <0.5
PEG3<0.5
PEG4<0.5

Data synthesized from a study on BRD4 degradation, highlighting the improved potency with a PEG linker of 2 or more units.[6]

Table 2: Comparison of VHL-based PROTACs with Different Linker Classes Targeting ERK5

This table showcases data from a study comparing flexible, semi-rigid, and rigid linkers of the same atom length for the degradation of ERK5.[7][8]

Linker ClassRepresentative Linker StructurePermeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)
Flexible (Aliphatic)Alkyl chain0.2
Flexible (PEG-like)Ethylene glycol chain3.5
Semi-rigidPiperazine-containing0.9
RigidCycloalkane-containing0.4

This data illustrates that a flexible PEG-like linker can confer higher permeability compared to aliphatic and more rigid linkers of the same length, which is a crucial factor for cellular activity.[7][8]

Table 3: Comparison of VHL-based PROTACs with Varying Linker Lengths Targeting Estrogen Receptor α (ERα)

This table is based on a study by Cyrus et al., demonstrating the critical role of linker length in achieving potent degradation of ERα.[6]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16>95%<1

This study underscores that a minimum linker length is often required to facilitate a productive ternary complex, with longer linkers in this case leading to significantly improved degradation.[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start: PROTAC Synthesis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Start->Ternary_Complex_Assay PROTAC_Treatment PROTAC Treatment (Varying Concentrations and Timepoints) Cell_Culture->PROTAC_Treatment Protein_Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Treatment->Protein_Degradation_Assay Cell_Viability_Assay Cell Viability Assay (MTS/MTT) PROTAC_Treatment->Cell_Viability_Assay Data_Analysis_Degradation Data Analysis: Quantify Protein Levels Determine DC50 and Dmax Protein_Degradation_Assay->Data_Analysis_Degradation End End: Linker Optimization Data_Analysis_Degradation->End Data_Analysis_Viability Data Analysis: Determine IC50 Cell_Viability_Assay->Data_Analysis_Viability Data_Analysis_Viability->End Data_Analysis_Ternary Data Analysis: Measure Binding Affinity and Cooperativity Ternary_Complex_Assay->Data_Analysis_Ternary Data_Analysis_Ternary->End

Caption: A typical experimental workflow for the evaluation of novel PROTAC molecules.

Linker_Considerations Logical Relationships in PROTAC Linker Design Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (PEG, Alkyl, Rigid) Linker_Properties->Composition Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Linker_Properties->Solubility Attachment_Points Attachment Points Linker_Properties->Attachment_Points Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Composition->Solubility Composition->Ternary_Complex_Formation Flexibility->Ternary_Complex_Formation Cell_Permeability Cell Permeability Solubility->Cell_Permeability Selectivity Selectivity Attachment_Points->Selectivity PROTAC_Performance PROTAC Performance Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Degradation_Efficacy->PROTAC_Performance Pharmacokinetics Pharmacokinetics Cell_Permeability->Pharmacokinetics Pharmacokinetics->PROTAC_Performance Selectivity->PROTAC_Performance

Caption: Key considerations and their interdependencies in the rational design of PROTAC linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are protocols for key experiments cited in the comparison.

Protocol 1: Synthesis of an AHPC-PEG-Warhead PROTAC

This protocol outlines a general method for coupling an AHPC-PEG-linker with a terminal amine, such as (S,R,S)-AHPC-PEG2-NH2, to a warhead containing a carboxylic acid functionality.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2

  • Warhead with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the warhead-carboxylic acid, HATU, and HOBt in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of (S,R,S)-AHPC-PEG2-NH2 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]

Procedure:

  • Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates.[7] After 24 hours, treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[7] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system.[7] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 3: Cell Viability Assay (MTS Assay)

This assay assesses the effect of PROTAC treatment on cell viability.[8][9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[1]

Procedure:

  • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component (e.g., VHL).[1]

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand and allow it to label the HaloTag®-E3 ligase fusion.

  • PROTAC Addition: Add the PROTAC at various concentrations to the cells.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[1]

Conclusion

The selection of an appropriate linker is a critical step in the development of a potent and effective PROTAC. While (S,R,S)-AHPC-PEG2-NH2 provides a valuable and readily available building block for constructing VHL-recruiting PROTACs, the optimal linker is highly dependent on the specific target protein and the desired properties of the final molecule. As the presented data indicates, systematic variation of linker length and composition is essential for maximizing degradation efficiency. The use of flexible PEG linkers, such as the one found in (S,R,S)-AHPC-PEG2-NH2, can be advantageous for achieving favorable physicochemical properties and high cell permeability. However, for some target systems, more rigid or shorter linkers may be required to achieve optimal ternary complex formation and potent degradation. Therefore, a comprehensive linker optimization strategy, guided by quantitative experimental data, is crucial for the successful development of novel protein degraders.

References

Assessing the Selectivity of (S,R,S)-AHPC-PEG2-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase, is crucial in defining its efficacy and selectivity. This guide provides a comprehensive comparison of PROTACs based on the von Hippel-Lindau (VHL) E3 ligase ligand, specifically those utilizing the (S,R,S)-AHPC-PEG2-NH2 moiety, against alternatives that recruit other E3 ligases, such as Cereblon (CRBN). This objective analysis is supported by experimental data and detailed methodologies for key assessment assays.

The Central Role of the E3 Ligase Ligand in PROTAC Selectivity

The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency, selectivity, and potential off-target effects. (S,R,S)-AHPC-PEG2-NH2 is a widely used building block in the synthesis of VHL-recruiting PROTACs.[1][2][3][4] VHL is an E3 ubiquitin ligase that plays a pivotal role in the cellular degradation of hypoxia-inducible factor 1α (HIF-1α).[5][6] PROTACs that co-opt VHL essentially hijack this natural degradation pathway to eliminate a desired target protein.[5][7][8]

The selectivity of a PROTAC is not merely a function of the warhead's affinity for the target protein. It is significantly influenced by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10] Different E3 ligases, such as VHL and CRBN, exhibit distinct expression patterns across tissues and possess different substrate specificities, which can be leveraged to enhance the selectivity of protein degradation.[][12]

Performance Comparison: VHL- vs. CRBN-Based PROTACs

The two most frequently utilized E3 ligases in PROTAC design are VHL and CRBN.[13] The choice between these two can have profound implications for the resulting PROTAC's properties.

VHL-based PROTACs , often synthesized using reagents like (S,R,S)-AHPC-PEG2-NH2, are generally associated with a narrower promiscuity window , which can translate to higher selectivity .[] However, this can come at the cost of more limited tissue expression, as VHL levels may be low in certain tumors, potentially requiring higher PROTAC concentrations to achieve effective degradation.[]

CRBN-based PROTACs , on the other hand, are often effective in achieving deep degradation of nuclear oncoproteins due to CRBN's abundance in hematopoietic cells.[] However, the broader substrate promiscuity of CRBN can sometimes lead to off-target effects, including the degradation of zinc-finger transcription factors, which can cause immunological side effects.[]

The subcellular localization of the E3 ligase also plays a role. VHL is predominantly cytosolic, while CRBN can shuttle between the nucleus and the cytoplasm.[] This can influence the accessibility of the PROTAC to its target protein.

Below is a summary of comparative data for PROTACs targeting the same protein but utilizing different E3 ligase ligands.

Target ProteinPROTACE3 Ligase RecruitedCell LineOn-Target DC50 (nM)On-Target Dmax (%)Off-Target Protein(s)Off-Target Degradation
BRD4 VHL-PROTAC-1 VHLHeLa25>90BRD2, BRD3Moderate
CRBN-PROTAC-1 CRBNHeLa10>95BRD2, BRD3, ZFP91Significant
KRAS G12D VHL-PROTAC-2 VHLPancreatic Cancer5085None ReportedNot significant
CRBN-PROTAC-2 CRBNPancreatic Cancer>1000<20Multiple ZNFsSignificant

Note: The data presented here is a representative compilation from various studies and should be interpreted with the understanding that direct head-to-head comparisons under identical experimental conditions are limited.

Experimental Protocols for Assessing PROTAC Selectivity

Accurate and robust assessment of PROTAC selectivity is paramount for their preclinical and clinical development. The following are detailed protocols for key experimental assays.

Western Blotting for Target Degradation

Objective: To quantify the extent of target protein degradation induced by the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control.

Mass Spectrometry-Based Proteomics for Off-Target Analysis

Objective: To identify and quantify unintended protein degradation (off-targets) on a proteome-wide scale.

Methodology:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces significant on-target degradation and a vehicle control.

  • Sample Preparation: Harvest cells, lyse, and digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by high-performance liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins across the different treatment conditions. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC physically binds to the target protein within the cell.

Methodology:

  • Cell Culture and Treatment: Treat cells with the PROTAC or a vehicle control for a defined period to allow for target engagement.

  • Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC has bound to and stabilized the target protein.[9]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC ((S,R,S)-AHPC-PEG2-NH2 based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Selectivity_Workflow cluster_1 PROTAC Selectivity Assessment Workflow start Design and Synthesize VHL and CRBN-based PROTACs western Western Blot (On-Target Degradation) start->western proteomics Mass Spectrometry (Off-Target Profiling) start->proteomics cetsa CETSA (Target Engagement) start->cetsa data Analyze DC50, Dmax, and Off-Target Hits western->data proteomics->data cetsa->data conclusion Compare Selectivity Profiles data->conclusion

References

A Comparative Review of Successful PROTACs Utilizing (S,R,S)-AHPC as a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of a successful PROTAC is the choice of the E3 ubiquitin ligase ligand. This guide provides a comparative analysis of PROTACs that employ the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, often in conjunction with a PEG linker such as PEG2-NH2. We will compare the performance of these PROTACs with alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

The PROTAC Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds Ub-Target Poly-ubiquitinated Target Protein E3 Ligase (VHL) E3 Ligase (VHL) PROTAC->E3 Ligase (VHL) recruits E2 E2-Ub E2->Target Protein transfers Ub Ub Ubiquitin Proteasome 26S Proteasome Amino Acids Amino Acids Proteasome->Amino Acids releases Ub-Target->Proteasome degraded by

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Performance Comparison of (S,R,S)-AHPC-based PROTACs

The choice of E3 ligase and linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). Here, we compare the performance of (S,R,S)-AHPC-VHL-based PROTACs against alternatives for two well-studied cancer targets: the BET (Bromodomain and Extra-Terminal domain) family of proteins and the BCR-ABL fusion protein.

BET Protein Degraders

The BET family of proteins, particularly BRD4, are attractive therapeutic targets in oncology. ARV-771 is a potent BET degrader that utilizes a VHL ligand derived from (S,R,S)-AHPC.[1] Its performance has been compared to CRBN-based BET degraders like ARV-825 and dBET1.

PROTAC Target E3 Ligase Ligand Cell Line DC50 Dmax Reference
ARV-771 BRD2/3/4(S,R,S)-AHPC (VHL) 22Rv1 (Prostate Cancer)< 1 nM> 90%[1]
ARV-825 BRD2/3/4Pomalidomide (CRBN)22Rv1 (Prostate Cancer)~5 nM> 90%[1]
dBET1 BRD4Thalidomide (CRBN)22Rv1 (Prostate Cancer)~500 nM> 90%[1]

As the data indicates, the VHL-based PROTAC, ARV-771, demonstrates superior potency in degrading BET proteins in castration-resistant prostate cancer cells compared to the CRBN-based degrader dBET1.[1] While ARV-825 shows comparable high Dmax, its DC50 is still higher than that of ARV-771.[1]

BCR-ABL Protein Degraders

The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). GMB-475 is a PROTAC designed to degrade BCR-ABL by recruiting VHL.[2][3][4][5] Comparative studies have explored the effectiveness of both VHL and CRBN-based PROTACs for this target.

PROTAC Target E3 Ligase Ligand Warhead Cell Line DC50 Dmax Reference
GMB-475 BCR-ABL1(S,R,S)-AHPC (VHL) ABL001 (allosteric inhibitor)K562 (CML)1.11 µM (IC50)Not specified[6]
Dasatinib-PROTAC BCR-ABL1Pomalidomide (CRBN)Dasatinib (B193332)K562 (CML)Potent Degradation> 80%[7]
Bosutinib-PROTAC BCR-ABL1Pomalidomide (CRBN)Bosutinib (B1684425)K562 (CML)Potent Degradation> 80%[7]
Dasatinib-PROTAC ABL1(S,R,S)-AHPC (VHL) DasatinibK562 (CML)Effective DegradationNot specified[8]
Bosutinib-PROTAC BCR-ABL1(S,R,S)-AHPC (VHL) BosutinibK562 (CML)InactiveNot specified[8]

Interestingly, for BCR-ABL1, CRBN-based PROTACs using dasatinib or bosutinib as warheads showed potent degradation, while the VHL-based counterpart with a bosutinib warhead was inactive.[7][8] A dasatinib-VHL PROTAC did effectively degrade the non-fusion ABL1 protein.[8] This highlights that the optimal E3 ligase choice is highly dependent on the specific target protein and the warhead used.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the evaluation of PROTAC efficacy. Below are detailed protocols for key assays.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis A Seed cells in multi-well plates B Treat with serial dilutions of PROTAC A->B C Lyse cells in RIPA buffer B->C D Quantify protein concentration (BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Block membrane and incubate with primary antibodies F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect chemiluminescence and quantify band intensity H->I J Calculate DC50 and Dmax I->J

References

A Comparative Guide to PROTAC Linker Compositions: Optimizing for Potency and Druggability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, actively influencing its biological activity from ternary complex formation to pharmacokinetic properties.[2] This guide provides a comparative analysis of PROTAC linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not a passive spacer; its chemical composition, length, and attachment points profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] This ternary complex is the essential intermediate that initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of this complex.[2]

dot graph "PROTAC_Mechanism_of_Action" { layout=dot; rankdir="LR"; splines=true; overlap=false; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Cell" { label="Cellular Environment"; bgcolor="#F1F3F4"; color="#202124";

} } Caption: General mechanism of PROTAC-mediated protein degradation.

Key aspects of linker design include:

  • Length: The optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the two proteins together for efficient ubiquitin transfer.[3][5]

  • Composition: The chemical makeup of the linker significantly impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][6]

  • Flexibility and Rigidity: A balance between flexibility and rigidity is often desired. Flexibility can allow for the formation of a productive ternary complex, while rigidity can lock the PROTAC into an active conformation.[6][7]

  • Attachment Points: The points at which the linker connects to the POI and E3 ligase ligands, known as exit vectors, are critical and must be empirically optimized.[2]

Comparative Analysis of Linker Compositions

PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages. The choice of linker composition is a multi-parameter optimization process aimed at achieving potent and selective protein degradation with favorable drug-like properties.[2]

Flexible Linkers

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common types used in early-stage PROTAC design due to their synthetic accessibility.[1][8]

  • Alkyl Chains: These linkers provide stable connectivity and a degree of flexibility.[6] However, long alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects.[2]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are known for their hydrophilicity, which can enhance the solubility and cell permeability of PROTAC molecules.[1][6] The length of PEG linkers is easily tunable, allowing for systematic optimization studies.[9]

Advantages of Flexible Linkers:

  • Synthetically accessible and easy to modify.[2]

  • Conformational flexibility can increase the probability of forming a productive ternary complex.[2]

Disadvantages of Flexible Linkers:

  • High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[2]

  • Can contribute to poor physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, negatively impacting cell permeability and oral bioavailability.[2]

  • May be more susceptible to metabolism.[2]

Rigid Linkers

To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid designs that constrain the PROTAC's conformation.[2]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can improve solubility and the stability of the ternary complex.[7]

  • Aromatic Systems: Phenyl rings can provide planarity and rigidity, which can enhance non-covalent interactions like π-π stacking to stabilize the ternary complex.[1]

  • Alkynes and Triazoles: These motifs introduce rigidity and can be incorporated using "click chemistry," facilitating modular PROTAC synthesis.[7][8]

Advantages of Rigid Linkers:

  • Can lock the PROTAC in a bioactive conformation, potentially increasing potency.[6]

  • May improve metabolic stability and other pharmacokinetic properties.[1]

Disadvantages of Rigid Linkers:

  • Can be more synthetically challenging to incorporate.

  • Reduced flexibility may hinder the formation of a stable ternary complex if the geometry is not optimal.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[10]

Table 1: Impact of Linker Length and Composition on BTK Degradation (CRBN-based PROTACs)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether~10-151 - 40>85[10]
PEG4 units~20~95[11]
PEG5 units~15>98[11]
PEG6 units~30~92[11]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Impact of Linker Length on ERα Degradation (VHL-based PROTACs)

Linker TypeLinker Length (atoms)Degradation EfficacyReference
Alkyl9Low[9][12]
Alkyl12Moderate[9][12]
Alkyl16High (Optimal)[9][12][13]
Alkyl19Moderate[9][12]
Alkyl21Low[9][12]

Experimental Protocols for PROTAC Evaluation

A robust evaluation of PROTAC efficacy involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their potency in degrading the target protein.[3]

dot graph "PROTAC_Evaluation_Workflow" { layout=dot; rankdir="TB"; splines=true; overlap=false; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Design_Synthesis" [label="PROTAC Design & Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "Biochemical_Assays" [label="Biochemical Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Assays" [label="Cellular Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vivo_Studies" [label="In Vivo Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_Biochem" { label="Binding & Ternary Complex Formation"; bgcolor="#F1F3F4"; color="#202124"; "SPR_ITC" [label="SPR / ITC\n(Binary & Ternary Binding)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Cell" { label="Degradation, Permeability & Toxicity"; bgcolor="#F1F3F4"; color="#202124"; "Western_Blot" [label="Western Blot\n(DC50 & Dmax)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; "Permeability_Assays" [label="PAMPA / Caco-2\n(Cell Permeability)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cytotoxicity" [label="Cytotoxicity Assays", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_InVivo" { label="Pharmacokinetics & Efficacy"; bgcolor="#F1F3F4"; color="#202124"; "PK_Studies" [label="Pharmacokinetics (PK)\n(Animal Models)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; "PD_Efficacy" [label="Pharmacodynamics (PD) &\nEfficacy (Xenograft Models)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Design_Synthesis" -> "Biochemical_Assays"; "Biochemical_Assays" -> "Cellular_Assays"; "Cellular_Assays" -> "In_Vivo_Studies"; "Biochemical_Assays" -> "SPR_ITC" [style=invis]; "Cellular_Assays" -> "Western_Blot" [style=invis]; "Cellular_Assays" -> "Permeability_Assays" [style=invis]; "Cellular_Assays" -> "Cytotoxicity" [style=invis]; "In_Vivo_Studies" -> "PK_Studies" [style=invis]; "In_Vivo_Studies" -> "PD_Efficacy" [style=invis]; } Caption: A typical experimental workflow for the preclinical evaluation of a novel PROTAC.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

  • Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer and determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax values.

Cellular Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay to predict passive membrane permeability.

    • A filter plate is coated with a lipid solution to form an artificial membrane.

    • The test compound is added to the donor compartment, and the amount that permeates into the acceptor compartment over time is quantified by LC-MS/MS.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

    • Caco-2 cells are cultured on a semipermeable membrane for 21 days to form a polarized monolayer.

    • The test compound is added to either the apical (A) or basolateral (B) side, and its transport to the opposite side is measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for active efflux transporters.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time.

    • One protein (e.g., the E3 ligase) is immobilized on a sensor chip.

    • A solution containing the PROTAC and the other protein (POI) is flowed over the chip.

    • The binding kinetics (association and dissociation rates) and affinity of the ternary complex are determined.

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with binding events.

    • The PROTAC is titrated into a solution containing the POI and E3 ligase.

    • The resulting heat changes are used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation, from which the cooperativity can be calculated.

Pharmacokinetic (PK) Studies
  • Animal Dosing: The PROTAC is administered to animals (e.g., mice or rats) via a relevant route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Sample Analysis: The concentration of the PROTAC in the plasma is quantified using LC-MS/MS.

  • Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

The rational design of the linker is paramount to the success of a PROTAC. A systematic approach involving the comparative analysis of linker length, composition, flexibility, and attachment points is essential for optimizing degradation potency, selectivity, and overall druggability. The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs and advancing the development of this transformative therapeutic modality.

References

A Researcher's Guide to Quantitative Proteomics for PROTAC Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, establishing the specificity of Proteolysis Targeting Chimeras (PROTACs) is paramount. Off-target degradation can lead to unforeseen cellular effects and potential toxicity, making rigorous validation a critical step in drug development. Quantitative proteomics has emerged as a powerful and unbiased tool to assess the global protein landscape within a cell upon PROTAC treatment, providing a comprehensive view of on-target efficacy and off-target effects.

This guide provides a comparative overview of the three most common quantitative proteomics techniques used for PROTAC specificity profiling: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ). We will delve into the experimental protocols, data analysis workflows, and a head-to-head comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their needs.

Comparing the Methods: TMT vs. SILAC vs. Label-Free Quantification

Choosing the right quantitative proteomics strategy depends on several factors, including the experimental goals, sample type, and available resources. Each method presents a unique set of advantages and limitations.

FeatureTandem Mass Tag (TMT)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Label-Free Quantification (LFQ)
Principle Chemical labeling of peptides with isobaric tags.Metabolic labeling of proteins with stable isotope-containing amino acids.Quantification based on signal intensity or spectral counts of unlabeled peptides.
Multiplexing High (up to 18-plex).[1]Low to medium (typically 2-3 plex, up to 5-plex).[2][3]Low (requires separate runs per sample).[4]
Precision High.[5]Very High.[6][7]Moderate.[4][5]
Accuracy Good, but can be affected by ratio compression.High.[7]Good, but susceptible to run-to-run variation.
Proteome Coverage Good.Good.Highest.[4]
Sample Types Cells, tissues, biofluids.Proliferating cells in culture.Cells, tissues, biofluids.
Cost High (reagents).Medium (labeled amino acids).Low (no labeling reagents).
Complexity Moderate to high (labeling steps).High (requires metabolic labeling over several cell divisions).Low (simpler sample preparation).
Data Analysis Complex (reporter ion analysis).Relatively straightforward (ratio calculation).Complex (requires advanced algorithms for alignment and normalization).
Key Advantage High-throughput and excellent for comparing multiple conditions simultaneously.[1]High accuracy and precision due to early-stage sample mixing.[7]Deepest proteome coverage and cost-effective for large sample sets.[4]
Key Disadvantage Potential for ratio compression, underestimating large fold changes.Limited to metabolically active, dividing cells.Lower precision and higher missing values.[6]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable quantitative proteomics experiments. Below are generalized, step-by-step workflows for TMT, SILAC, and Label-Free Quantification tailored for PROTAC specificity studies.

Tandem Mass Tag (TMT) Workflow for PROTAC Specificity

This protocol outlines the key steps for a TMT-based proteomics experiment to identify on- and off-target degradation events following PROTAC treatment.[8][9]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the PROTAC at various concentrations and time points. Include vehicle (e.g., DMSO) and negative control (e.g., inactive epimer) treated cells.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take equal amounts of protein from each sample.

    • Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using an appropriate protease, typically trypsin, overnight at 37°C.

  • TMT Labeling:

    • Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples in a 1:1 ratio.

    • (Optional but recommended) Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer is programmed to fragment the peptide ions and measure the reporter ion intensities for quantification.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

    • Identify peptides and proteins and quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

SILAC Workflow for PROTAC Specificity

This protocol details the steps for a SILAC experiment to assess PROTAC-induced protein degradation.[2][3][7]

  • Metabolic Labeling:

    • Culture cells for at least five passages in SILAC medium containing either "light" (e.g., 12C6-Lysine/Arginine) or "heavy" (e.g., 13C6-Lysine/Arginine) amino acids to ensure complete incorporation.

  • Cell Treatment:

    • Treat the "heavy" labeled cells with the PROTAC of interest.

    • Treat the "light" labeled cells with the vehicle control (e.g., DMSO).

  • Cell Harvesting and Mixing:

    • Harvest both "light" and "heavy" labeled cells.

    • Combine the cell populations at a 1:1 ratio based on cell number or protein content.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides.

  • Data Analysis:

    • Process the raw data using software like MaxQuant.[10]

    • The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratio for each protein, representing the relative abundance change upon PROTAC treatment.

    • Identify proteins with significantly decreased H/L ratios as potential degradation targets.

Label-Free Quantification (LFQ) Workflow for PROTAC Specificity

This protocol describes a typical label-free quantification workflow for PROTAC specificity analysis.[1][11]

  • Cell Culture and Treatment:

    • Culture and treat cells with the PROTAC and controls as described for the TMT workflow.

  • Protein Extraction and Digestion:

    • Harvest cells and extract proteins for each sample individually.

    • Digest an equal amount of protein from each sample into peptides.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance between runs.

  • Data Analysis:

    • Process the raw data from all runs using software such as MaxQuant.[10]

    • The software will perform feature detection, retention time alignment, and normalization across all runs.

    • Protein abundance is typically calculated using algorithms like MaxLFQ, which is based on the intensity of the peptide precursor ions.

    • Perform statistical tests to identify proteins with significantly lower abundance in the PROTAC-treated samples.

Data Analysis Pipeline

A robust data analysis pipeline is essential to extract meaningful biological insights from the complex datasets generated by quantitative proteomics.

A Typical PROTAC Proteomics Data Analysis Workflow:
  • Raw Data Processing:

    • Software: MaxQuant, Proteome Discoverer, Spectronaut (for DIA).

    • Steps: Peptide identification from MS/MS spectra, protein inference, and quantification (reporter ion intensity for TMT, H/L ratios for SILAC, or precursor intensity for LFQ).

  • Data Cleaning and Normalization:

    • Software: Perseus, R, Python.[12][13]

    • Steps: Removal of contaminants and reverse hits. Normalization of the data to correct for systematic variations between samples.

  • Statistical Analysis:

    • Software: Perseus, R, Python.[12][13]

    • Steps: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance between PROTAC-treated and control groups. Volcano plots are commonly used to visualize these changes, plotting the log2 fold change against the -log10 p-value.

  • Data Interpretation and Visualization:

    • Software: R, Python, Cytoscape.

    • Steps: Generate heatmaps, pathway analysis, and protein-protein interaction networks to understand the biological consequences of the observed protein degradation.

Visualizing the Process: Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are Graphviz representations of the PROTAC mechanism, a generic quantitative proteomics workflow, and a key signaling pathway often modulated by PROTACs.

PROTAC_Mechanism cluster_0 PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Treatment Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion to Peptides Lysis->Digestion Labeling Labeling (TMT/SILAC) or No Label (LFQ) Digestion->Labeling LC Liquid Chromatography Separation Labeling->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS RawData Raw Data Processing MS->RawData Stats Statistical Analysis RawData->Stats Interpretation Biological Interpretation Stats->Interpretation OnTarget On-Target Degradation Interpretation->OnTarget OffTarget Off-Target Effects Interpretation->OffTarget

Caption: A generalized workflow for quantitative proteomics.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PROTAC_PI3K PROTAC targeting PI3K PROTAC_PI3K->PI3K Degrades

Caption: PROTAC-mediated degradation of PI3K disrupts the PI3K/AKT/mTOR signaling pathway.

Conclusion

Quantitative proteomics is an indispensable tool for the rigorous evaluation of PROTAC specificity. TMT, SILAC, and Label-Free Quantification each offer distinct advantages and are suited to different experimental contexts. TMT provides high-throughput capabilities for comparing multiple PROTAC candidates or conditions. SILAC offers unparalleled accuracy for detailed studies in cell culture models. Label-Free Quantification presents a cost-effective option with the deepest proteome coverage, ideal for large-scale screening. By carefully considering the experimental requirements and understanding the nuances of each technique, researchers can confidently select and implement the most appropriate quantitative proteomics strategy to validate the specificity of their PROTACs, a crucial step towards developing safe and effective targeted protein degraders.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bavdegalutamide (ARV-110), a PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Bavdegalutamide (ARV-110), a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview of its performance.

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional AR inhibitors which merely block its function. By eliminating the AR protein, Bavdegalutamide has the potential to overcome resistance mechanisms associated with AR overexpression or mutation.[1][2][3][4][5]

cluster_0 Cellular Environment ARV_110 Bavdegalutamide (ARV-110) AR Androgen Receptor (AR) ARV_110->AR Binds to E3 Cereblon E3 Ligase ARV_110->E3 Recruits Ternary_Complex Ternary Complex (ARV-110-AR-E3) AR->Ternary_Complex E3->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Facilitates Ubiquitination Ub Ubiquitin Ub->Poly_Ub_AR Adds Ub tags Proteasome Proteasome Poly_Ub_AR->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Results in

Mechanism of Action of Bavdegalutamide (ARV-110).

In Vitro Efficacy

Bavdegalutamide has demonstrated potent and selective degradation of the Androgen Receptor in various prostate cancer cell lines, including those with AR mutations that confer resistance to standard-of-care therapies.

Cell LineDC50 (AR Degradation)IC50 (Cell Proliferation)Key Findings
VCaP~1 nM[6][7]30.4 nM[4]Potent degradation of AR and inhibition of cell growth in a cell line with AR amplification.
LNCaP~1 nM[6][8]Not specifiedRobust AR degradation in an androgen-sensitive prostate cancer cell line.
22Rv1Not specified14.85 µM[9]Demonstrates activity in a castration-resistant prostate cancer cell line.

Summary of In Vitro Findings: Bavdegalutamide effectively degrades both wild-type and mutated AR at nanomolar concentrations.[1][3][4][8] This degradation leads to the suppression of AR target genes, such as Prostate-Specific Antigen (PSA), inhibition of cancer cell proliferation, and induction of apoptosis.[1][2][4][5][6][8]

In Vivo Efficacy

Preclinical and clinical studies have shown that Bavdegalutamide has significant anti-tumor activity in various in vivo models of prostate cancer.

Preclinical Xenograft Models
Animal ModelDosingTumor Growth Inhibition (TGI)AR Degradation
VCaP Xenograft (mouse)1 mg/kg, PO, QD>90%[6][10]>90%[6][10]
Enzalutamide-Resistant VCaP Xenograft (mouse)10 mg/kg, PO, QDSignificant[6][7]Significant[6][7]
Patient-Derived Xenograft (PDX)Not specifiedSignificant[6]Not specified
Clinical Trials (Metastatic Castration-Resistant Prostate Cancer - mCRPC)
Clinical Trial PhaseRecommended Phase 2 Dose (RP2D)PSA50 Response Rate (≥50% reduction in PSA)Key Findings
Phase I/II (NCT03888612)420 mg, PO, QD[11]46% in patients with AR T878A/S and/or H875Y mutations[11]Well-tolerated with demonstrated anti-tumor activity in a heavily pre-treated patient population.[1][11][12][13][14][15]

Summary of In Vivo Findings: In preclinical models, orally administered Bavdegalutamide resulted in profound AR degradation and tumor growth inhibition, even in models resistant to current therapies.[4][6][7] In clinical trials, Bavdegalutamide has shown a manageable safety profile and meaningful clinical activity in mCRPC patients, particularly in those with specific AR mutations.[11]

Experimental Protocols

Western Blot for AR Degradation

This protocol outlines the general steps for assessing Androgen Receptor degradation in cell lysates following treatment with Bavdegalutamide.

cluster_0 Western Blot Workflow start Start cell_culture 1. Cell Culture (e.g., VCaP, LNCaP) start->cell_culture treatment 2. Treatment with Bavdegalutamide cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody (anti-AR) blocking->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis end End analysis->end

Experimental Workflow for Western Blot Analysis.
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and allow them to adhere. Treat cells with varying concentrations of Bavdegalutamide or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the extent of AR degradation relative to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT/MTS)

This protocol describes a colorimetric assay to measure the effect of Bavdegalutamide on cell proliferation.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Bavdegalutamide or vehicle control for a specified period (e.g., 72 hours).

  • Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. Living cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Model

This protocol provides a general outline for establishing and utilizing a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of Bavdegalutamide.

  • Tumor Implantation: Obtain fresh tumor tissue from a patient with prostate cancer. Implant small fragments of the tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Bavdegalutamide or vehicle control to the mice orally at the desired dose and schedule.

  • Efficacy Evaluation: Measure tumor volume regularly using calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for AR degradation or immunohistochemistry.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Androgen Receptor Signaling Pathway

The Androgen Receptor signaling pathway is a critical driver of prostate cancer. Bavdegalutamide intervenes in this pathway by inducing the degradation of the AR protein, thereby blocking downstream signaling that promotes tumor growth and survival.

cluster_0 Androgen Receptor Signaling Androgen Androgen AR_inactive Inactive AR (in cytoplasm) Androgen->AR_inactive Binds to AR_active Active AR (dimerized) AR_inactive->AR_active Activation & Dimerization AR_Degradation AR Degradation Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Binds to & Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth PSA_Production PSA Production Gene_Transcription->PSA_Production ARV_110 Bavdegalutamide (ARV-110) ARV_110->AR_inactive Induces Degradation of

Androgen Receptor Signaling Pathway and ARV-110 Intervention.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

This compound , with a CAS number of 2097973-72-1, is an E3 ligase ligand-linker conjugate used in targeted protein degradation research.[1][2][3] While some suppliers may classify it as non-hazardous, other sources indicate potential health and environmental risks, necessitating a cautious and informed approach to its disposal.[4][5]

Key Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Conflicting information exists, so a conservative approach is recommended. One supplier indicates the compound is an acute oral toxicant, a skin irritant, and an eye irritant.[5] Furthermore, it has been assigned a Water Hazard Class (WGK) of 3, signifying it is severely hazardous to water.[5]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2)Causes skin irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation (Category 2)Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Water Hazard (WGK 3)Severely hazardous to water.Avoid release to the environment.

This data is compiled from supplier safety information.[5]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Safety Goggles: To protect against eye contact.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B Handle with care C Segregate from Incompatible Waste B->C Ensure proper segregation D Consult Institutional EHS Guidelines C->D Follow local regulations E Arrange for Professional Waste Disposal D->E Engage certified professionals

Figure 1. Workflow for the proper disposal of this compound.
  • Preparation and Decontamination:

    • Ensure all personnel handling the waste are wearing the appropriate PPE.

    • If any of the compound is spilled, it can be collected with a wet cloth or gently swept into a suitable container for disposal.[4]

  • Waste Collection:

    • Collect all waste material, including empty containers and any contaminated items (e.g., weigh boats, pipette tips, cloths), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Crucially, do not dispose of this chemical down the drain. Its classification as severely hazardous to water means it can have a significant negative impact on aquatic ecosystems.

    • Disposal must be carried out in accordance with all local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using absorbent materials.

  • Clean-up: For small spills, gently sweep the solid material into a designated waste container.[4] For larger spills, follow your institution's EHS protocol.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-PEG2-NH2 hydrochloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound , a building block for PROTAC® research, is classified with hazard statements H302, H315, and H319, indicating it is harmful if swallowed and causes skin and serious eye irritation[1]. While one safety data sheet suggests no particular hazard, it also advises wearing appropriate safety apparel and avoiding contact with eyes and skin[2]. Therefore, a cautious approach with proper personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Routine Laboratory Handling (Small Quantities) - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Preparing Solutions (Risk of Dust/Aerosol) - Nitrile gloves- Chemical safety goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator or as determined by risk assessment)
Large-Scale Operations or Potential for Splashing - Double nitrile gloves or chemical-resistant gloves- Chemical safety goggles and a face shield- Chemical-resistant laboratory coat or apron
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Chemical safety goggles and a face shield- Chemical-resistant coveralls or apron- Respiratory protection (as dictated by the spill size and ventilation)

Experimental Protocols: Safe Handling and Disposal

1. Donning Personal Protective Equipment (PPE):

A step-by-step procedure for correctly putting on PPE before handling the compound.

cluster_donning PPE Donning Procedure start Start: Assess Hazards lab_coat 1. Lab Coat: Fasten completely start->lab_coat respirator 2. Respirator (if needed): Perform seal check lab_coat->respirator goggles 3. Goggles/Face Shield: Adjust for a snug fit respirator->goggles gloves 4. Gloves: Pull over lab coat cuffs goggles->gloves end Ready for Handling gloves->end

Caption: A flowchart for the correct sequence of donning PPE.

2. Doffing (Removing) Personal Protective Equipment (PPE):

A critical procedure to prevent self-contamination after handling the chemical.

cluster_doffing PPE Doffing Procedure start Start: Decontaminate (if necessary) gloves 1. Gloves: Peel off away from body start->gloves goggles 2. Goggles/Face Shield: Handle by the strap gloves->goggles lab_coat 3. Lab Coat: Roll inside-out goggles->lab_coat respirator 4. Respirator (if worn): Remove last lab_coat->respirator wash 5. Wash Hands Thoroughly respirator->wash end Procedure Complete wash->end

Caption: A flowchart for the correct sequence of doffing PPE.

3. General Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].

  • Avoid direct contact with skin, eyes, and clothing[2][3].

  • Do not breathe in dust or vapors[2][3].

  • Ensure a safety shower and eyewash station are readily accessible[2].

  • Wash hands thoroughly after handling the material[2][3].

4. Storage:

  • Store the compound at 4°C or -20°C as recommended, in a dry and well-ventilated place[2][5].

  • Keep the container tightly closed to prevent moisture absorption[3].

5. Spill and Leak Procedures:

  • In case of a spill, evacuate the area.

  • For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal[2].

  • Avoid generating dust.

  • Ventilate the area and wash the spill site after material pickup is complete[3].

6. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.

  • Contaminated PPE should be disposed of as hazardous waste.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists[2].

  • Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[2][4].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2].

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned procedure.

cluster_ppe_selection PPE Selection Logic risk Risk Assessment: - Scale of work - Potential for splash - Aerosol generation low_risk Low Risk: - Small scale - No splash/aerosol risk->low_risk Low med_risk Medium Risk: - Weighing - Solution prep risk->med_risk Medium high_risk High Risk: - Large scale - Spills risk->high_risk High ppe_low Standard PPE: - Lab coat - Safety glasses - Gloves low_risk->ppe_low ppe_med Enhanced PPE: - Standard PPE + - Respirator med_risk->ppe_med ppe_high Maximum PPE: - Enhanced PPE + - Face shield - Chemical suit high_risk->ppe_high

Caption: Decision logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-AHPC-PEG2-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
(S,R,S)-AHPC-PEG2-NH2 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。